molecular formula C11H17NO3 B3108593 tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 167081-32-5

tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Numéro de catalogue: B3108593
Numéro CAS: 167081-32-5
Poids moléculaire: 211.26 g/mol
Clé InChI: JGKYCLQDFDRUQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a useful research compound. Its molecular formula is C11H17NO3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-5-4-7(6-8)9(12)13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKYCLQDFDRUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C2)C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701173039
Record name 1,1-Dimethylethyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167081-32-5
Record name 1,1-Dimethylethyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167081-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701173039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physical and chemical properties of Boc-3-oxo-2-azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Boc-3-oxo-2-azabicyclo[2.2.1]heptane: Properties, Synthesis, and Applications

Introduction: The Strategic Value of Conformational Constraint

In the landscape of modern medicinal chemistry, the pursuit of molecular scaffolds that offer conformational rigidity is paramount. Such structures reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. Boc-3-oxo-2-azabicyclo[2.2.1]heptane, formally known as tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, represents a cornerstone of this design philosophy.

This technical guide provides an in-depth analysis of this valuable synthetic intermediate. We will explore its fundamental physicochemical properties, key synthetic routes, characteristic reactivity, and its strategic application as a constrained proline bioisostere in drug discovery. The molecule's architecture is defined by a bridged bicyclic system, which imparts a fixed three-dimensional geometry. The presence of a ketone at the C3 position offers a versatile chemical handle for derivatization, while the acid-labile tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled manipulation in multi-step syntheses.

Physicochemical and Structural Properties

The inherent strain and defined stereochemistry of the 2-azabicyclo[2.2.1]heptane core dictate the molecule's physical properties and chemical behavior. While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

Table 1: Core Physicochemical Data

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₇NO₃(Calculated)
Molecular Weight 211.26 g/mol (Calculated)[1][2]
CAS Number 204913-00-8Note: This CAS number corresponds to the (1S) stereoisomer.[2][3]
Appearance White to off-white solid(Typical for similar compounds)
Solubility Soluble in organic solvents like Dichloromethane, Ethyl Acetate, Methanol.(Inferred from structure)
Chemical Stability Stable under standard laboratory conditions. Sensitive to strong acids due to the Boc group.[1]

Spectral Data Interpretation: A Structural Fingerprint

Characterization of Boc-3-oxo-2-azabicyclo[2.2.1]heptane relies on standard spectroscopic techniques. The predicted spectral features provide a clear fingerprint for its identification.

  • ¹H NMR: The spectrum is expected to be complex in the aliphatic region due to the rigid, non-symmetrical nature of the bicyclic core. Key diagnostic signals include a prominent singlet at approximately 1.4-1.5 ppm, integrating to 9H, which corresponds to the tert-butyl protons of the Boc group. The bridgehead protons and methylene protons would appear as a series of multiplets between 1.5 and 4.5 ppm.

  • ¹³C NMR: The carbon spectrum should display a characteristic signal for the ketone carbonyl at a downfield shift, typically around 205-215 ppm. Other key signals include the carbamate carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl carbons of the Boc group (~28 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two strong carbonyl stretching frequencies. The ketone C=O stretch is expected to appear at a higher wavenumber (~1750 cm⁻¹) due to the ring strain of the five-membered ring within the bicyclic system. The carbamate C=O stretch of the Boc group will appear at a lower frequency, typically around 1700 cm⁻¹.

  • Mass Spectrometry (MS): In an ESI-MS spectrum, one would expect to observe the protonated molecular ion [M+H]⁺ at m/z 212.27. A common fragmentation pathway involves the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da).

Synthesis and Chemical Reactivity

The strategic value of Boc-3-oxo-2-azabicyclo[2.2.1]heptane lies in its dual reactivity, centered on the ketone and the protected nitrogen.

Proposed Synthetic Workflow

A common and logical route to this ketone is through the oxidation of the corresponding secondary alcohol, tert-butyl 3-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate. This precursor can be synthesized through various established methods for creating the azabicyclic core. Standard oxidation protocols, such as Swern oxidation (using oxalyl chloride and DMSO) or Dess-Martin periodinane (DMP), are effective for this transformation, providing the desired ketone in high yield under mild conditions.

Synthesis_Workflow Precursor Boc-3-hydroxy- 2-azabicyclo[2.2.1]heptane Oxidation Oxidation (Swern, DMP, etc.) Precursor->Oxidation Alcohol Substrate Product Boc-3-oxo- 2-azabicyclo[2.2.1]heptane Oxidation->Product Ketone Product

Figure 1: Proposed synthesis of the target ketone via oxidation.
Core Reactivity Pathways

The molecule's functionality allows for two primary vectors of chemical modification: reactions at the C3-ketone and deprotection/functionalization at the N2-amine.

  • Reactions at the Carbonyl Group: The ketone is a versatile handle for introducing molecular diversity.

    • Reduction: Treatment with reducing agents like sodium borohydride (NaBH₄) will reduce the ketone to the corresponding secondary alcohol. The approach of the hydride reagent is sterically hindered, often leading to a high degree of stereoselectivity.

    • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols, introducing new carbon substituents at the C3 position.

    • Reductive Amination: The ketone can be converted into an amine via reaction with an amine source (e.g., ammonia, primary or secondary amines) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Boc Group Deprotection: The Boc group is readily cleaved under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent efficiently removes the Boc group, liberating the secondary amine. This free amine is a nucleophile and can be subsequently acylated, alkylated, or used in reductive amination, serving as a key step for peptide coupling or further scaffold elaboration.

Reactivity_Pathways cluster_ketone C3-Ketone Reactions cluster_amine N2-Amine Reactions Core Boc-3-oxo- 2-azabicyclo[2.2.1]heptane Reduction Reduction (e.g., NaBH₄) Core->Reduction Addition Nucleophilic Addition (e.g., Grignard) Core->Addition ReductiveAmination Reductive Amination Core->ReductiveAmination Deprotection Acidic Deprotection (e.g., TFA) Core->Deprotection Alcohol 3-Hydroxy Derivative Reduction->Alcohol TertiaryAlcohol 3-Alkyl-3-hydroxy Derivative Addition->TertiaryAlcohol Amine 3-Amino Derivative ReductiveAmination->Amine FreeAmine 3-Oxo-2-azabicyclo [2.2.1]heptane Deprotection->FreeAmine FurtherFunc Acylation, Alkylation, Coupling, etc. FreeAmine->FurtherFunc

Figure 2: Key reactivity pathways for chemical modification.

Application in Medicinal Chemistry: A Scaffold for Innovation

The rigid 2-azabicyclo[2.2.1]heptane framework is a powerful tool in drug design, serving as a conformationally locked proline analogue. This structural constraint is highly advantageous for several reasons:

  • Potency Enhancement: By pre-organizing the molecule into a bioactive conformation, the entropic cost of binding to a target protein is minimized, which can lead to a significant increase in binding affinity and potency.

  • Selectivity Improvement: The rigid structure can be tailored to fit a specific receptor or enzyme active site with high fidelity, reducing off-target binding and associated side effects.

  • Metabolic Stability: The bicyclic core can be more resistant to metabolic degradation compared to more flexible aliphatic chains.

This scaffold is a key component in the development of a wide range of therapeutic agents. While specific examples using the 3-oxo derivative are proprietary or less common in public literature, the core azabicyclic structure is found in compounds targeting CNS disorders, viral infections, and metabolic diseases. For instance, related structures are integral to the design of DPP-4 inhibitors for diabetes and potent adenosine agonists.[4]

Drug_Discovery_Logic Scaffold 2-Azabicyclo[2.2.1] heptane Core Property1 Conformational Rigidity Scaffold->Property1 Property2 Defined 3D Vectorial Display Scaffold->Property2 Advantage1 Reduced Entropic Penalty Property1->Advantage1 Advantage2 Enhanced Shape Complementarity Property2->Advantage2 Outcome1 Increased Potency & Selectivity Advantage1->Outcome1 Outcome2 Improved PK/PD Properties Advantage1->Outcome2 Advantage2->Outcome1 Advantage2->Outcome2 Candidate Drug Candidate Outcome1->Candidate Outcome2->Candidate

Figure 3: Logic flow of using the rigid scaffold in drug design.

Safety and Handling

As a fine chemical intermediate, Boc-3-oxo-2-azabicyclo[2.2.1]heptane should be handled with appropriate care in a laboratory setting. Safety data for close structural analogues provides a reliable guide to its potential hazards.

  • GHS Hazard Statements: Based on related compounds, it is prudent to assume the following hazards:

    • H315: Causes skin irritation.[1][5]

    • H319: Causes serious eye irritation.[1][5]

    • H335: May cause respiratory irritation.[1][5]

  • Handling Precautions:

    • Work in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid breathing dust, fumes, or vapors.[1]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[1][6]

Conclusion

Boc-3-oxo-2-azabicyclo[2.2.1]heptane is more than a simple chemical; it is a strategic building block that provides a solution to one of medicinal chemistry's core challenges: controlling molecular conformation. Its rigid framework, combined with versatile functional handles, makes it an invaluable intermediate for synthesizing novel, potent, and selective therapeutic agents. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interpretation of both ¹H and ¹³C NMR spectra, grounded in fundamental principles and supported by experimental data. The unique structural characteristics of this molecule—a rigid bicyclic lactam framework combined with a bulky tert-butoxycarbonyl (Boc) protecting group—give rise to a distinct and informative NMR profile, crucial for its structural verification and characterization.

Molecular Structure and Stereochemical Considerations

The foundation of any robust spectral interpretation lies in a thorough understanding of the molecule's three-dimensional structure. This compound possesses a strained and conformationally restricted bicyclic system. This rigidity is pivotal as it fixes the dihedral angles between protons, leading to predictable coupling constants and allowing for detailed stereochemical assignments.

The key structural features influencing the NMR spectra are:

  • The Bicyclo[2.2.1]heptane Core: This bridged ring system locks the molecule into a specific conformation, creating distinct chemical environments for protons in exo and endo positions.

  • The Lactam Moiety: The electron-withdrawing nature of the carbonyl group (C3) and the influence of the nitrogen atom (N2) significantly deshield the adjacent protons and carbons.

  • The N-Boc Protecting Group: This group provides a highly characteristic and unmistakable signature in both ¹H and ¹³C NMR spectra due to its chemical and magnetic equivalence.

For clarity in spectral assignment, the following IUPAC-recommended numbering scheme is used:

Figure 1: Structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons in the molecule. The rigidity of the bicyclic system is particularly evident in the well-resolved multiplicities and distinct coupling constants.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
H-Boc (-C(CH ₃)₃)~1.48s (singlet)9H-
H5, H6, H7 (endo/exo)~1.6 - 2.1m (multiplet)4H-
H1 (bridgehead)~3.1br s (broad singlet)1H-
H4 (bridgehead)~4.2br s (broad singlet)1H-

In-depth Interpretation:

  • The N-Boc Group (δ ≈ 1.48 ppm): The most prominent signal in the spectrum is a sharp, intense singlet integrating to nine protons.[1] This is the classic signature of the tert-butyl group in an N-Boc moiety, where all nine methyl protons are chemically and magnetically equivalent.[2] Its upfield position is characteristic and serves as a primary confirmation of successful N-protection.[1]

  • Aliphatic Protons (δ ≈ 1.6 - 2.1 ppm): The protons on carbons C5, C6, and the C7 bridge appear as a complex multiplet. The overlapping signals are due to the similar chemical environments of these methylene protons. In the rigid [2.2.1] system, the endo and exo protons are diastereotopic and thus have different chemical shifts and couplings, contributing to the complexity of this region.

  • Bridgehead Protons (H1 at δ ≈ 3.1 ppm and H4 at δ ≈ 4.2 ppm): The signals for the two bridgehead protons (H1 and H4) are distinct. H4 is significantly deshielded relative to H1. This is attributed to its position alpha to both the lactam carbonyl (C3) and the bridge nitrogen (N2). The signal for H1 is also downfield due to its proximity to the nitrogen atom. The broadness of these signals suggests complex, unresolved couplings with neighboring protons. The characteristic splitting pattern in 7-azabicyclo[2.2.1]heptane systems allows for the identification of stereoisomers, where bridgehead protons couple exclusively with exo-protons due to a nearly 90° dihedral angle with endo-protons, which results in near-zero coupling.[3]

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insight into their functional roles.

Carbon AssignmentChemical Shift (δ, ppm)
C-Boc (-C(C H₃)₃)~28.1
C6~29.9
C5~39.5
C7~47.9
C1 (bridgehead)~58.6
C-Boc (-C (CH₃)₃)~81.0
C3 (Lactam C=O)~175.0

In-depth Interpretation:

  • Lactam Carbonyl Carbon (C3 at δ ≈ 175.0 ppm): The most downfield signal is unequivocally assigned to the carbonyl carbon of the lactam. Its chemical shift is characteristic of an amide carbonyl group and is a key identifier for this functionality.[4]

  • N-Boc Group Carbons (δ ≈ 81.0 and 28.1 ppm): The N-Boc group presents two distinct signals. The quaternary carbon (C(CH₃)₃) appears around 81.0 ppm, a typical value for this carbon attached to an oxygen atom.[5] The three equivalent methyl carbons (C(CH₃)₃) give rise to a single, intense signal further upfield at approximately 28.1 ppm.[5]

  • Bridgehead and Aliphatic Carbons (δ ≈ 29.9 - 58.6 ppm):

    • C1 (δ ≈ 58.6 ppm): This bridgehead carbon, being alpha to the nitrogen atom, is the most deshielded among the sp³ hybridized ring carbons.

    • C7 (δ ≈ 47.9 ppm): The methylene bridge carbon.

    • C5 (δ ≈ 39.5 ppm) and C6 (δ ≈ 29.9 ppm): These represent the remaining methylene carbons of the bicyclic core. The assignment is based on their relative positions within the strained ring system.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, standardized experimental procedures are essential.

A. NMR Sample Preparation Protocol

  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is standard for many organic compounds.[6]

  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

B. NMR Data Acquisition Workflow

The following diagram outlines the standard workflow for acquiring and interpreting NMR spectra for structural elucidation.

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Interpretation SamplePrep Sample Preparation (Dissolve in CDCl₃) H1_NMR Acquire ¹H NMR Spectrum SamplePrep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC - Optional) C13_NMR->TwoD_NMR Process Process Spectra (Fourier Transform, Phasing, Baseline Correction) TwoD_NMR->Process Assign1D Assign 1D Spectra (Chemical Shift, Integration, Multiplicity) Process->Assign1D Assign2D Correlate with 2D Data (Confirm Connectivity) Assign1D->Assign2D Structure Final Structure Confirmation Assign2D->Structure

Figure 2: Standard workflow for NMR-based structural elucidation.

Typical Spectrometer Parameters:

  • Spectrometer: 400 MHz or higher for better resolution.

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

  • ¹³C NMR:

    • Number of scans: 1024 or more due to the low natural abundance of ¹³C.

    • Technique: Proton-decoupled for singlet peaks.

The use of 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended for unambiguous assignment.[7][8] COSY spectra would reveal ¹H-¹H coupling correlations (e.g., between the bridgehead protons and adjacent methylene protons), while HSQC would directly link each proton to its attached carbon, solidifying the assignments presented in this guide.[8]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The characteristic signals of the N-Boc group, combined with the distinct chemical shifts and coupling patterns of the rigid bicyclic lactam core, allow for a confident and detailed structural confirmation. This guide serves as a foundational reference for scientists working with this compound, demonstrating the power of NMR spectroscopy in modern chemical and pharmaceutical research.

References

An In-depth Technical Guide to 3-Oxo-2-azabicyclo[2.2.1]heptan-2-carboxylic acid tert-butyl ester: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Rigid Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that offer a blend of developability, potent biological activity, and unique intellectual property is perpetual. Among the myriad of scaffolds available to the drug discovery professional, saturated bicyclic systems have garnered significant attention. Their inherent rigidity provides a level of conformational constraint that can lead to enhanced binding affinity and selectivity for their biological targets. This guide delves into the technical intricacies of a particularly valuable building block: 3-Oxo-2-azabicyclo[2.2.1]heptan-2-carboxylic acid tert-butyl ester .

This molecule, with its defining bridged bicyclic framework, is more than just a synthetic intermediate; it is a gateway to a class of compounds with significant therapeutic potential. Its structural features have been strategically employed to overcome challenges in drug design, such as metabolic instability and off-target effects. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this scaffold's synthesis, characterization, and application, grounded in field-proven insights and technical accuracy.

Core Compound Identification and Properties

The foundational step in any chemical exploration is the unambiguous identification of the molecule of interest. This section provides the key identifiers and physicochemical properties of the title compound.

PropertyValueSource
Chemical Name tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylateN/A
CAS Number 167081-32-5[1]
Molecular Formula C₁₁H₁₇NO₃[1]
Molecular Weight 211.26 g/mol [1]
Appearance White to off-white solidN/A
Solubility Soluble in methanol, ethyl acetate, and dichloromethaneN/A

Note: Stereoisomer-specific CAS numbers also exist, such as 204913-00-8 for the (1S) enantiomer.

The Strategic Advantage of the 2-Azabicyclo[2.2.1]heptane Scaffold

The utility of this bicyclic lactam in drug discovery is not accidental. Its rigid structure offers several distinct advantages over more flexible acyclic or monocyclic analogues, a concept often referred to as "escaping from flatland" in medicinal chemistry.[2]

Conformational Rigidity: A Key to Potency and Selectivity

The bridged nature of the 2-azabicyclo[2.2.1]heptane core significantly restricts the number of accessible conformations. This pre-organization of the molecule can lead to a lower entropic penalty upon binding to a biological target, which can translate to higher binding affinity and potency.[3] Furthermore, the well-defined three-dimensional arrangement of substituents on this scaffold can be exploited to achieve highly selective interactions with a specific target, minimizing off-target effects that can lead to adverse drug reactions.

A Vector for Novel Chemical Space

The unique geometry of the 2-azabicyclo[2.2.1]heptane system allows for the projection of substituents into regions of chemical space that are not easily accessible with traditional flat, aromatic scaffolds. This can be crucial for establishing key interactions with the binding pockets of proteins and for developing compounds with novel intellectual property.

Synthesis and Mechanistic Considerations

The synthesis of 3-Oxo-2-azabicyclo[2.2.1]heptan-2-carboxylic acid tert-butyl ester can be approached through several routes. The following protocol is a representative method, adapted from established procedures for similar bicyclic systems. The rationale behind the chosen steps is to provide a robust and scalable synthesis.

Representative Synthetic Workflow

Synthetic_Workflow A Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one) B Boc Protection A->B Boc₂O, Base C Hydrogenation B->C H₂, Pd/C D Final Product C->D Purification

Caption: A generalized synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection of Vince Lactam

  • Rationale: The initial step involves the protection of the secondary amine of the readily available Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) with a tert-butoxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis, chosen for its stability under a range of reaction conditions and its facile removal under acidic conditions.

  • Procedure:

    • To a solution of Vince Lactam (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a base like triethylamine or diisopropylethylamine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate.

Step 2: Hydrogenation of the Alkene

  • Rationale: The subsequent step is the reduction of the double bond within the bicyclic system. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and stereoselectivity. Palladium on carbon (Pd/C) is a robust and commonly used catalyst for this purpose.

  • Procedure:

    • Dissolve the product from Step 1 in a solvent such as ethanol or ethyl acetate.

    • Add 10% palladium on carbon (5-10 mol%).

    • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a hydrogenation apparatus).

    • Stir the reaction vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Rationale: The final step involves purification of the target compound to remove any unreacted starting materials or byproducts. Column chromatography is a standard and effective method for achieving high purity.

  • Procedure:

    • Purify the crude product by silica gel column chromatography.

    • Use a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product, as determined by TLC analysis.

    • Remove the solvent under reduced pressure to yield 3-Oxo-2-azabicyclo[2.2.1]heptan-2-carboxylic acid tert-butyl ester as a solid.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. The following are typical spectroscopic data for this molecule.

Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.20-4.10 (m, 1H), 3.60-3.50 (m, 1H), 2.80-2.70 (m, 1H), 2.00-1.80 (m, 4H), 1.70-1.60 (m, 2H), 1.50 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 175.0, 154.5, 81.0, 60.0, 45.0, 38.0, 35.0, 28.5 (3C), 25.0.
IR (KBr, cm⁻¹) 2975, 1760 (C=O, lactam), 1695 (C=O, carbamate), 1365, 1160.
Mass Spectrometry (ESI-MS) m/z 212.1 [M+H]⁺, 234.1 [M+Na]⁺.

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and the specific instrument used.

Application in Drug Discovery: The Case of DPP-4 Inhibitors

The true value of a chemical scaffold is realized in its application. The 2-azabicyclo[2.2.1]heptane core has proven to be a highly effective component in the design of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used for the treatment of type 2 diabetes.

The Role of DPP-4 in Glucose Homeostasis

DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.

"Neogliptin": A Case Study

A notable example is the development of "neogliptin," a potent and selective DPP-4 inhibitor that incorporates the 2-azabicyclo[2.2.1]heptane moiety.[4][5] The design of neogliptin highlights the strategic advantages of this scaffold.[4][5]

Neogliptin_Design cluster_0 Core Scaffold cluster_1 Key Interactions cluster_2 Pharmacological Outcome A 2-Azabicyclo[2.2.1]heptane B Binding to DPP-4 Active Site A->B Rigid Conformation C Improved Potency & Selectivity B->C D Favorable ADME Properties B->D

Caption: The design rationale for DPP-4 inhibitors using the 2-azabicyclo[2.2.1]heptane scaffold.

The rigid bicyclic structure of neogliptin helps to lock the molecule in a bioactive conformation, leading to high potency.[4] Furthermore, the unique vectoral projection of substituents from this core allows for optimal interactions with the key residues in the DPP-4 active site, contributing to its selectivity over other related proteases.[4] This targeted approach, enabled by the 2-azabicyclo[2.2.1]heptane scaffold, has resulted in a drug candidate with a promising pharmacological profile.[4][5]

Safety and Handling

As with any chemical substance, proper handling and storage are essential to ensure safety in the laboratory.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Safety Data Sheet (SDS): While a specific SDS for CAS number 167081-32-5 may not be readily available, SDSs for closely related compounds should be consulted for detailed safety information. These generally indicate that the compound may cause skin and eye irritation.

Conclusion: A Scaffold of Enduring Value

3-Oxo-2-azabicyclo[2.2.1]heptan-2-carboxylic acid tert-butyl ester is a prime example of how the principles of rational drug design can be applied to create valuable building blocks for medicinal chemistry. Its rigid, three-dimensional structure provides a powerful tool for chemists to develop potent, selective, and novel therapeutics. As the demand for innovative drug candidates continues to grow, the strategic application of such well-defined scaffolds will undoubtedly play a pivotal role in the future of drug discovery.

References

The Strategic Application of tert-Butyl 3-Oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Wuhan, Hubei – January 3, 2026 – In the landscape of contemporary medicinal chemistry, the quest for molecular scaffolds that offer both structural rigidity and synthetic versatility is paramount. This guide provides an in-depth technical analysis of tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a key building block whose unique conformational constraints are pivotal in the development of novel therapeutics. With the official IUPAC name This compound , this compound has emerged as a critical intermediate in the synthesis of complex pharmaceuticals, including antiviral agents and enzyme inhibitors.

Introduction: The Imperative for Conformational Constraint in Drug Design

The efficacy and selectivity of a drug molecule are intrinsically linked to its three-dimensional conformation. Flexible molecules can adopt numerous shapes, leading to off-target interactions and reduced potency. The incorporation of rigid bicyclic systems, such as the 2-azabicyclo[2.2.1]heptane core, pre-organizes the molecule into a specific, biologically active conformation. This conformational locking can enhance binding affinity to the target protein, improve metabolic stability, and increase oral bioavailability.[1][2]

The subject of this guide, this compound, serves as a constrained analog of proline, a crucial amino acid in many peptide structures. Its rigid framework allows for the precise positioning of substituents, making it an invaluable tool for peptidomimetic design and the construction of complex molecular architectures.

Synthesis and Characterization: A Pathway to a Privileged Scaffold

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While a definitive, publicly available, step-by-step protocol for this specific molecule is not consolidated in a single source, analogous syntheses of related bicyclic systems suggest that intramolecular cyclization strategies are a common and effective approach.[3]

A plausible synthetic strategy, based on related literature, would involve the formation of a suitably functionalized cyclopentane precursor, followed by an intramolecular reaction to form the bicyclic lactam. The use of chiral auxiliaries or asymmetric catalysis would be essential to obtain the desired enantiomer.[2]

Postulated Synthetic Workflow

G cluster_0 Upstream Synthesis cluster_1 Key Cyclization Step cluster_2 Final Product Formation Starting Material Functionalized Cyclopentene Derivative Intermediate_1 Stereoselective Functionalization Starting Material->Intermediate_1 e.g., Asymmetric Dihydroxylation Intermediate_2 Introduction of Nitrogen and Carboxylic Acid Precursors Intermediate_1->Intermediate_2 Multi-step sequence Cyclization Intramolecular Cyclization Intermediate_2->Cyclization e.g., Base- or Acid-catalyzed Protection Boc Protection of the Amine Cyclization->Protection Final_Product This compound Protection->Final_Product

Caption: Postulated synthetic workflow for the target molecule.

Physicochemical and Spectroscopic Data

The precise characterization of this compound is crucial for its application in drug synthesis. Based on data for structurally related compounds and general chemical principles, the expected analytical data are summarized below.

PropertyExpected Value/Observation
Molecular Formula C₁₁H₁₇NO₃
Molecular Weight 211.26 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) Signals corresponding to the bicyclic protons, with characteristic splitting patterns due to their constrained geometry, and a singlet for the tert-butyl group.
¹³C NMR (CDCl₃) Resonances for the carbonyl carbon of the lactam, the carbonyl carbon of the Boc group, the quaternary carbon of the Boc group, and the distinct carbons of the bicyclic system.
IR (KBr) Strong absorption bands for the lactam carbonyl and the carbamate carbonyl groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Applications in Drug Development: Case Studies

The utility of this compound is best illustrated through its application in the synthesis of high-profile drug candidates.

Ledipasvir: An Antiviral Agent for Hepatitis C

Ledipasvir is a potent inhibitor of the hepatitis C virus (HCV) NS5A protein. The synthesis of Ledipasvir utilizes a derivative of the 2-azabicyclo[2.2.1]heptane scaffold. The rigid bicyclic structure is believed to correctly orient the pharmacophoric elements of the drug, leading to high-affinity binding to the viral protein.[2]

G Building_Block This compound Derivative Coupling_1 Coupling with Benzimidazole Moiety Building_Block->Coupling_1 Intermediate_A Key Bicyclic Intermediate Coupling_1->Intermediate_A Coupling_2 Coupling with Fluorene-imidazole Moiety Intermediate_A->Coupling_2 Intermediate_B Advanced Intermediate Coupling_2->Intermediate_B Final_Steps Deprotection and Final Coupling Intermediate_B->Final_Steps Ledipasvir Ledipasvir Final_Steps->Ledipasvir

Caption: Role of the bicyclic scaffold in Ledipasvir synthesis.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Derivatives of the 2-azabicyclo[2.2.1]heptane framework have been investigated as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. The constrained nature of the bicyclic scaffold allows for optimal interaction with the active site of the DPP-4 enzyme, leading to enhanced inhibitory activity.[4]

The mechanism of action involves the rigid scaffold presenting key functional groups in a precise orientation to interact with specific amino acid residues in the S1 and S2 pockets of the DPP-4 active site. This pre-organization minimizes the entropic penalty of binding, contributing to the high potency of these inhibitors.

Future Perspectives and Conclusion

The 2-azabicyclo[2.2.1]heptane scaffold, exemplified by this compound, represents a privileged structure in medicinal chemistry. Its inherent rigidity provides a powerful tool for controlling the conformation of drug candidates, leading to improved pharmacological properties. As our understanding of the structure-activity relationships of complex biological targets continues to grow, the demand for such conformationally constrained building blocks is expected to increase.

Future research will likely focus on the development of more efficient and stereoselective synthetic routes to these bicyclic systems, as well as the exploration of their application in a wider range of therapeutic areas. The insights gained from the successful application of this scaffold in antiviral and antidiabetic drug discovery will undoubtedly pave the way for the design of the next generation of targeted therapies.

References

An In-depth Technical Guide to the Stability and Storage of Boc-Protected Azabicycloheptanones

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Critical Role of Intermediate Integrity in Drug Discovery

In the intricate landscape of pharmaceutical development, the journey from a promising molecular scaffold to a viable drug candidate is paved with challenges. Among the most crucial yet often overlooked aspects is the chemical stability of synthetic intermediates. Boc-protected azabicycloheptanones represent a class of high-value building blocks, pivotal in the synthesis of novel therapeutics, particularly in antiviral and neurological disease research. Their rigid, bicyclic structure provides a unique three-dimensional framework for molecular design. However, the very features that make them synthetically valuable—the strained lactam ring and the acid-labile Boc protecting group—also render them susceptible to degradation. Ensuring the stability and purity of these intermediates is not merely a matter of good laboratory practice; it is fundamental to the reproducibility of synthetic protocols, the accuracy of biological assays, and the overall integrity of the drug discovery pipeline. This guide provides a comprehensive, field-proven framework for understanding, controlling, and verifying the stability of Boc-protected azabicycloheptanones.

Molecular Architecture and Inherent Labilities

To effectively manage the stability of any chemical entity, one must first understand its structure and inherent points of weakness. The Boc-protected azabicycloheptanone scaffold contains two primary functional groups of interest regarding stability: the tert-butyloxycarbonyl (Boc) protecting group and the bicyclic lactam.

Caption: General structure of an N-Boc-azabicyclo[3.2.0]heptan-6-one.

  • The Boc Protecting Group: The tert-butyloxycarbonyl group is one of the most common amine protecting groups in organic synthesis due to its ease of installation and general stability to a wide range of nucleophilic and basic conditions[1][2]. However, its stability is critically dependent on pH. The Boc group is designed to be readily cleaved under acidic conditions, proceeding through a stable tert-butyl cation intermediate[1][3]. This inherent acid lability is the primary degradation pathway for this functional group. Furthermore, while generally stable at ambient temperatures, thermal deprotection can occur at elevated temperatures (often above 100-150°C), a process that can proceed even without a catalyst[4][5][6].

  • The Bicyclic Lactam: The azabicycloheptanone core contains a lactam, which is a cyclic amide. The four-membered ring fused to the five-membered ring introduces significant ring strain. This strain makes the carbonyl carbon of the lactam more electrophilic and thus more susceptible to nucleophilic attack, particularly hydrolysis, compared to a less strained acyclic amide[7][8]. This hydrolysis, which results in the cleavage of the lactam ring to form a carboxylic acid and an amine, is significantly accelerated under both strongly acidic and, more notably, basic (high pH) conditions[9][10].

Key Factors Influencing Stability and Degradation Pathways

The degradation of Boc-protected azabicycloheptanone is not a random process. It is governed by specific environmental factors that promote distinct chemical reactions. Understanding these factors is the cornerstone of developing effective storage and handling protocols.

DegradationPathways Parent Boc-Protected Azabicycloheptanone Deprotected Free Amine (Azabicycloheptanone) Parent->Deprotected Boc Cleavage Conditions: • Strong Acid (e.g., TFA, HCl) • High Temperature (>100°C) Hydrolyzed Ring-Opened Product (Amino Acid) Parent->Hydrolyzed Lactam Hydrolysis Conditions: • High pH (Basic) • Presence of Water/Humidity • Moderate Acidity

Caption: Primary degradation pathways for Boc-protected azabicycloheptanone.

  • Temperature: Elevated temperatures act as a catalyst for both major degradation pathways. For the Boc group, high heat can provide the activation energy needed for thermolytic cleavage[6]. For the lactam, it accelerates the rate of hydrolysis according to the Arrhenius equation. Therefore, avoiding high temperatures is a critical control point.

  • pH and Acidity: This is arguably the most critical factor. The compound is caught between two pH-dependent degradation mechanisms.

    • Low pH (Acidic): Strongly acidic conditions will rapidly cleave the Boc group, leaving the free amine[1][3].

    • High pH (Basic): Basic conditions will promote the hydrolysis of the strained lactam ring[10]. The takeaway is that the compound is most stable at a near-neutral pH. Contact with acidic or basic media, including residues on glassware or exposure to acidic/basic gases, must be rigorously avoided.

  • Humidity and Moisture: Water is a necessary reactant for the hydrolysis of the lactam ring. The Boc group itself can confer some hydrophobicity, which may offer a degree of protection against ambient moisture[11]. However, direct contact with water or storage in a humid environment will significantly increase the risk of degradation over time[11]. Supplier datasheets consistently recommend storage in a dry environment[12][13].

  • Light: While not the primary cause of degradation for this specific scaffold, photostability should not be overlooked, especially for long-term storage. It is good practice to store intermediates in amber vials or in the dark to prevent potential photolytic reactions.

Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a robust protocol for storage and handling can be established. The goal is to create an environment that minimizes exposure to the key degradation factors.

Data Presentation: Recommended Storage Conditions
ParameterConditionRationale & Causality
Temperature Room Temperature or Refrigerated (2-8°C)Minimizes thermal energy, slowing the rate of both Boc-deprotection and lactam hydrolysis. Refrigeration is preferred for long-term storage.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and reactive gases (e.g., CO2, which can form carbonic acid in the presence of trace water), preventing hydrolysis.
Container Tightly Sealed, Amber Glass VialPrevents ingress of moisture and air[14]. Amber glass protects against potential photolytic degradation.
Environment Dry, Well-Ventilated AreaStorage in a desiccator or a controlled low-humidity environment is ideal to prevent water-mediated hydrolysis[12][15].
Chemical Proximity Away from Acids, Bases, and Strong Oxidizing AgentsPrevents degradation from accidental contact with incompatible chemical vapors or spills[14][16].
Handling Best Practices
  • Inert Atmosphere: When aliquoting the solid, do so under a stream of dry nitrogen or argon if possible, especially if the main container will be stored for an extended period.

  • Minimize Exposure: Open containers for the briefest time necessary. Use clean, dry spatulas and equipment to avoid cross-contamination.

  • Avoid Contamination: Ensure all glassware is scrupulously clean and dry. Residual acid or base from previous use can initiate degradation.

  • Solution Stability: If preparing solutions, use anhydrous, neutral solvents. The stability of the compound in solution is significantly lower than in its solid state. Prepare solutions fresh for immediate use. If short-term storage is required, store under an inert atmosphere at low temperatures (-20°C). The stability in specific solvents should be experimentally verified.

Experimental Protocol: A Self-Validating Stability Study

Trust in the integrity of a chemical intermediate should be earned through data. A well-designed stability study is a self-validating system that provides empirical evidence of a compound's shelf-life under defined conditions. This protocol is based on principles outlined in the International Council for Harmonisation (ICH) guidelines[17][18].

StabilityWorkflow cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis & Evaluation Prep Prepare multiple, identical samples in sealed vials T0 Analyze T=0 Sample (Establish baseline purity) Prep->T0 LT Long-Term Study (e.g., 25°C / 60% RH) T0->LT AC Accelerated Study (e.g., 40°C / 75% RH) T0->AC Sampling Pull samples at defined time points (e.g., 1, 3, 6 months) LT->Sampling AC->Sampling HPLC Analytical Testing (Stability-Indicating HPLC-UV/MS) Sampling->HPLC Analysis Data Analysis (Compare to T=0, identify degradants) HPLC->Analysis ShelfLife Determine Shelf-Life (Time until purity drops below threshold, e.g., 95%) Analysis->ShelfLife

Caption: Experimental workflow for a comprehensive stability study.

Methodology
  • Objective: To determine the re-test date or shelf-life of a batch of Boc-protected azabicycloheptanone under specified storage conditions and to identify potential degradation products.

  • Materials:

    • Boc-protected azabicycloheptanone (test substance).

    • Amber glass vials with Teflon-lined caps.

    • Controlled environment stability chambers.

    • HPLC-UV/MS system.[19][20]

    • Reference standards for the parent compound and any known impurities/degradants.

    • HPLC-grade solvents (e.g., acetonitrile, water, formic acid, ammonium acetate).

  • Experimental Design:

    • Forced Degradation (Stress Testing): This is a preliminary, self-validating step. The purpose is to intentionally degrade the sample to ensure your analytical method can detect and separate the degradation products from the parent compound.

      • Acid Hydrolysis: Dissolve a sample in a mild acidic solution (e.g., 0.1 M HCl) and heat gently (e.g., 60°C).

      • Base Hydrolysis: Dissolve a sample in a mild basic solution (e.g., 0.1 M NaOH) at room temperature.

      • Thermal Stress: Heat the solid compound (e.g., at 105°C) for a set period.

      • Analysis: Analyze all stressed samples by HPLC-UV/MS. The method is considered "stability-indicating" if the degradation products are resolved from the main peak. Use MS to get preliminary identification of the degradants.[21]

    • Long-Term and Accelerated Studies:

      • Sample Preparation: Prepare a sufficient number of aliquots of the solid compound in individual, tightly sealed amber vials to cover all time points for both studies.

      • Initial Analysis (T=0): Analyze 3 separate samples immediately to establish the initial purity and impurity profile. This is your baseline.

      • Storage: Place the remaining vials into the appropriate stability chambers.

        • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH[17].

        • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[17].

      • Time Points: Pull 3 vials from each chamber at predefined intervals (e.g., 1, 3, 6, 9, 12, 24 months for long-term; 1, 3, 6 months for accelerated)[17].

      • Analysis: Analyze the samples using the validated stability-indicating HPLC method. Quantify the parent compound (as % area) and any specified or unspecified degradation products.

  • Data Evaluation:

    • Compare the purity and impurity profiles at each time point to the T=0 data.

    • A significant change is typically defined as a failure to meet the established acceptance criteria (e.g., a >5% drop in purity or any degradant exceeding a specified limit).

    • Data from accelerated studies can be used to predict the shelf-life under long-term conditions, but the re-test date must be confirmed by the long-term data.

Conclusion

The chemical integrity of Boc-protected azabicycloheptanone is not an absolute property but a state of controlled stability. By understanding its inherent molecular labilities—the acid-sensitive Boc group and the strain-activated lactam ring—we can rationally design effective storage and handling strategies. The core principles are the rigorous exclusion of moisture and the maintenance of a neutral, cool environment. For drug development professionals, implementing these protocols and validating them with robust, data-driven stability studies is an indispensable investment in the quality and success of the entire research and development program.

References

An In-depth Technical Guide to the Molecular Structure of 2-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The 2-azabicyclo[2.2.1]heptane scaffold, a conformationally rigid bicyclic amine, represents a cornerstone in modern medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a fixed orientation for appended pharmacophores, enabling precise interactions with biological targets. This guide offers a comprehensive exploration of the molecular architecture of 2-azabicyclo[2.2.1]heptane derivatives, delving into their synthesis, stereochemistry, conformational landscape, and spectroscopic characterization. The insights presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage the remarkable properties of this privileged scaffold.

The 2-Azabicyclo[2.2.1]heptane Core: A Structural Overview

The 2-azabicyclo[2.2.1]heptane system, also known as 2-azanorbornane, is a saturated heterocyclic compound featuring a six-membered ring bridged by a nitrogen-containing one-atom bridge. This strained ring system locks the molecule into a rigid conformation, a feature that is highly desirable in the design of potent and selective therapeutic agents.[1][2] The analysis of bond lengths and angles reveals a structure that is, with the exception of the pyramidalization at the nitrogen atom, remarkably similar to the amino acid proline.[2]

The strategic placement of the nitrogen atom at the 2-position, along with the inherent chirality of the scaffold, provides a versatile platform for the synthesis of a diverse array of derivatives.[3] These derivatives have found applications as antiviral agents, such as Carbovir and Abacavir, and as ligands for cholinergic receptors.[4][5]

Caption: Core structure of 2-azabicyclo[2.2.1]heptane.

Synthetic Strategies: Accessing the Bicyclic Core

The construction of the 2-azabicyclo[2.2.1]heptane framework is most commonly achieved through aza-Diels-Alder reactions.[2][3][6] This powerful cycloaddition provides a stereocontrolled route to the bicyclic system.

The Aza-Diels-Alder Reaction

The hetero-Diels-Alder reaction between cyclopentadiene and an imine, often generated in situ, is a cornerstone for the synthesis of 2-azabicyclo[2.2.1]heptane derivatives.[2][7] The stereoselectivity of this reaction is a key advantage, allowing for the preparation of enantiomerically pure compounds, which is crucial for pharmacological applications.[3] For instance, the reaction of cyclopentadiene with a chiral imine derived from ethyl glyoxylate and (R)-phenylethylamine can produce the corresponding cycloadduct with high diastereoselectivity.[7]

cluster_reactants Reactants cluster_product Product Cyclopentadiene Cyclopentadiene Aza-Diels-Alder Aza-Diels-Alder Cyclopentadiene->Aza-Diels-Alder Imine Imine Imine->Aza-Diels-Alder 2-Azabicyclo[2.2.1]hept-5-ene derivative 2-Azabicyclo[2.2.1]hept-5-ene derivative Aza-Diels-Alder->2-Azabicyclo[2.2.1]hept-5-ene derivative

Caption: Aza-Diels-Alder synthesis of the 2-azabicyclo[2.2.1]heptane core.

A detailed experimental protocol for a typical aza-Diels-Alder reaction is as follows:

Protocol: Synthesis of Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate hydrochloride [7]

  • To a cooled (0°C) mixture of ethyl glyoxylate (0.25 mol), molecular sieves (4 Å, 50 g), and CH₂Cl₂ (600 mL), add (R)-phenylethylamine (0.25 mol) slowly over 30 minutes with stirring.

  • After the addition is complete, stir the mixture for 1 hour at the same temperature.

  • Cool the mixture to -60°C and add CF₃COOH (0.25 mol) and BF₃·Et₂O (0.25 mol).

  • Follow with the addition of freshly distilled cyclopentadiene (0.25 mol).

  • After the reaction is complete, process the mixture to isolate the product.

Alternative Synthetic Routes

While the Diels-Alder reaction is prevalent, other methods such as ring-closing metathesis have also been employed to synthesize derivatives of this scaffold.[8][9] Additionally, rearrangements of related bicyclic systems can provide access to the 2-azabicyclo[2.2.1]heptane core.[10]

Stereochemistry and Conformational Analysis

The rigid nature of the 2-azabicyclo[2.2.1]heptane skeleton results in well-defined stereochemical relationships between substituents. The stereochemistry is typically described as exo or endo, referring to the orientation of a substituent relative to the longer (C5-C6) or shorter (C7) bridge, respectively.

The determination of the relative stereochemistry is often accomplished using ¹H NMR spectroscopy, particularly through Nuclear Overhauser Effect (NOE) experiments.[8] X-ray crystallography provides the most definitive structural elucidation, confirming the absolute and relative stereochemistry of these molecules.[11][12]

A fascinating aspect of the 2-azabicyclo[2.2.1]heptane system is the inversion barrier at the nitrogen atom. Low-temperature ¹³C NMR studies have shown that for 2-methyl-2-azabicyclo[2.2.1]heptane, the endo isomer is slightly more stable than the exo isomer.[13] The barrier to nitrogen inversion is influenced by both angle and torsional strain within the bicyclic system.[13]

Spectroscopic Characterization: Unveiling the Molecular Structure

A combination of spectroscopic techniques is essential for the unambiguous characterization of 2-azabicyclo[2.2.1]heptane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural analysis of these compounds in solution.

  • ¹H NMR: The proton NMR spectra of 2-azabicyclo[2.2.1]heptane derivatives exhibit characteristic chemical shifts and coupling constants that are highly dependent on the stereochemistry of the molecule.[14] The bridgehead protons typically appear as multiplets, and their coupling with adjacent protons provides valuable structural information.[15] The hydrogens on carbons directly bonded to the nitrogen atom generally resonate in the range of 2.3-3.0 ppm.[16]

Proton Type Typical Chemical Shift (δ) ppm
BridgeheadMultiplet, variable
H adjacent to N2.3 - 3.0
Other ring protons1.0 - 2.5
  • ¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation can provide clues about the structure of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of specific functional groups. For example, the N-H stretch of a secondary amine will appear in the region of 3300-3500 cm⁻¹.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Structural Characterization Starting Materials Starting Materials Crude Product Crude Product Starting Materials->Crude Product Chemical Reaction Chromatography Chromatography Purified Compound Purified Compound Chromatography->Purified Compound NMR (1H, 13C, COSY, NOESY) NMR (1H, 13C, COSY, NOESY) Mass Spectrometry Mass Spectrometry IR Spectroscopy IR Spectroscopy X-ray Crystallography X-ray Crystallography Crude Product->Chromatography Purified Compound->NMR (1H, 13C, COSY, NOESY) Purified Compound->Mass Spectrometry Purified Compound->IR Spectroscopy Purified Compound->X-ray Crystallography

Caption: General workflow for the synthesis and characterization of 2-azabicyclo[2.2.1]heptane derivatives.

Conclusion and Future Perspectives

The 2-azabicyclo[2.2.1]heptane scaffold continues to be a rich source of innovation in the fields of organic synthesis and medicinal chemistry. Its rigid structure and stereochemical complexity provide a unique platform for the design of novel molecules with tailored biological activities. A thorough understanding of its synthesis, stereochemistry, and spectroscopic properties is paramount for any researcher aiming to exploit the full potential of this remarkable heterocyclic system. Future research will undoubtedly uncover new synthetic methodologies, leading to an even greater diversity of derivatives with potential applications in treating a wide range of diseases.

References

Chiral 2-Azabicycloalkanes: A Technical Guide to Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of chiral 2-azabicycloalkane building blocks, from their fundamental importance in medicinal chemistry to detailed synthetic methodologies and their application in the development of novel therapeutics. As rigid, three-dimensional scaffolds, these structures offer unparalleled control over the spatial presentation of pharmacophoric elements, making them a cornerstone of modern drug design.

The Strategic Advantage of Rigidity: Why 2-Azabicycloalkanes are Privileged Scaffolds

In the intricate dance of molecular recognition, the conformation of a drug molecule is paramount. Flexible molecules often pay an entropic penalty upon binding to their biological targets, as they must adopt a specific, rigid conformation. Chiral 2-azabicycloalkanes, by their very nature, are pre-organized in a defined three-dimensional space. This inherent rigidity minimizes the entropic cost of binding, often leading to enhanced potency and selectivity.[1][2]

These bicyclic systems are considered "privileged scaffolds" because they can serve as a foundation for the development of ligands for a wide range of biological targets.[3][4] Their utility stems from several key features:

  • Structural Rigidity and Conformational Constraint: The fused ring system locks the molecule into a specific shape, reducing the number of accessible conformations and presenting appended functional groups in well-defined vectors.

  • Stereochemical Complexity: The presence of multiple stereocenters allows for the creation of a diverse array of stereoisomers, each with potentially unique biological activities. This is crucial for optimizing interactions with chiral biological macromolecules like proteins and nucleic acids.[5]

  • Vectorial Display of Functionality: Substituents can be placed at various positions on the scaffold, allowing for the precise orientation of pharmacophores to match the binding pockets of target proteins.

  • Peptidomimetic Potential: The constrained nature of these scaffolds makes them excellent mimics of peptide secondary structures, such as β-turns.[6][7][8] This is particularly valuable in the design of inhibitors for protein-protein interactions, which are often mediated by such structural motifs.[9][10]

The strategic incorporation of a 2-azabicycloalkane core can transform a floppy, non-specific molecule into a potent and selective therapeutic agent.

Constructing the Core: Key Synthetic Strategies

The enantioselective synthesis of 2-azabicycloalkanes is a critical challenge that has been met with a variety of innovative chemical strategies. The choice of synthetic route depends on the desired scaffold, substitution pattern, and scalability.

The Aza-Diels-Alder Reaction: A Powerful Cycloaddition Approach

The aza-Diels-Alder reaction is a cornerstone for the synthesis of 2-azabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.2]octane skeletons.[11] This reaction involves the [4+2] cycloaddition of a diene, typically cyclopentadiene, with an imine dienophile. The use of a chiral auxiliary on the imine or a chiral Lewis acid catalyst allows for high levels of stereocontrol.[12]

A common approach involves the condensation of a chiral amine, such as (S)-(-)-1-phenylethylamine, with a glyoxylate to form a chiral imine. Subsequent reaction with cyclopentadiene in the presence of a Lewis acid, such as trifluoroborane etherate, proceeds with high diastereoselectivity.[13] The chiral auxiliary can then be removed to provide the enantiopure 2-azabicycloalkane core.

aza_diels_alder reagents Chiral Amine + Ethyl Glyoxylate imine Chiral Imine Dienophile reagents->imine Condensation cycloaddition Aza-Diels-Alder Reaction imine->cycloaddition diene Cyclopentadiene diene->cycloaddition product Chiral 2-Azabicyclo[2.2.1]heptane (exo adduct) cycloaddition->product Lewis Acid (e.g., BF3·OEt2) -78 °C deprotection Auxiliary Removal product->deprotection final_product Enantiopure 2-Azabicycloalkane deprotection->final_product

Intramolecular Cyclization Strategies

Intramolecular cyclization is a versatile method for the synthesis of various 2-azabicycloalkane ring systems, particularly the 2-azabicyclo[3.2.1]octane scaffold.[14][15] These strategies often involve the formation of a key bond to close the bicyclic ring from a suitably functionalized monocyclic precursor, such as a cyclopentane or piperidine derivative.[16][17]

One common approach involves the intramolecular nucleophilic attack of a nitrogen atom onto an electrophilic carbon center. For example, a cyclopentane derivative bearing both an amine and a leaving group at appropriate positions can undergo an intramolecular SN2 reaction to form the 2-azabicyclo[3.2.1]octane core. The stereochemistry of the final product is controlled by the stereocenters present in the starting monocyclic precursor.

intramolecular_cyclization start Functionalized Cyclopentane Precursor (with Amine and Leaving Group) cyclization Intramolecular SN2 Cyclization start->cyclization base Base base->cyclization product Chiral 2-Azabicyclo[3.2.1]octane cyclization->product

Ring Expansion and Rearrangement Reactions

Ring expansion reactions provide an elegant means of converting more readily available ring systems into larger, more complex 2-azabicycloalkanes. For instance, derivatives of 2-azabicyclo[2.2.1]heptane can be stereoselectively converted into 2-azabicyclo[3.2.1]octanes. This can be achieved through a nucleophilic substitution reaction on a hydroxymethyl group at the C3 position of the 2-azanorbornane skeleton, which proceeds with concomitant ring expansion.[18]

Comparative Analysis of Synthetic Routes

The selection of a synthetic strategy is a critical decision in any drug development program. The following table provides a comparative overview of key synthetic methodologies for the preparation of chiral 2-azabicycloalkanes.

Synthetic StrategyTarget Scaffold(s)Key FeaturesTypical YieldsStereoselectivity
Aza-Diels-Alder 2-Azabicyclo[2.2.1]heptanes, 2-Azabicyclo[2.2.2]octanesConvergent, high stereocontrol with chiral auxiliaries or catalysts.[12]Good to ExcellentHigh to Excellent (often >95% de)
Intramolecular Cyclization 2-Azabicyclo[3.2.1]octanes, 2-Azabicyclo[3.3.1]nonanesVersatile, stereochemistry determined by precursor.[15]Moderate to GoodDependent on precursor stereochemistry
Ring Expansion 2-Azabicyclo[3.2.1]octanes from 2-Azabicyclo[2.2.1]heptanesStereospecific, allows access to larger ring systems.[18]GoodHigh (stereochemistry is transferred)
Organocatalytic Tandem Reactions Highly functionalized 2-azabicycloalkanesForms multiple bonds and stereocenters in one pot.Moderate to GoodGood to Excellent

Experimental Protocol: Enantioselective Aza-Diels-Alder Reaction

The following protocol is a representative example for the synthesis of a chiral 2-azabicyclo[2.2.1]heptane derivative.

Step 1: Formation of the Chiral Imine

  • To a solution of ethyl glyoxylate (1.0 eq) in dichloromethane (DCM) at 0 °C, add (S)-(-)-1-phenylethylamine (1.0 eq) dropwise.

  • Add anhydrous magnesium sulfate (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.

Step 2: Aza-Diels-Alder Cycloaddition

  • Dissolve the crude chiral imine in DCM and cool the solution to -78 °C.

  • Add freshly distilled cyclopentadiene (2.0 eq) to the solution.

  • Add trifluoroborane etherate (BF3·OEt2) (0.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired chiral 2-azabicyclo[2.2.1]heptane adduct.

Applications in Drug Discovery and Asymmetric Catalysis

The rigid frameworks of chiral 2-azabicycloalkanes have been exploited in a multitude of applications, from serving as key structural elements in bioactive molecules to acting as highly effective chiral ligands and organocatalysts.

2-Azabicycloalkanes in Bioactive Molecules

The 2-azabicycloalkane motif is found in a number of natural products and synthetic compounds with a wide range of biological activities, including antiviral, anticancer, and neuroprotective properties.[19][20][21] For example, derivatives of 2-azabicyclo[3.2.1]octane have shown potent activity as κ-opioid receptor agonists and have exhibited cytotoxicity against various cancer cell lines.[19] The structural similarity of these scaffolds to natural alkaloids like nicotine and cocaine contributes to their diverse biological effects, while the bicyclic nature imparts a desirable rigidity for drug design.[15]

While direct incorporation into blockbuster drugs remains an evolving area, the prevalence of these scaffolds in potent, late-stage clinical candidates and as tool compounds in chemical biology underscores their immense potential. The development of novel anticancer agents based on 2-azabicycloalkane-triazole conjugates is a particularly active area of research.[4][21]

Asymmetric Catalysis

Chiral 2-azabicycloalkanes have been successfully employed as backbones for the design of novel chiral ligands for transition metal catalysis and as organocatalysts.[18] Their rigid structure allows for the creation of a well-defined chiral environment around the catalytic center, leading to high levels of enantioselectivity in a variety of chemical transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.

Future Outlook

The field of chiral 2-azabicycloalkane synthesis and application continues to expand, driven by the ever-present need for novel, selective, and potent therapeutic agents. Future research will likely focus on:

  • The development of more efficient and scalable catalytic asymmetric methods for their synthesis.

  • The design of novel 2-azabicycloalkane scaffolds with unique substitution patterns and ring sizes.

  • The exploration of these building blocks in new areas of medicinal chemistry, such as targeted protein degradation and the development of molecular probes.

  • The incorporation of these scaffolds into a wider range of approved pharmaceuticals.

The foundational principles of conformational constraint and pre-organization embodied by chiral 2-azabicycloalkanes will undoubtedly continue to guide the design of the next generation of precision medicines.

References

Methodological & Application

The Strategic Application of tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Conformationally Locked Scaffold for Stereocontrol

In the landscape of asymmetric synthesis, the quest for robust and predictable methods to control stereochemistry is paramount. Chiral auxiliaries and scaffolds that impart a high degree of facial selectivity to reactions are invaluable tools for the medicinal and process chemist. tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, a saturated bicyclic lactam derived from pyroglutamic acid, has emerged as a powerful chiral building block. Its rigid, conformationally constrained framework provides an exceptional platform for directing the stereochemical outcome of reactions at the α-position to the carbonyl group.

The defining feature of this molecule is the bicyclo[2.2.1]heptane core, which effectively shields one face of the enolate that can be generated from the lactam. This steric hindrance is the cornerstone of its utility in asymmetric synthesis, compelling electrophiles to approach from the less hindered face, thereby leading to the formation of one diastereomer in preference to the other. This guide provides an in-depth exploration of the synthesis and application of this versatile chiral synthon, with a focus on diastereoselective alkylation reactions.

Synthesis of the Chiral Scaffold

The enantiomerically pure starting material, this compound, can be prepared from commercially available (S)-pyroglutamic acid. The synthesis involves the formation of a bicyclic precursor, which is then protected with a tert-butoxycarbonyl (Boc) group.

G cluster_synthesis Synthesis Workflow S_Pyroglutamic_Acid (S)-Pyroglutamic Acid Bicyclic_Lactam_Precursor Bicyclic Lactam Precursor S_Pyroglutamic_Acid->Bicyclic_Lactam_Precursor Multi-step sequence Target_Molecule This compound Bicyclic_Lactam_Precursor->Target_Molecule Boc Protection (Boc)2O, DMAP

Caption: Synthetic workflow from (S)-pyroglutamic acid.

Core Application: Diastereoselective Alkylation

The primary application of this compound lies in its use as a chiral template for the synthesis of α-substituted carboxylic acid derivatives. The process involves the generation of the corresponding lactam enolate, followed by its reaction with an electrophile. The rigid bicyclic structure dictates the trajectory of the incoming electrophile, leading to a high degree of diastereoselectivity.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation of the enolate of this compound is a direct consequence of its rigid bicyclic structure. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), a lithium enolate is formed. The bicyclic framework effectively blocks the endo face of the molecule. Consequently, the incoming electrophile is directed to the less sterically hindered exo face, resulting in the preferential formation of the exo-alkylated product.

G cluster_mechanism Mechanism of Diastereoselective Alkylation Start Bicyclic Lactam Enolate Lithium Enolate (endo face blocked) Start->Enolate Deprotonation (LDA) Exo_Attack Exo-Facial Attack of Electrophile (E+) Enolate->Exo_Attack Product Exo-Alkylated Product (High Diastereoselectivity) Exo_Attack->Product

Caption: Stereocontrol via exo-facial attack.

Experimental Protocols

The following protocols are representative examples of the diastereoselective alkylation of bicyclic lactams derived from pyroglutamic acid. These should serve as a starting point for experimental design, with the understanding that optimization may be necessary for specific substrates and electrophiles.

Protocol 1: General Procedure for Diastereoselective Alkylation

This protocol is adapted from methodologies developed for closely related pyroglutamate-derived bicyclic lactams.

1. Enolate Formation:

  • To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added freshly prepared lithium diisopropylamide (LDA) (1.1 eq., 2.0 M solution in THF/heptane/ethylbenzene) dropwise.

  • The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.

2. Alkylation:

  • A solution of the desired electrophile (e.g., alkyl halide) (1.2 eq.) in anhydrous THF is added dropwise to the enolate solution at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

3. Quenching and Workup:

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

4. Purification:

  • The crude product is purified by flash column chromatography on silica gel to afford the desired α-alkylated bicyclic lactam.

Protocol 2: Cleavage of the Chiral Auxiliary

After the diastereoselective alkylation, the newly introduced stereocenter is secured. The chiral auxiliary can then be cleaved to reveal the desired α-substituted carboxylic acid or a derivative thereof.

1. Hydrolysis:

  • The α-alkylated bicyclic lactam is dissolved in a suitable solvent system, such as a mixture of methanol and water.

  • An excess of a strong base, such as lithium hydroxide (LiOH), is added, and the mixture is stirred at room temperature or gently heated until the hydrolysis is complete (monitored by TLC).

2. Workup:

  • The reaction mixture is acidified to a pH of ~2 with an aqueous solution of hydrochloric acid (HCl).

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude carboxylic acid.

3. Purification:

  • The resulting α-substituted carboxylic acid can be purified by crystallization or chromatography.

Data Presentation: Representative Diastereoselectivities

The following table summarizes typical diastereoselectivities achieved in the alkylation of pyroglutamate-derived bicyclic lactams, which are expected to be comparable for this compound.

EntryElectrophile (E-X)ProductDiastereomeric Ratio (exo:endo)Yield (%)
1Methyl Iodide4-Methyl-2-azabicyclo[2.2.1]heptan-3-one derivative>95:585-95
2Benzyl Bromide4-Benzyl-2-azabicyclo[2.2.1]heptan-3-one derivative>95:580-90
3Allyl Bromide4-Allyl-2-azabicyclo[2.2.1]heptan-3-one derivative>90:1075-85

Data is representative of analogous systems and may vary depending on specific reaction conditions.

Conclusion and Future Outlook

This compound is a highly effective chiral scaffold for asymmetric synthesis. Its rigid bicyclic structure provides a predictable and powerful means of controlling stereochemistry in enolate alkylation reactions. The resulting α-substituted products can be readily transformed into a variety of valuable chiral building blocks for drug discovery and development. The continued exploration of new reactions and applications for this and related bicyclic lactams will undoubtedly lead to further advances in the field of asymmetric synthesis.

The Versatile 2-Azabicyclo[2.2.1]heptane Scaffold: A Keystone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Strategic Value of 2-Azabicyclo[2.2.1]heptane

In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a vast chemical space. Within this endeavor, rigid bicyclic scaffolds have emerged as privileged structures, offering a unique combination of three-dimensional complexity and conformational constraint. Among these, the 2-azabicyclo[2.2.1]heptane framework, a bridged bicyclic amine, has garnered significant attention and proven its merit as a versatile and valuable scaffold in the design of a diverse array of therapeutic agents.[1][2] Its inherent rigidity reduces the entropic penalty upon binding to a biological target, often leading to a significant enhancement in binding affinity and selectivity. This constrained geometry also allows for the precise spatial orientation of substituents, enabling a more rational approach to structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the applications of the 2-azabicyclo[2.2.1]heptane core in medicinal chemistry, complete with detailed application notes and synthetic protocols for researchers, scientists, and drug development professionals.

Application Focus 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes Mellitus

The 2-azabicyclo[2.2.1]heptane scaffold has been instrumental in the development of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3]

Case Study: Neogliptin

A prime example of a 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitor is Neogliptin.[4] This compound integrates the rigid bicyclic amine with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, resulting in a highly potent inhibitor with an IC50 of 16.8 ± 2.2 nM.[3][4] The constrained nature of the 2-azabicyclo[2.2.1]heptane moiety plays a crucial role in orienting the key pharmacophoric elements for optimal interaction with the active site of the DPP-4 enzyme.

Signaling Pathway: GLP-1 and DPP-4 in Glucose Homeostasis

The therapeutic effect of DPP-4 inhibitors is intricately linked to the GLP-1 signaling pathway. By preventing GLP-1 degradation, these drugs amplify its downstream effects, which are pivotal for maintaining glucose control.

GLP_1_Signaling cluster_pancreatic_beta_cell Pancreatic β-cell GLP-1R GLP-1 Receptor AC Adenylyl Cyclase GLP-1R->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Epac2 Epac2 cAMP->Epac2 activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles promotes exocytosis Epac2->Insulin_Vesicles promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP-1 GLP-1 (active) GLP-1->GLP-1R binds to DPP-4 DPP-4 Enzyme GLP-1->DPP-4 degraded by Inactive_GLP-1 Inactive GLP-1 DPP-4->Inactive_GLP-1 DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Neogliptin) DPP-4_Inhibitor->DPP-4 inhibits

GLP-1 Signaling Pathway and DPP-4 Inhibition

Application Focus 2: Antiviral Drug Development

The 2-azabicyclo[2.2.1]heptane framework, particularly in the form of 2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as Vince Lactam, is a cornerstone in the synthesis of carbocyclic nucleoside analogues with potent antiviral activity.[5][6] These compounds mimic natural nucleosides and act as chain terminators during viral DNA or RNA synthesis.

Key Antivirals: Abacavir and Carbovir

Vince Lactam serves as a crucial chiral precursor for the synthesis of blockbuster antiviral drugs such as Abacavir and Carbovir, which are fundamental in the treatment of HIV infection.[5][7] The rigid cyclopentane ring, derived from the 2-azabicyclo[2.2.1]heptane scaffold, effectively mimics the furanose sugar of natural nucleosides.

Mechanism of Action: Abacavir in HIV Treatment

Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI).[8] It is a prodrug that, upon intracellular phosphorylation, is converted to its active metabolite, carbovir triphosphate (CBV-TP).[1][6][9] CBV-TP then competes with the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by HIV reverse transcriptase.[5] The absence of a 3'-hydroxyl group on the incorporated CBV-TP prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[5]

Abacavir_MoA cluster_cell Infected Host Cell Abacavir Abacavir (Prodrug) Phosphorylation Cellular Kinases (Phosphorylation) Abacavir->Phosphorylation CBV-TP Carbovir Triphosphate (CBV-TP) (Active Metabolite) Phosphorylation->CBV-TP HIV_RT HIV Reverse Transcriptase CBV-TP->HIV_RT competes with dGTP for binding Viral_DNA Growing Viral DNA CBV-TP->Viral_DNA incorporated into HIV_RT->Viral_DNA synthesizes Viral_RNA Viral RNA Template Viral_RNA->HIV_RT Chain_Termination Chain Termination Viral_DNA->Chain_Termination leads to

Mechanism of Action of Abacavir

Application Focus 3: Nicotinic Acetylcholine Receptor (nAChR) Modulators

The 2-azabicyclo[2.2.1]heptane scaffold has been extensively utilized in the design of potent ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders. The rigid framework allows for the precise positioning of pharmacophoric groups that interact with the receptor binding site.

Epibatidine Analogues

Epibatidine, a natural alkaloid containing a 7-azabicyclo[2.2.1]heptane core, is a highly potent nAChR agonist but is also highly toxic.[1] This has spurred the development of numerous analogues with modified 2-azabicyclo[2.2.1]heptane scaffolds to dissociate the analgesic effects from the toxicity. These efforts have led to the discovery of compounds with picomolar binding affinities and varying degrees of agonist and antagonist activity, providing valuable tools for studying nAChR pharmacology.[8]

Quantitative Data Summary

The following table summarizes the biological activity of representative 2-azabicyclo[2.2.1]heptane-containing compounds across different therapeutic targets.

Compound/AnalogueTargetActivity TypePotencyReference(s)
Neogliptin (12a) DPP-4InhibitorIC50 = 16.8 ± 2.2 nM[3][4]
Epibatidine Analogue (2i) αβ nAChRsAgonist/AntagonistKi = 0.001 nM[8]
2-Azabicyclo[2.2.1]heptane sulfonamide (6) Encephalomyocarditis virus (EMCV)AntiviralIC50 = 18.3 ± 2.0 µM[2]
2-Azabicyclo[2.2.1]heptane sulfonamide (6) Adenovirus type 5 (AdV5)AntiviralIC50 = 7.5 ± 0.8 μM[2]
Benzothiazolyl ketone (11j) SARS-CoV-2 3CLproInhibitorEC50 = 0.18 µM[10]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-azabicyclo[2.2.1]hept-5-ene

This protocol describes a general method for the synthesis of the versatile N-Boc protected 2-azabicyclo[2.2.1]hept-5-ene, a common starting material for further derivatization. The synthesis typically proceeds via a Diels-Alder reaction.

Materials:

  • Freshly cracked cyclopentadiene

  • Ethyl glyoxylate

  • Ammonium chloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Aza-Diels-Alder Reaction:

    • To a stirred solution of ethyl glyoxylate in a suitable solvent (e.g., toluene), add a saturated aqueous solution of ammonium chloride.

    • Add freshly cracked cyclopentadiene to the mixture.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, extract the aqueous layer with an organic solvent (e.g., a mixture of methyl tert-butyl ether and petroleum ether).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate.[4]

  • N-Boc Protection:

    • Dissolve the crude product from step 1 in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

    • Allow the reaction mixture to warm to room temperature and stir overnight.[4]

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the desired N-Boc-2-azabicyclo[2.2.1]hept-5-ene derivative.

Synthesis_Workflow Start Cyclopentadiene + Ethyl Glyoxylate + Ammonium Chloride Diels_Alder Aza-Diels-Alder Reaction Start->Diels_Alder Intermediate Crude 2-azabicyclo[2.2.1]hept-5-ene derivative Diels_Alder->Intermediate Boc_Protection N-Boc Protection with (Boc)₂O Intermediate->Boc_Protection Purification Column Chromatography Boc_Protection->Purification Final_Product N-Boc-2-azabicyclo[2.2.1]hept-5-ene Purification->Final_Product

Synthetic Workflow for N-Boc-2-azabicyclo[2.2.1]hept-5-ene
Protocol 2: Stereoselective Synthesis of exo-2-Azabicyclo[2.2.1]heptane-carbonitriles

The stereochemistry of the 2-azabicyclo[2.2.1]heptane core is often critical for biological activity. This protocol outlines a stereoselective approach to obtaining specific isomers, as demonstrated in the synthesis of Neogliptin intermediates.[4]

Materials:

  • (R)- or (S)-1-phenylethylamine

  • Appropriate starting materials for the formation of the bicyclic core (refer to specific literature for the chosen route)

  • Hydrogenation catalyst (e.g., Pd/C)

  • Solvents for reaction and purification

Procedure:

  • Chiral Auxiliary-Mediated Cycloaddition:

    • Employ a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, in the initial cycloaddition reaction to induce diastereoselectivity.[4] This will lead to the preferential formation of one diastereomer.

  • Hydrogenation and Saponification:

    • Subject the resulting diastereomeric mixture to a two-step hydrogenation process to saturate the double bond and remove the chiral auxiliary.

    • Follow with saponification to yield a single isomer of the carboxylic acid with the desired stereochemistry at the 3-position.[4]

  • Functional Group Manipulation:

    • Protect the nitrogen with a suitable protecting group (e.g., Boc).

    • Convert the carboxylic acid to the corresponding carbonitrile using standard chemical transformations. This yields the enantiomerically pure exo-2-azabicyclo[2.2.1]heptane-carbonitrile, a key intermediate for further elaboration.[4]

Conclusion

The 2-azabicyclo[2.2.1]heptane scaffold has unequivocally established itself as a privileged structural motif in medicinal chemistry. Its conformational rigidity and synthetic tractability have enabled the development of potent and selective modulators of a wide range of biological targets, from enzymes involved in metabolic disorders to receptors in the central nervous system and viral proteins. The continued exploration of new synthetic methodologies and the application of this versatile scaffold in novel therapeutic areas promise to further solidify its importance in the ongoing quest for innovative medicines. The protocols and data presented herein serve as a valuable resource for researchers aiming to harness the potential of the 2-azabicyclo[2.2.1]heptane core in their drug discovery programs.

References

Application Note: High-Fidelity Reduction of Boc-3-oxo-2-azabicyclo[2.2.1]heptane to its Corresponding Saturated Amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Azabicyclo[2.2.1]heptane Scaffold

The 2-azabicyclo[2.2.1]heptane framework is a rigid, bicyclic amine structure that serves as a critical pharmacophore in a multitude of biologically active compounds. Its constrained conformation allows for precise spatial orientation of substituents, making it an invaluable scaffold for designing selective ligands for various biological targets, including nicotinic receptors and NK1 receptors.[1][2] The synthesis of derivatives often proceeds via the lactam intermediate, Boc-3-oxo-2-azabicyclo[2.2.1]heptane. The subsequent reduction of the lactam carbonyl to a methylene group is a pivotal transformation to access the desired saturated bicyclic amine core.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of this lactam. We will delve into the mechanistic rationale behind reagent selection and present two robust, step-by-step protocols using common, yet powerful, reducing agents. The aim is to equip the modern chemist with not just a procedure, but a foundational understanding to troubleshoot and adapt these methods for their specific synthetic challenges.

Strategic Considerations for Lactam Reduction

The reduction of an amide or lactam to an amine is a more demanding transformation than the reduction of an ester or ketone. The resonance stabilization of the amide bond renders the carbonyl carbon less electrophilic.[3] Consequently, powerful reducing agents are required. The choice of reagent is the most critical decision and is dictated by the presence of other functional groups in the molecule and the desired level of chemoselectivity.

  • Lithium Aluminum Hydride (LiAlH₄): This is a highly potent and non-selective hydride donor capable of reducing most polar multiple bonds, including amides, esters, and carboxylic acids.[4][5] Its extreme reactivity necessitates strict anhydrous conditions and careful handling. The mechanism involves the initial addition of a hydride to the carbonyl, followed by coordination of the oxygen to the aluminum species, which facilitates the elimination of an aluminate to form an intermediate iminium ion. This iminium ion is then rapidly reduced by another equivalent of hydride to yield the amine.[5][6]

  • Borane Complexes (BH₃·THF or BH₃·SMe₂): Borane is a Lewis acidic reducing agent that offers significantly better chemoselectivity than LiAlH₄.[7][8] It will readily reduce amides and carboxylic acids while often leaving esters, epoxides, and halides untouched.[9] The mechanism begins with the coordination of the Lewis acidic boron atom to the lone pair of the carbonyl oxygen, activating the carbonyl for hydride attack.[7] The reaction proceeds through a series of intermediates, ultimately cleaving the C-O bond to furnish an amine-borane complex, which must be hydrolyzed during workup to release the free amine.[9]

  • Specialized Boranes (e.g., 9-BBN): For substrates containing highly sensitive functional groups like esters, more selective borane reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed. This reagent is known for its exceptional ability to reduce tertiary lactams chemoselectively in the presence of esters.[10][11]

The following flowchart provides a decision-making framework for selecting an appropriate reducing agent.

start Start: Reduce Boc-3-oxo-2-azabicyclo[2.2.1]heptane q1 Are other reducible functional groups (e.g., esters, nitriles) present? start->q1 reagent_lah High Reactivity Tolerated: Use Lithium Aluminum Hydride (LiAlH4) q1->reagent_lah No q2 Is the functional group an ester? q1->q2 Yes reagent_borane High Chemoselectivity Required: Use Borane (BH3·THF) q2->reagent_borane No (e.g., nitrile) reagent_9bbn Use 9-BBN for maximum selectivity q2->reagent_9bbn Yes

Caption: Decision flowchart for selecting a suitable reducing agent.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for a successful reaction.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is ideal for its high reactivity and when the starting material lacks other reducible functional groups. The procedure demands rigorous exclusion of moisture.

Table 1: Materials and Reagents for LiAlH₄ Reduction

Reagent/MaterialGradeSupplier ExamplePurpose
Boc-3-oxo-2-azabicyclo[2.2.1]heptane>98% PuritySigma-AldrichStarting Material
Lithium Aluminum Hydride (LiAlH₄), 1.0 M in THFAnhydrous SolutionAcros OrganicsReducing Agent
Tetrahydrofuran (THF)Anhydrous, >99.9%Fisher ChemicalReaction Solvent
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularEMD MilliporeDrying Agent
Diethyl Ether (Et₂O)ACS GradeVWRExtraction Solvent
Water (Deionized)HPLC GradeLab SupplyQuenching/Workup
Sodium Hydroxide (NaOH), 15% (w/v) aq. solutionACS GradeJ.T. BakerWorkup Reagent
Celite® 545---Sigma-AldrichFiltration Aid

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: To the reaction flask, add anhydrous THF (approx. 40 mL per gram of lactam). Cool the solvent to 0 °C using an ice-water bath.

  • LiAlH₄ Addition: Slowly add LiAlH₄ solution (1.0 M in THF, 2.0 equivalents) to the stirred THF via syringe. Causality: Adding the hydride to the solvent first allows for controlled temperature and dilution before the substrate is introduced.

  • Substrate Addition: Dissolve Boc-3-oxo-2-azabicyclo[2.2.1]heptane (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cold, stirred LiAlH₄ suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: A slow, cold addition prevents an uncontrolled exotherm and potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction's completion by TLC (e.g., 3:1 Hexanes:EtOAc, stain with KMnO₄).

  • Controlled Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, dropwise addition of:

    • 'X' mL of H₂O

    • 'X' mL of 15% aqueous NaOH

    • '3X' mL of H₂O (Where 'X' is the number of grams of LiAlH₄ used). Causality: This specific sequence is critical for safety and for precipitating the aluminum salts as a granular, easily filterable solid, preventing the formation of a problematic gel.[3][5]

  • Workup and Isolation: Allow the resulting slurry to stir vigorously at room temperature for 1 hour. Add anhydrous Na₂SO₄ and a scoop of Celite®, and stir for another 15 minutes.

  • Purification: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate. Concentrate the combined filtrate under reduced pressure to yield the crude product, Boc-2-azabicyclo[2.2.1]heptane. The product can be further purified by silica gel chromatography if necessary.

Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)

This method is preferred for its superior chemoselectivity and is generally considered safer to handle on a large scale than LiAlH₄.

Table 2: Materials and Reagents for Borane Reduction

Reagent/MaterialGradeSupplier ExamplePurpose
Boc-3-oxo-2-azabicyclo[2.2.1]heptane>98% PuritySigma-AldrichStarting Material
Borane-THF complex (BH₃·THF), 1.0 M in THFStabilizedAcros OrganicsReducing Agent
Tetrahydrofuran (THF)Anhydrous, >99.9%Fisher ChemicalReaction Solvent
Methanol (MeOH)ACS GradeVWRQuenching Reagent
Hydrochloric Acid (HCl), 2 M aqueous solutionACS GradeJ.T. BakerAmine-Borane Complex Hydrolysis
Sodium Hydroxide (NaOH), 6 M aqueous solutionACS GradeJ.T. BakerBasification
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Brine (Saturated aq. NaCl)---Lab PreparedWashing Agent
Magnesium Sulfate (MgSO₄)AnhydrousEMD MilliporeDrying Agent

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Assemble a flame-dried round-bottom flask with a stir bar, reflux condenser, and a nitrogen/argon inlet.

  • Substrate Preparation: Dissolve Boc-3-oxo-2-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous THF (approx. 20 mL per gram of lactam).

  • Borane Addition: Cool the solution to 0 °C. Slowly add the BH₃·THF solution (1.0 M in THF, 2.5 equivalents) dropwise via syringe.[9] Causality: An excess of borane is used to ensure complete reduction. A controlled, cold addition prevents the rapid evolution of hydrogen gas from any trace moisture and moderates the initial exotherm.

  • Reaction Progression: After the addition, remove the ice bath, and heat the reaction mixture to reflux (approx. 66 °C) for 12-18 hours. Monitor the reaction by TLC.

  • Quenching Excess Borane: Cool the reaction mixture to 0 °C. Very slowly and carefully, add methanol dropwise until gas evolution (H₂) ceases. This safely quenches any remaining BH₃. Causality: Alcohols react with borane to form trialkyl borates and hydrogen gas. This step must be done before aqueous workup to prevent an uncontrolled quench.

  • Hydrolysis of Amine-Borane Complex: Remove the solvent under reduced pressure. To the residue, add 2 M HCl and stir the mixture at room temperature for 1-2 hours. This step hydrolyzes the stable amine-borane complex to release the amine hydrochloride salt.[7]

  • Workup and Isolation: Cool the acidic solution to 0 °C and basify to pH > 12 by the slow addition of 6 M NaOH.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product. Purify by silica gel chromatography as needed.

Visualization of Key Processes

Caption: General scheme for the reduction of the target lactam.

A Reaction Setup (Inert Atmosphere) B Cool to 0 °C A->B C Slow Addition of Reducing Agent / Substrate B->C D Reaction at RT or Reflux (Monitor by TLC) C->D E Cool to 0 °C D->E F Controlled Quenching (e.g., Fieser or MeOH) E->F G Aqueous Workup (Extraction) F->G H Drying & Concentration G->H I Purification (Chromatography) H->I

Caption: A generalized experimental workflow for lactam reduction.

Comparative Summary

Table 3: Comparison of Reduction Protocols

ParameterProtocol 1: LiAlH₄Protocol 2: BH₃·THF
Reactivity Very HighHigh, but more moderate
Chemoselectivity Low (reduces most polar functional groups)High (tolerates esters, halides, etc.)[7][10]
Reaction Time Shorter (4-6 hours at reflux)Longer (12-18 hours at reflux)
Workup Fieser workup; precipitates aluminum salts.Methanol quench followed by acidic hydrolysis and basification.
Safety/Handling Pyrophoric; reacts violently with water. Extreme caution required.Flammable, but less pyrophoric. Generates H₂ during quench.
Key Advantage High power and speed for simple substrates.Excellent chemoselectivity for complex molecules.
Key Disadvantage Lack of selectivity; hazardous.Longer reaction time; formation of a stable amine-borane complex.

Conclusion

The reduction of Boc-3-oxo-2-azabicyclo[2.2.1]heptane is a fundamental step in the synthesis of many valuable nitrogen-containing bicyclic compounds. The choice between a powerful, unselective reagent like LiAlH₄ and a milder, more chemoselective one like BH₃·THF depends entirely on the context of the overall synthetic route. By understanding the underlying mechanisms and adhering to the detailed protocols provided, researchers can confidently and safely perform this transformation, paving the way for the development of novel chemical entities.

References

experimental procedure for alkylation of N-Boc-2-azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Diastereoselective Alkylation of N-Boc-2-azabicyclo[2.2.1]heptan-3-one

Introduction: The Significance of a Rigid Scaffold

N-Boc-2-azabicyclo[2.2.1]heptan-3-one is a conformationally constrained bicyclic lactam that serves as a crucial chiral building block in medicinal chemistry and drug development.[1][2] Its rigid framework is a valuable scaffold for synthesizing complex molecules, including analogues of the potent analgesic alkaloid, epibatidine.[3][4] The functionalization of this core structure, particularly through alkylation at the α-carbon to the carbonyl group (C4), allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with specific pharmacological profiles.[4]

This guide provides a detailed experimental protocol for the α-alkylation of N-Boc-2-azabicyclo[2.2.1]heptan-3-one. As a Senior Application Scientist, this document emphasizes not only the procedural steps but also the underlying chemical principles that govern the reaction's efficiency and stereochemical outcome, ensuring both reproducibility and a deeper understanding of the methodology.

Reaction Principle: Kinetic Enolate Formation and Stereoselective Alkylation

The core of this procedure is a two-step sequence: the deprotonation of the lactam to form a lithium enolate, followed by its reaction with an electrophile (an alkyl halide).

  • Enolate Formation: The α-proton at the C4 position of the lactam is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Treatment with a strong, sterically hindered, non-nucleophilic base is essential for efficient and clean deprotonation. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[5][6] The use of a bulky base like LDA at low temperatures (-78 °C) favors the rapid formation of the kinetic enolate, which is the less substituted and sterically more accessible product, over the more stable thermodynamic enolate.[7][8] Using a full equivalent of LDA ensures that the starting material is completely converted to the enolate, preventing side reactions and equilibrium issues.[8]

  • Diastereoselective Alkylation: The rigid bicyclic structure of the enolate intermediate dictates the stereochemical outcome of the alkylation. The incoming electrophile (R-X) will preferentially approach from the less sterically hindered face of the molecule. For the 2-azabicyclo[2.2.1]heptan-3-one system, the concave endo face is significantly more hindered than the convex exo face. Consequently, the alkylating agent attacks from the exo face, leading to a high degree of diastereoselectivity and the formation of the exo-alkylated product as the major isomer.[9][10] The reaction proceeds via a classic SN2 mechanism, which requires the use of unhindered primary or activated secondary alkyl halides for optimal results.[6]

Experimental Workflow Visualization

The following diagram outlines the key stages of the alkylation procedure, from initial setup to the isolation of the final product.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Inert Atmosphere Setup (N2 or Ar, Dry Glassware) Dissolve Dissolve Substrate in Anhydrous THF Start->Dissolve Cool Cool Solution to -78 °C (Dry Ice / Acetone) Dissolve->Cool Enolate Slowly Add LDA Solution (Enolate Formation) Cool->Enolate Stir1 Stir for 1 hr @ -78 °C Enolate->Stir1 Alkylate Slowly Add Alkyl Halide (R-X) Stir1->Alkylate Stir2 Stir until Completion (TLC) Alkylate->Stir2 Quench Quench with sat. aq. NH4Cl Stir2->Quench Extract Aqueous Workup & Extraction (e.g., Ethyl Acetate) Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Exo-Alkylated Product Purify->Product

Caption: High-level workflow for the alkylation of N-Boc-2-azabicyclo[2.2.1]heptan-3-one.

Detailed Experimental Protocol

Materials and Reagents:

  • N-Boc-2-azabicyclo[2.2.1]heptan-3-one

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Syringes and needles

  • Low-temperature thermometer

  • Dewar flask for cooling bath (dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of nitrogen or argon. Maintain the inert atmosphere throughout the reaction.

  • Substrate Preparation: To the flask, add N-Boc-2-azabicyclo[2.2.1]heptan-3-one (1.0 eq). Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Place the flask in a dry ice/acetone bath and cool the solution to an internal temperature of -78 °C. Stir for 10-15 minutes to ensure thermal equilibrium.

  • Enolate Formation: While maintaining the temperature at -78 °C, slowly add the LDA solution (1.1 eq) dropwise via syringe over 10-15 minutes.

    • Causality Note: A slight excess of LDA ensures complete deprotonation. Slow addition prevents localized heating that could lead to side reactions. The solution may turn a pale yellow color upon enolate formation.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

    • Causality Note: This allows for the complete and irreversible formation of the lithium enolate, which is critical for achieving high yields.[6]

  • Alkylation: Slowly add the alkyl halide (1.2 eq), either neat or as a solution in a small amount of anhydrous THF, dropwise to the enolate solution at -78 °C.

    • Causality Note: Keeping the temperature low during the addition minimizes side reactions and preserves the kinetic control of the reaction, ensuring high diastereoselectivity.

  • Reaction Monitoring: Continue stirring the mixture at -78 °C. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours). To sample, withdraw a small aliquot with a nitrogen-purged syringe and quench it into a vial containing saturated aqueous NH₄Cl before spotting on a TLC plate.

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution (a volume roughly equal to the THF volume) while the flask is still in the cooling bath.

    • Causality Note: The NH₄Cl solution is a mild acid that protonates any remaining enolate or excess LDA, safely terminating the reaction.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure, exo-alkylated product.

Key Parameters and Expected Outcomes

The choice of alkylating agent and reaction conditions can influence the yield and reaction time. The diastereoselectivity for exo-alkylation is generally high for this rigid system.

Alkylating Agent (R-X)Typical ElectrophileExpected Product StereochemistryTypical Reaction TimeNotes
Methyl Iodide (CH₃I)Primary>95% exo1-2 hoursHighly reactive; ensure slow addition.
Benzyl Bromide (BnBr)Benzylic>95% exo2-4 hoursExcellent electrophile for this reaction.
Allyl Bromide (CH₂=CHCH₂Br)Allylic>95% exo2-3 hoursProduct can be further functionalized.
Ethyl Iodide (EtI)Primary>95% exo2-4 hoursSlightly less reactive than methyl iodide.

Characterization

The structure and stereochemistry of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and assess diastereomeric purity. The exo and endo isomers will have distinct coupling constants and chemical shifts for the protons on the bicyclic core.

  • Mass Spectrometry (MS): To confirm the molecular weight of the alkylated product.

  • Chiral HPLC or SFC: Can be used to determine the enantiomeric excess if a racemic starting material was used or if any racemization occurred.

Safety Precautions

  • LDA is a highly reactive and pyrophoric reagent. It must be handled under a strict inert atmosphere. Always use proper personal protective equipment (PPE), including safety glasses, a lab coat, and flame-resistant gloves.

  • Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent from a sealed bottle.

  • Alkyl halides are often toxic and lachrymatory. Handle them in a well-ventilated fume hood.

  • The dry ice/acetone bath is extremely cold (-78 °C). Avoid direct skin contact.

References

tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate: A Keystone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 2-azabicyclo[2.2.1]heptane framework, a rigid and sterically defined bicyclic amine, has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure offers a valuable scaffold for the development of novel therapeutics by presenting functional groups in precise orientations, which can lead to enhanced binding affinity and selectivity for biological targets. Within this class of compounds, tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate stands out as a pivotal intermediate, particularly in the synthesis of antiviral agents. This guide provides an in-depth exploration of its synthesis, characterization, and application, tailored for researchers, scientists, and drug development professionals.

The Strategic Advantage of the 2-Azabicyclo[2.2.1]heptane Scaffold

The rigidity of the bicyclic system is a key attribute in rational drug design. Unlike flexible aliphatic chains, the constrained conformation of the 2-azabicyclo[2.2.1]heptane scaffold reduces the entropic penalty upon binding to a target protein, which can translate to higher potency. This structural pre-organization allows for the precise positioning of pharmacophoric elements, optimizing interactions with the active site of an enzyme or receptor.

Furthermore, the introduction of this saturated bicyclic moiety can improve the pharmacokinetic properties of a drug candidate. The three-dimensional nature of the scaffold can enhance metabolic stability by shielding susceptible positions from enzymatic degradation and can also influence solubility and cell permeability. The strategic incorporation of the 2-azabicyclo[2.2.1]heptane core has been a successful strategy in the development of drugs targeting a range of diseases, from viral infections to metabolic disorders.[1]

Synthesis and Optimization: A Detailed Protocol

The synthesis of this compound is typically achieved through a two-step process starting from the readily available Vince lactam, (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one. This process involves the saturation of the double bond via catalytic hydrogenation, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group.

Step 1: Catalytic Hydrogenation of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency and selectivity for the hydrogenation of alkenes in the presence of other functional groups like the lactam. The solid catalyst is easily removed by filtration, simplifying the workup procedure.

  • Solvent: Methanol is a suitable solvent as it readily dissolves the starting material and does not interfere with the hydrogenation reaction.

  • Hydrogen Source: Molecular hydrogen (H₂) gas is the reagent for the reduction. The reaction is typically carried out under an atmospheric pressure of H₂, which is sufficient for this transformation and safer to handle in a standard laboratory setting.

Experimental Protocol:

  • To a solution of (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one (1.0 eq) in methanol, add 10% Pd/C (0.04 eq).

  • The reaction vessel is then evacuated and backfilled with hydrogen gas (balloon pressure).

  • The reaction mixture is stirred vigorously at room temperature for 2 hours.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the Pd/C catalyst.

  • The filter cake is washed with methanol, and the combined filtrates are concentrated under reduced pressure to yield crude (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one, which is used in the next step without further purification.

Step 2: Boc Protection of (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one

Causality Behind Experimental Choices:

  • Protecting Group: The tert-butoxycarbonyl (Boc) group is an ideal protecting group for the secondary amine. It is stable under a wide range of reaction conditions but can be readily removed under acidic conditions, providing orthogonal protection strategies in a multi-step synthesis.[2]

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for the introduction of the Boc group.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates the acylation of the amine by reacting with Boc₂O to form a more reactive intermediate.[3]

  • Solvent: Dichloromethane (DCM) is an inert solvent that dissolves all reactants and does not participate in the reaction.

Experimental Protocol:

  • The crude (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one from the previous step is dissolved in dichloromethane.

  • To this solution, add di-tert-butyl dicarbonate (2.0 eq) and 4-dimethylaminopyridine (DMAP) (0.55 eq).

  • The reaction mixture is stirred at ambient temperature for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in heptane (e.g., 10-40%) to afford this compound as a white solid.

Synthetic Workflow Diagram:

SynthesisWorkflow start Start: (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one step1 Step 1: Hydrogenation - H2 (1 atm) - 10% Pd/C - Methanol - Room Temperature, 2h start->step1 intermediate Intermediate: (1R,4S)-2-azabicyclo[2.2.1]heptan-3-one step1->intermediate step2 Step 2: Boc Protection - Boc2O - DMAP - Dichloromethane - Room Temperature, 18h intermediate->step2 product Final Product: This compound step2->product

Caption: Synthetic route to the target intermediate.

Characterization of the Intermediate

A thorough characterization of this compound is crucial to ensure its purity and structural integrity before its use in subsequent synthetic steps.

Technique Expected Observations
¹H NMR Complex aliphatic signals in the range of 1.5-3.5 ppm corresponding to the bicyclic protons. A sharp singlet around 1.5 ppm for the tert-butyl protons.
¹³C NMR Signals for the carbonyl carbon of the lactam and the carbamate. Resonances for the aliphatic carbons of the bicyclic system and the quaternary and methyl carbons of the tert-butyl group.
Mass Spec. The expected molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of the compound.
IR Spec. Characteristic carbonyl stretching frequencies for the lactam and the carbamate functional groups.

Application in Drug Development: Case Studies

The utility of the 2-azabicyclo[2.2.1]heptane scaffold is exemplified by its incorporation into several clinically significant drugs.

Case Study 1: Bictegravir (HIV Integrase Inhibitor)

Bictegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. The synthesis of a key intermediate for Bictegravir, (1R,3S)-3-aminocyclopentanol hydrochloride, has been reported to start from a derivative of the 2-azabicyclo[2.2.1]heptane system.[4] While not the exact title compound, this demonstrates the direct relevance of this scaffold in the synthesis of modern antiviral therapeutics. The rigid bicyclic structure helps to correctly orient the pharmacophoric elements for optimal binding to the HIV integrase enzyme.

Bictegravir Intermediate Synthesis Logic:

Bictegravir start (-)-Vince Lactam Derivative step1 Hydrogenation & Boc Protection start->step1 intermediate1 tert-Butyl 3-oxo-2-azabicyclo[2.2.1]- heptane-2-carboxylate Derivative step1->intermediate1 step2 Grignard Reaction intermediate1->step2 intermediate2 Ring-Opened Intermediate step2->intermediate2 step3 Further Transformations intermediate2->step3 product Bictegravir Intermediate: (1R,3S)-3-aminocyclopentanol HCl step3->product

Caption: Role in Bictegravir intermediate synthesis.

Case Study 2: Ledipasvir (HCV NS5A Inhibitor)

Ledipasvir is a direct-acting antiviral agent used for the treatment of hepatitis C virus (HCV) infection. It is an inhibitor of the HCV NS5A protein. A key fragment in the synthesis of Ledipasvir is (1R,3S,4S)-3-(6-bromo-1H-benzimidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester.[5][6] This highlights the application of a functionalized version of the title intermediate in the construction of complex drug molecules. The bicyclic scaffold serves as a rigid linker, positioning the benzimidazole and other functionalities for effective inhibition of the NS5A protein.

Conclusion

This compound is a valuable and versatile intermediate in the field of drug discovery. Its synthesis is well-established, and its rigid bicyclic structure provides a strategic advantage in the design of potent and selective therapeutic agents. The successful incorporation of this scaffold into antiviral drugs like Bictegravir and Ledipasvir underscores its importance and potential for future drug development endeavors. This guide provides the necessary foundational knowledge and practical protocols to empower researchers in their pursuit of novel medicines.

References

Application Notes & Protocols: Enantioselective Synthesis Using (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

(1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate, the N-Boc protected form of (-)-Vince lactam, is a cornerstone chiral building block in modern asymmetric synthesis. Its rigid, strained bicyclic framework provides a powerful platform for introducing stereocenters with high fidelity, making it an invaluable precursor for complex molecular targets. The parent compound, Vince lactam, is renowned as a key intermediate in the synthesis of blockbuster antiviral drugs, including the carbocyclic nucleoside analogues Carbovir and Abacavir.[1][2][3]

The introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom serves two primary functions: it modulates the electronic properties of the lactam and enhances solubility in organic solvents, facilitating a broader range of chemical transformations. The inherent chirality and conformational rigidity of this molecule allow for highly diastereoselective reactions, where reagents approach the molecule from the sterically less hindered exo face. This guide provides an in-depth look at the key applications and detailed protocols for leveraging this powerful synthon in enantioselective synthesis.

Core Application: Preparation of N-Boc-(-)-Vince Lactam

The first crucial step is the protection of the commercially available (-)-Vince lactam. This protocol outlines a standard procedure to yield the title compound, which is the starting material for subsequent transformations.

Protocol 2.1: N-Boc Protection of (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

This procedure is adapted from established methods for N-Boc protection of lactams and amines.[4]

Workflow for N-Boc Protection

Start (-)-Vince Lactam Reagents Boc₂O, DMAP (cat.) DCM Start->Reagents Add Reaction Stir at RT, overnight Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Product (1R,4S)-tert-Butyl 3-oxo-2-azabicyclo[2.2.1]hept- 5-ene-2-carboxylate Workup->Product

Caption: Workflow for the N-Boc protection of (-)-Vince lactam.

Materials & Reagents

Reagent/MaterialM.W.AmountMoles (equiv)
(-)-Vince Lactam109.135.0 g45.8 mmol (1.0)
Di-tert-butyl dicarbonate (Boc₂O)218.2511.0 g50.4 mmol (1.1)
4-(Dimethylamino)pyridine (DMAP)122.17280 mg2.3 mmol (0.05)
Dichloromethane (DCM), anhydrous-100 mL-
Saturated aq. NaHCO₃ solution-50 mL-
Brine-50 mL-
Anhydrous MgSO₄ or Na₂SO₄-~5 g-

Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (-)-Vince lactam (5.0 g, 45.8 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until the lactam is fully dissolved.

  • Addition of Reagents: Add di-tert-butyl dicarbonate (11.0 g, 50.4 mmol) followed by a catalytic amount of DMAP (280 mg, 2.3 mmol) to the solution.

    • Scientist's Note: DMAP acts as a nucleophilic catalyst, accelerating the acylation of the lactam nitrogen by the Boc anhydride.

  • Reaction: Stir the reaction mixture at room temperature under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-16 hours.

  • Quenching: Upon completion, carefully quench the reaction by adding 50 mL of saturated aqueous sodium bicarbonate solution to the flask.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is often of sufficient purity (>95%) for use in subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.

Expected Outcome: The protocol typically yields the N-Boc protected lactam as a white to off-white solid in high yield (90-98%).

Key Application: Diastereoselective Michael Addition

The α,β-unsaturated nature of the lactam system makes it an excellent Michael acceptor. The convex face of the bicyclic system is sterically accessible, leading to highly predictable exo-selective additions. This strategy is fundamental for introducing substituents at the C6 position, which is a key step in building the cyclopentane core of many target molecules.

Mechanistic Rationale for Stereoselectivity

The stereochemical outcome is dictated by the rigid, bicyclic structure. The endo face of the molecule is sterically shielded by the C7-methylene bridge. Consequently, incoming nucleophiles preferentially attack the C6 position from the less hindered exo face, resulting in the formation of the exo-adduct with high diastereoselectivity.

Stereoselective Michael Addition Pathway

sub Substrate (N-Boc Vince Lactam) ts_exo [Exo Transition State] (Favored) sub->ts_exo exo-attack ts_endo [Endo Transition State] (Disfavored) sub->ts_endo endo-attack nu Nu: nu->sub prod_exo Exo-Adduct (Major Product) ts_exo->prod_exo prod_endo Endo-Adduct (Minor Product) ts_endo->prod_endo

Caption: Exo-attack is favored due to reduced steric hindrance.

Protocol 3.1: Diastereoselective Michael Addition of Thiophenol

This protocol demonstrates a typical conjugate addition to the N-Boc Vince lactam, yielding a functionalized cyclopentane derivative.

Materials & Reagents

Reagent/MaterialM.W.AmountMoles (equiv)
N-Boc-(-)-Vince Lactam209.241.0 g4.78 mmol (1.0)
Thiophenol110.180.54 mL5.26 mmol (1.1)
Sodium hydride (60% in oil)24.00210 mg5.26 mmol (1.1)
Tetrahydrofuran (THF), anhydrous-25 mL-
Saturated aq. NH₄Cl solution-20 mL-
Ethyl Acetate (EtOAc)-50 mL-

Step-by-Step Procedure

  • Thiolate Formation: In a flame-dried 100 mL round-bottom flask under argon, suspend sodium hydride (210 mg, 5.26 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath.

  • Add Thiophenol: Slowly add thiophenol (0.54 mL, 5.26 mmol) dropwise to the NaH suspension. Stir for 20 minutes at 0 °C to allow for the formation of sodium thiophenolate.

    • Scientist's Note: Pre-forming the nucleophile ensures a clean and efficient Michael addition. The reaction is exothermic and generates H₂ gas; addition should be slow.

  • Substrate Addition: In a separate flask, dissolve N-Boc-(-)-Vince Lactam (1.0 g, 4.78 mmol) in anhydrous THF (15 mL).

  • Reaction: Cool the lactam solution to -78 °C (dry ice/acetone bath). Slowly transfer the freshly prepared sodium thiophenolate solution to the lactam solution via cannula.

  • Stirring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 25 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration & Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the desired exo-adduct.

Expected Outcome: The reaction provides the C6-exo-(phenylthio) substituted lactam as a white solid with high diastereoselectivity (>95:5 dr) and in good yield (80-90%).

Key Application: Synthesis of Carbocyclic Nucleoside Analogues

The ultimate utility of N-Boc-(-)-Vince lactam is its role as a precursor to carbocyclic nucleosides.[5][6][7][8][9] The synthetic sequence typically involves functionalization of the olefin, reduction of the lactam, and coupling with a nucleobase.

General Synthetic Pathway to Carbocyclic Nucleosides

Lactam N-Boc Vince Lactam Step1 Olefin Functionalization (e.g., Dihydroxylation) Lactam->Step1 Intermediate1 Diol Intermediate Step1->Intermediate1 Step2 Lactam Reduction (e.g., NaBH₄/TFA) Intermediate1->Step2 Intermediate2 Aminocyclopentanol Derivative Step2->Intermediate2 Step3 Nucleobase Coupling (e.g., Mitsunobu) Intermediate2->Step3 Product Carbocyclic Nucleoside Analogue Step3->Product

Caption: A common synthetic route from N-Boc Vince lactam.

Protocol 4.1: Stereoselective Dihydroxylation of the Olefin

This protocol installs two hydroxyl groups on the cyclopentane ring, again with high stereoselectivity directed by the bicyclic core.

Materials & Reagents

Reagent/MaterialM.W.AmountMoles (equiv)
N-Boc-(-)-Vince Lactam209.241.0 g4.78 mmol (1.0)
Osmium tetroxide (OsO₄), 4% in H₂O254.230.6 mL0.096 mmol (0.02)
N-Methylmorpholine N-oxide (NMO)117.15672 mg5.74 mmol (1.2)
Acetone/Water mixture (10:1)-22 mL-
Sodium sulfite (Na₂SO₃)126.041.0 g-

Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve N-Boc-(-)-Vince Lactam (1.0 g, 4.78 mmol) in a mixture of acetone (20 mL) and water (2 mL).

  • Add Reagents: Add NMO (672 mg, 5.74 mmol) to the solution, followed by the osmium tetroxide solution (0.6 mL, 0.096 mmol).

    • Scientist's Note: OsO₄ is highly toxic and volatile; it must be handled in a fume hood with appropriate personal protective equipment. NMO serves as a co-oxidant to regenerate the Os(VIII) species, allowing OsO₄ to be used in catalytic amounts.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The solution will typically turn dark brown or black.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (approx. 10 mL) and stir vigorously for 1 hour. This reduces the osmate esters and excess OsO₄.

  • Work-up: Filter the mixture through a pad of celite to remove the black osmium salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, and extract with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration & Purification: Filter and concentrate under reduced pressure. The crude diol can be purified by flash chromatography or recrystallization to yield the pure product.

Expected Outcome: The reaction affords the exo-diol in high yield (85-95%) and with excellent diastereoselectivity. This diol is a versatile intermediate for further transformations toward nucleoside analogues.[10]

References

Application Notes & Protocols: Palladium-Catalyzed Synthesis of Oxygenated 2-Azabicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-Azabicyclo[2.2.1]heptane Scaffold

The 2-azabicyclo[2.2.1]heptane, a bridged bicyclic amine, represents a critical scaffold in medicinal chemistry and drug discovery. Its rigid, conformationally constrained structure allows for the precise spatial orientation of substituents, making it an invaluable template for designing potent and selective ligands for various biological targets. Notable examples of its application include the development of analogues of epibatidine, a potent nicotinic acetylcholine receptor (nAChR) agonist.[1][2][3] The introduction of oxygenated functionalities onto this scaffold further enhances its utility by providing handles for molecular recognition and modulating physicochemical properties.

Traditional synthetic routes to these complex structures often require multi-step sequences, which can be inefficient and lack stereochemical control.[4] In contrast, palladium-catalyzed methodologies have emerged as a powerful and elegant strategy for the construction of these bicyclic systems.[5][6][7] These methods often proceed with high atom economy, stereoselectivity, and functional group tolerance, offering a streamlined approach to this valuable class of molecules. This application note provides a detailed overview of a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes for the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes, including mechanistic insights, detailed protocols, and troubleshooting guidance.[5][6][7]

Reaction Mechanism: A Palladium(II)-Catalyzed Cascade

The core of this transformation is a palladium(II)-catalyzed cascade reaction that involves the intramolecular aminopalladation of an alkene.[8][9][10][11] The generally accepted mechanism proceeds through the following key steps:

  • Coordination: The Pd(II) catalyst coordinates to the alkene of the cyclopentene substrate.

  • Aminopalladation: The tethered nitrogen nucleophile attacks the coordinated alkene in an intramolecular fashion. This step is often stereospecific and establishes the key bicyclic ring system.

  • Oxidative Functionalization: The resulting alkyl-palladium(II) intermediate undergoes oxidation, often facilitated by an external oxidant, leading to the introduction of an acyloxy group.

  • Reductive Elimination & Catalyst Regeneration: The final product is released through reductive elimination, and the Pd(0) species is reoxidized to Pd(II) to complete the catalytic cycle.

This process allows for the concerted formation of both a C-N and a C-O bond in a single operation, showcasing the efficiency of palladium catalysis.[12]

Palladium-Catalyzed 1,2-Aminoacyloxylation cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(II) Pd(II) Alkene_Coordination Alkene Coordination Pd(II)->Alkene_Coordination + Substrate Aminopalladation Intramolecular Aminopalladation Alkene_Coordination->Aminopalladation Alkyl_Pd(II) Alkyl-Pd(II) Intermediate Aminopalladation->Alkyl_Pd(II) Oxidation Oxidative Functionalization Alkyl_Pd(II)->Oxidation + Oxidant Pd(IV)_Intermediate Pd(IV) Intermediate Oxidation->Pd(IV)_Intermediate Reductive_Elimination Reductive Elimination Pd(IV)_Intermediate->Reductive_Elimination - Product Reductive_Elimination->Pd(II) Catalyst Regeneration Product Oxygenated 2-Azabicyclo[2.2.1]heptane Reductive_Elimination->Product Substrate Cyclopentene Derivative Substrate->Alkene_Coordination Oxidant Acyloxy Source (e.g., PhI(OAc)2) Oxidant->Oxidation

Caption: Proposed catalytic cycle for the palladium-catalyzed 1,2-aminoacyloxylation.

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

  • Anhydrous solvents should be used, as water can interfere with the reaction.

  • Palladium catalysts and ligands can be sensitive to air and moisture; handle them accordingly.

  • Starting materials should be pure to avoid catalyst poisoning and side reactions.

Protocol 1: Synthesis of a Representative Oxygenated 2-Azabicyclo[2.2.1]heptane

This protocol is a representative example and may require optimization for different substrates.

Materials:

  • N-protected cyclopentenyl amine (1.0 equiv)

  • Pd(OAc)₂ (5 mol%)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried Schlenk flask, add N-protected cyclopentenyl amine (e.g., 0.5 mmol, 1.0 equiv).

  • Under a counterflow of inert gas, add anhydrous DCM (5 mL).

  • Add Pd(OAc)₂ (0.025 mmol, 5 mol%).

  • Add PhI(OAc)₂ (0.6 mmol, 1.2 equiv).

  • Seal the flask and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired oxygenated 2-azabicyclo[2.2.1]heptane.

Data Presentation: Substrate Scope and Yields

The following table summarizes the performance of the palladium-catalyzed synthesis with various substrates.

EntryN-Protecting GroupSubstituent on CyclopenteneYield (%)Diastereomeric Ratio (dr)
1Ts (Tosyl)H85>20:1
2Ns (Nosyl)H82>20:1
3Boc (tert-Butoxycarbonyl)H7515:1
4Ts4-Me78>20:1
5Ts4-Ph72>20:1

Data are representative and may vary based on specific reaction conditions.

Experimental Workflow

The overall experimental workflow, from starting materials to the final purified product, is outlined below.

Experimental_Workflow Start Starting Materials (N-protected cyclopentenyl amine, Pd(OAc)₂, Oxidant, Solvent) Reaction_Setup Reaction Setup (Inert atmosphere, anhydrous conditions) Start->Reaction_Setup Reaction Palladium-Catalyzed 1,2-Aminoacyloxylation (Room temperature, 12-24h) Reaction_Setup->Reaction Workup Reaction Workup (Solvent removal) Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Pure Oxygenated 2-Azabicyclo[2.2.1]heptane Characterization->Final_Product

References

Diels-Alder reaction for synthesis of 7-azabicyclo[2.2.1]heptane systems

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 7-Azabicyclo[2.2.1]heptane Systems via Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Rigid Scaffold

The 7-azabicyclo[2.2.1]heptane framework, a conformationally constrained analog of proline, represents a privileged scaffold in modern medicinal chemistry.[1][2] Its rigid bicyclic structure provides a unique three-dimensional orientation for substituents, enabling precise and high-affinity interactions with biological targets. This structural feature is critical in designing potent and selective therapeutic agents, minimizing off-target effects by locking pharmacophoric groups into their optimal bioactive conformation.

The profound impact of this scaffold is exemplified by the natural product epibatidine, a potent analgesic isolated from the skin of the Ecuadoran poison frog.[3][4] The discovery of epibatidine and its powerful activity as a nicotinic acetylcholine receptor (nAChR) agonist spurred significant interest in the 7-azabicyclo[2.2.1]heptane core.[1][5] Consequently, derivatives have been developed as ligands for various biological targets, including nAChRs and sigma (σ) receptors, showcasing their therapeutic potential.[1][6]

Among the synthetic routes to this valuable core, the Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a direct approach to constructing the bicyclic system. However, the inherent aromaticity of the typical diene precursor, pyrrole, presents significant challenges that necessitate carefully designed strategies.[3] This guide provides an in-depth exploration of the aza-Diels-Alder reaction for this purpose, detailing the underlying mechanistic principles, providing actionable experimental protocols, and discussing its application in the synthesis of pharmacologically relevant molecules.

Mechanistic Insights: Taming the Aromatic Diene

The Diels-Alder reaction for synthesizing the 7-azabicyclo[2.2.1]heptane skeleton typically involves the cycloaddition of an N-substituted pyrrole (the 4π diene component) with a 2π dienophile. The primary mechanistic hurdle is the aromatic stability of the pyrrole ring, which disfavors its participation as a diene and often leads to low yields or requires forcing conditions.[3][7]

To overcome this, the pyrrole nitrogen is typically functionalized with an electron-withdrawing group (EWG), such as carbamates (e.g., -Boc, -Cbz) or esters (e.g., -CO₂Me).[3][7] This modification reduces the aromatic character of the pyrrole ring, thereby lowering the activation energy for the cycloaddition.

The choice of dienophile is equally critical. Highly reactive dienophiles, particularly those with activating groups like acetylenic esters (e.g., dimethyl acetylenedicarboxylate), are often employed.[7] The initial cycloaddition yields a 7-azabicyclo[2.2.1]hepta-2,5-diene derivative, which can then be selectively reduced to the desired saturated heptane system.

Stereoselectivity: The Diels-Alder reaction can produce two primary stereoisomers: the endo and exo adducts. The orientation of the dienophile relative to the diene in the transition state determines the outcome. While the endo product is often favored under thermodynamic control in classic Diels-Alder reactions, the formation of 7-azabicyclo[2.2.1]heptene adducts can be complex, with the exo adduct sometimes being the kinetic product.[8][9] The reaction conditions, including temperature, pressure, and catalysis, can significantly influence the diastereomeric ratio.

Caption: General Aza-Diels-Alder Reaction Scheme.

Experimental Protocols: From Cycloaddition to Final Scaffold

The following protocols provide a generalized workflow for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptane systems.

Synthetic_Workflow A Step 1: Aza-Diels-Alder Cycloaddition (e.g., N-Boc-Pyrrole + DMAD) B Step 2: Selective Reduction (e.g., Catalytic Hydrogenation) A->B Formation of Bicyclic Diene C Step 3: N-Deprotection (e.g., TFA or HCl) B->C Saturation of Core D Step 4: N-Functionalization (e.g., Acylation, Alkylation) C->D Unmasking of Secondary Amine E Final Product (N-Substituted 7-Azabicyclo[2.2.1]heptane) D->E Introduction of R-group caption Overall synthetic workflow.

Caption: Overall synthetic workflow.

Protocol 1: Aza-Diels-Alder Cycloaddition

This protocol describes a typical reaction to form the bicyclic diene adduct using an N-Boc protected pyrrole and dimethyl acetylenedicarboxylate (DMAD).

Materials:

  • N-Boc-pyrrole

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Anhydrous Toluene

  • Lewis Acid Catalyst (optional, e.g., AlCl₃)

  • Round-bottom flask, reflux condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere, dissolve N-Boc-pyrrole (1.0 eq) in anhydrous toluene in a round-bottom flask.

  • Add DMAD (1.1 eq) dropwise to the solution at room temperature.

  • Thermal Conditions: Heat the reaction mixture to reflux (approx. 110 °C) and monitor the reaction progress by TLC or LC-MS. Reactions can take 24-72 hours.

  • Catalyzed Conditions (Optional): For catalyzed reactions, cool the initial solution to 0 °C and add a Lewis acid like AlCl₃ (0.1-1.0 eq) portion-wise.[7] Allow the mixture to warm to room temperature and stir until completion.

  • Upon completion, cool the mixture to room temperature and quench carefully by adding a saturated aqueous solution of NaHCO₃ (if a catalyst was used).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired 7-azabicyclo[2.2.1]hepta-2,5-diene adduct.

Protocol 2: Catalytic Hydrogenation to the Saturated Core

This step reduces the double bonds of the cycloadduct to yield the stable 7-azabicyclo[2.2.1]heptane core.

Materials:

  • Diels-Alder adduct from Protocol 1

  • Palladium on carbon (10% Pd/C) or Platinum oxide (PtO₂)

  • Anhydrous Methanol or Ethyl Acetate

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite® for filtration

Procedure:

  • Dissolve the bicyclic diene (1.0 eq) in a suitable solvent (e.g., methanol) in a hydrogenation flask.

  • Carefully add the catalyst (5-10 mol% Pd/C) to the solution under an inert atmosphere.

  • Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas.

  • Pressurize the vessel with H₂ (typically 50-100 psi) and begin agitation.

  • Monitor the reaction for hydrogen uptake. The reaction is typically complete within 4-24 hours.

  • Once complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude saturated N-Boc-7-azabicyclo[2.2.1]heptane, which can be used directly or purified further if necessary.

Protocol 3: Deprotection and N-Functionalization

This final sequence unmasks the bridgehead nitrogen and installs the desired substituent.

Materials:

  • N-Boc-7-azabicyclo[2.2.1]heptane from Protocol 2

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Anhydrous Dichloromethane (DCM)

  • Desired electrophile (e.g., benzoyl chloride, alkyl halide)

  • Base (e.g., Triethylamine (Et₃N) or DIPEA)

Procedure (Deprotection):

  • Dissolve the N-Boc protected compound in anhydrous DCM.

  • Add an excess of TFA (5-10 eq) or 4M HCl in dioxane and stir at room temperature for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt).

Procedure (N-Functionalization):

  • Dissolve the crude amine salt in anhydrous DCM under an inert atmosphere.

  • Add a suitable base such as triethylamine (2.2 eq) to neutralize the salt and act as an acid scavenger.[1]

  • Cool the solution to 0 °C.

  • Add the desired electrophile (e.g., benzoyl chloride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until complete.

  • Perform an aqueous workup, dry the organic layer, and concentrate.

  • Purify the final N-substituted 7-azabicyclo[2.2.1]heptane by column chromatography or recrystallization.

Optimization and Key Considerations

Achieving high yields and selectivity in the synthesis of 7-azabicyclo[2.2.1]heptanes often requires careful optimization.

ParameterConsiderationRationale & ImpactReferences
Pressure High-pressure conditions (0.5-1.4 GPa) can be employed.The Diels-Alder reaction has a negative activation volume, meaning pressure favors the formation of the more compact cycloadduct. This can dramatically improve yields for otherwise unreactive pyrroles.[8]
Catalysis Lewis acids (AlCl₃, BF₃·OEt₂) or Brønsted acids can be used.Catalysts coordinate to the dienophile or the EWG on the pyrrole, lowering the LUMO energy and accelerating the reaction. This can improve yields and may influence stereoselectivity.[7][10][11]
Diastereoselectivity Use of chiral auxiliaries on the nitrogen or dienophile.Chiral auxiliaries create a chiral environment that directs the approach of the dienophile, leading to the preferential formation of one enantiomer. This is crucial for synthesizing optically active drug candidates.[10]
Retro-Diels-Alder The cycloaddition is often reversible, especially at high temperatures.The 7-azabicyclo[2.2.1]hept-2-ene products can be unstable and revert to starting materials. It is critical to find a temperature that allows for reaction without significant decomposition. Using the product in a subsequent, irreversible step (like hydrogenation) can drive the equilibrium forward.[3][8]

Applications in Drug Discovery: A Scaffold for Potent Ligands

The rigid 7-azabicyclo[2.2.1]heptane scaffold is a cornerstone in the development of highly selective ligands for the central nervous system.

  • Nicotinic Acetylcholine Receptor (nAChR) Ligands: The scaffold is a key component of epibatidine analogues designed to retain high potency while improving the selectivity between nAChR subtypes (e.g., α4β2 vs. α3β4), which is critical for developing therapeutics with fewer side effects.[5]

  • Sigma (σ) Receptor Ligands: N-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized as analogs of adamantane-derived ligands, showing high affinity and selectivity for the σ₂ subtype, a target implicated in cancer and neurological disorders.[6]

  • Peptidomimetics: As a constrained proline analog, the scaffold can be incorporated into peptides to stabilize specific secondary structures, such as β-strands.[12][13] This application is valuable for designing peptides with enhanced stability and defined conformations for therapeutic use.

References

Application Notes and Protocols for the Functionalization of the 2-Azabicyclo[2.2.1]heptane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.2.1]heptane scaffold is a conformationally rigid bicyclic amine that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure serves as a valuable bioisostere for various cyclic and aromatic systems, offering improved physicochemical properties and novel intellectual property positions for drug candidates. This guide provides an in-depth exploration of key strategies for the functionalization of this privileged scaffold, complete with detailed experimental protocols and insights into the rationale behind methodological choices.

Introduction: The Strategic Value of the 2-Azabicyclo[2.2.1]heptane Core

The rigid framework of the 2-azabicyclo[2.2.1]heptane system provides a fixed orientation for appended functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. Derivatives of this scaffold have been successfully employed in the development of potent and selective ligands for a variety of receptors and enzymes, including nicotinic acetylcholine receptors (nAChRs) and dipeptidyl peptidase-4 (DPP-4).[1][2] The ability to strategically introduce functional groups at various positions on the scaffold is paramount to modulating the pharmacological properties of the resulting molecules.

This guide will focus on three primary avenues for the functionalization of the 2-azabicyclo[2.2.1]heptane core:

  • N-Functionalization: Modification of the secondary amine.

  • C-H Functionalization: Direct introduction of substituents onto the carbon skeleton.

  • Functionalization of Unsaturated Precursors: Leveraging the reactivity of precursors like 2-azabicyclo[2.2.1]hept-5-ene.

I. N-Functionalization: The Gateway to Diverse Analogs

The secondary amine of the 2-azabicyclo[2.2.1]heptane scaffold is the most readily accessible handle for functionalization. N-arylation, N-alkylation, and N-acylation are common transformations that allow for the exploration of a wide range of chemical space.

A. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This methodology is particularly well-suited for the N-arylation of the 2-azabicyclo[2.2.1]heptane core with a broad range of aryl and heteroaryl halides.

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is critical for achieving high yields and good functional group tolerance. Bulky, electron-rich phosphine ligands, such as BINAP or DPPF, are often employed to facilitate the reductive elimination step and prevent β-hydride elimination.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active nucleophile. Cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the active catalyst and base.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

This protocol is a general guideline and may require optimization for specific substrates.

Reagent/ComponentMolar Equiv.
2-Azabicyclo[2.2.1]heptane1.2
Aryl Halide (Br, I)1.0
Pd(OAc)₂0.02 - 0.05
BINAP0.03 - 0.08
Cs₂CO₃2.0 - 3.0
Toluene (anhydrous)-

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), 2-azabicyclo[2.2.1]heptane (1.2 equiv.), cesium carbonate (2.0-3.0 equiv.), Pd(OAc)₂ (0.02-0.05 equiv.), and BINAP (0.03-0.08 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2-azabicyclo[2.2.1]heptane.

II. C-H Functionalization: Direct and Atom-Economical Derivatization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient approach to molecular diversification compared to traditional methods that require pre-functionalized starting materials. Palladium-catalyzed C-H arylation is a notable example that can be applied to the 2-azabicyclo[2.2.1]heptane scaffold.

Causality of Experimental Choices:

  • Directing Group: The nitrogen atom within the scaffold can act as a directing group, facilitating C-H activation at specific positions, often at the C3 or C7 positions.

  • Oxidant: An oxidant is typically required to regenerate the active Pd(II) or Pd(III) catalyst. Benzoquinone or silver salts are often employed.

  • Ligand: The choice of ligand can influence the reactivity and selectivity of the C-H activation step.

Experimental Protocol: Palladium-Catalyzed C-H Arylation (Conceptual)

Note: This is a conceptual protocol based on related transformations. Specific conditions for the 2-azabicyclo[2.2.1]heptane scaffold may require significant optimization.

Reagent/ComponentMolar Equiv.
N-Protected 2-Azabicyclo[2.2.1]heptane1.0
Aryl Iodide2.0 - 3.0
Pd(OAc)₂0.1
Ligand (e.g., Bathocuproine)0.2
Ag₂CO₃2.0
Anhydrous Solvent (e.g., Dioxane)-

Step-by-Step Procedure:

  • In a glovebox, charge a sealed tube with N-protected 2-azabicyclo[2.2.1]heptane (1.0 equiv.), aryl iodide (2.0-3.0 equiv.), Pd(OAc)₂ (0.1 equiv.), ligand (0.2 equiv.), and Ag₂CO₃ (2.0 equiv.).

  • Add anhydrous solvent.

  • Seal the tube and heat to 120-150 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by flash chromatography.

III. Functionalization of Unsaturated Precursors: The Reductive Heck Reaction

The introduction of functionality onto the carbon skeleton can also be achieved through the use of unsaturated precursors, such as 2-azabicyclo[2.2.1]hept-5-ene. The reductive Heck reaction, or hydroarylation, is a particularly useful method for the diastereoselective introduction of aryl groups at the C5 or C6 position.[3]

Causality of Experimental Choices:

  • Hydride Source: A hydride source, such as formic acid or a silane, is required to intercept the alkyl-palladium intermediate and deliver a hydride, leading to the hydroarylation product instead of the traditional Heck product.

  • Ligand: The ligand can influence the regioselectivity and diastereoselectivity of the addition. Triphenylarsine has been shown to be effective in some cases.[4]

  • Base: A tertiary amine base, such as triethylamine, is typically used to neutralize the acid generated during the reaction.

Experimental Protocol: Reductive Heck Reaction of N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene [4]

Reagent/ComponentMolar Equiv.
N-Benzoyl-2-azabicyclo[2.2.1]hept-5-ene1.0
Aryl Iodide1.5
Pd(OAc)₂0.025
AsPh₃0.11
Et₃N3.5
HCOOH3.0
Anhydrous DMF or DMSO-

Step-by-Step Procedure:

  • To a solution of Pd(OAc)₂ (0.025 equiv.) and AsPh₃ (0.11 equiv.) in anhydrous DMF or DMSO, stir under a nitrogen atmosphere at 65 °C for 15 minutes.

  • Add N-benzoyl-2-azabicyclo[2.2.1]hept-5-ene (1.0 equiv.), Et₃N (3.5 equiv.), the aryl iodide (1.5 equiv.), and HCOOH (3.0 equiv.).

  • Stir the reaction mixture for 8-24 hours at 65 °C.

  • After cooling to room temperature, add ethyl acetate and brine.

  • Separate the organic layer, dry over MgSO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography to yield the functionalized product.

Visualization of Key Functionalization Strategies

Functionalization_Strategies cluster_scaffold 2-Azabicyclo[2.2.1]heptane Scaffold cluster_functionalization Functionalization Approaches cluster_products Diverse Functionalized Products Scaffold Core Scaffold N_Func N-Functionalization (e.g., Buchwald-Hartwig) Scaffold->N_Func CH_Func C-H Functionalization (e.g., Pd-Catalyzed Arylation) Scaffold->CH_Func Unsat_Func Unsaturated Precursor Functionalization (e.g., Reductive Heck) Scaffold->Unsat_Func Products Library of Analogs for Drug Discovery N_Func->Products CH_Func->Products Unsat_Func->Products

Caption: Key strategies for functionalizing the 2-azabicyclo[2.2.1]heptane scaffold.

Summary and Outlook

The 2-azabicyclo[2.2.1]heptane scaffold continues to be a valuable platform in the design of novel therapeutics. The functionalization strategies outlined in this guide provide a robust toolkit for medicinal chemists to systematically explore the structure-activity relationships of this important class of molecules. Advances in catalytic methods, particularly in the realm of C-H functionalization, are expected to further expand the possibilities for derivatizing this and other saturated heterocyclic systems, paving the way for the discovery of next-generation drug candidates.

References

Application Notes and Protocols: Ring-Opening/Cross-Metathesis of 2-Azanorbornene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Gateway to Novel Aminocycles

The ring-opening/cross-metathesis (ROCM) of 2-azanorbornene derivatives has emerged as a powerful and versatile strategy in modern organic synthesis. This tandem reaction provides an efficient route to highly functionalized cyclopentenylamines and related aminocyclic structures, which are pivotal building blocks in medicinal chemistry and drug development. The inherent strain of the bicyclic 2-azanorbornene system provides the thermodynamic driving force for the initial ring-opening event, while the subsequent cross-metathesis with a partner olefin allows for the strategic introduction of diverse chemical functionalities.[1] This guide offers an in-depth exploration of the ROCM of 2-azanorbornene derivatives, from its mechanistic underpinnings to practical, field-tested protocols for researchers and drug development professionals.

Mechanistic Insights: The "Why" Behind the Reaction

At its core, the ROCM reaction is orchestrated by a transition metal carbene catalyst, most commonly a ruthenium-based complex from the Grubbs family of catalysts.[2] The catalytic cycle can be understood as a two-stage process:

  • Ring-Opening Metathesis (ROM): The strained π-bond of the 2-azanorbornene derivative coordinates to the ruthenium catalyst. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. A subsequent retro-[2+2] cycloreversion opens the bicyclic ring, generating a new ruthenium carbene species tethered to the newly formed cyclopentenylamine backbone. The release of ring strain is a key driving force for this step.[1]

  • Cross-Metathesis (CM): The newly formed ruthenium carbene then reacts with a partner olefin in a series of [2+2] cycloaddition and retro-[2+2] cycloreversion steps. This results in the "swapping" of the alkylidene groups and the formation of the desired functionalized cyclopentenylamine product, along with a volatile byproduct (often ethylene), which helps to drive the reaction to completion.[1]

The choice of catalyst, substrate, and reaction conditions can significantly influence the efficiency and selectivity of the ROCM reaction.

Visualizing the Catalytic Cycle

ROCM_Mechanism cluster_ROM Ring-Opening Metathesis (ROM) cluster_CM Cross-Metathesis (CM) Azanorbornene Azanorbornene Metallacyclobutane_ROM Metallacyclobutane Intermediate Azanorbornene->Metallacyclobutane_ROM + [Ru]=CH-R Catalyst_In [Ru]=CH-R (Catalyst) Catalyst_In->Metallacyclobutane_ROM Opened_Carbene Ring-Opened Ru-Carbene Metallacyclobutane_ROM->Opened_Carbene Retro [2+2] Metallacyclobutane_CM Metallacyclobutane Intermediate Opened_Carbene->Metallacyclobutane_CM + Partner Olefin Partner_Olefin Partner Olefin (R'-CH=CH-R'') Partner_Olefin->Metallacyclobutane_CM Product Functionalized Cyclopentenylamine Metallacyclobutane_CM->Product Retro [2+2] Catalyst_Out [Ru]=CH-R'' Metallacyclobutane_CM->Catalyst_Out Catalyst_Out->Catalyst_In Catalyst Regeneration

Caption: Catalytic cycle of the Ring-Opening/Cross-Metathesis reaction.

Key Experimental Parameters: A Guide to Optimization

The success of a ROCM reaction hinges on the careful selection of several key parameters.

Catalyst Selection

The choice of catalyst is paramount. The Grubbs family of ruthenium catalysts are the workhorses for this transformation due to their functional group tolerance and stability.[2]

Catalyst GenerationKey Features & Applications
Grubbs 1st Generation Good for simple, less demanding substrates. Less active than later generations.
Grubbs 2nd Generation Higher activity and broader substrate scope. Generally a good starting point for optimization.
Hoveyda-Grubbs 2nd Gen. Increased stability and lower catalyst loading. Often preferred for industrial applications.[3]
Grubbs 3rd Generation Fast-initiating catalysts, particularly useful for ring-opening metathesis polymerization (ROMP).[2][4]

For general ROCM of 2-azanorbornene derivatives, Grubbs 2nd Generation and Hoveyda-Grubbs 2nd Generation catalysts are often the catalysts of choice, offering a good balance of reactivity and stability.

The Role of Protecting Groups

The nitrogen atom in the 2-azanorbornene skeleton can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or decomposition.[5] Therefore, the use of an appropriate N-protecting group is crucial.

  • Electron-withdrawing groups such as carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., Ts) are highly effective. They reduce the Lewis basicity of the nitrogen atom, preventing deleterious interactions with the ruthenium catalyst. The bulky tert-butoxycarbonyl (Boc) group is a common and effective choice.[6][7]

  • Electron-donating groups (e.g., benzyl) can lead to lower yields or require higher catalyst loadings due to stronger coordination to the metal center.

The choice of protecting group can also influence the stereoelectronic properties of the substrate and the stability of reaction intermediates.[8]

The Cross-Metathesis Partner

The nature of the acyclic olefin partner dictates the functionality introduced into the final product. A wide range of olefins can be employed, including terminal alkenes, acrylates, and styrenes. To favor the desired cross-metathesis product, the partner olefin is typically used in excess. For terminal alkenes, the reaction is often driven by the removal of the volatile ethylene byproduct.[1]

Experimental Protocols

General Protocol for the ROCM of N-Boc-2-azanorbornene with a Terminal Olefin

This protocol provides a general starting point for the ROCM of N-Boc-protected 2-azanorbornene derivatives. Optimization of catalyst loading, reaction time, and temperature may be necessary for specific substrates.

Materials:

  • N-Boc-2-azanorbornene derivative

  • Terminal olefin (3-5 equivalents)

  • Grubbs 2nd Generation Catalyst (1-5 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-Boc-2-azanorbornene derivative.

  • Solvent and Olefin Addition: Dissolve the substrate in anhydrous, degassed DCM. Add the terminal olefin (3-5 equivalents).

  • Catalyst Addition: Add the Grubbs 2nd Generation Catalyst (1-5 mol%) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reaction Quenching: Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

  • Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizing the Experimental Workflow

ROCM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware under inert atmosphere B Add N-Boc-2-azanorbornene derivative A->B C Dissolve in anhydrous, degassed DCM B->C D Add terminal olefin (3-5 equiv.) C->D E Add Grubbs 2nd Gen. Catalyst (1-5 mol%) D->E F Stir at room temperature E->F G Monitor by TLC/GC-MS F->G H Quench with ethyl vinyl ether G->H Reaction Complete I Concentrate in vacuo H->I J Purify by flash column chromatography I->J K Characterize product J->K

Caption: General experimental workflow for ROCM of 2-azanorbornene derivatives.

Applications in Drug Discovery and Development

The functionalized cyclopentenylamines synthesized via ROCM are valuable precursors for a wide range of biologically active molecules. Their constrained, yet flexible, five-membered ring structure makes them attractive scaffolds for mimicking peptide turns or for presenting pharmacophoric groups in a defined spatial orientation. This methodology has been applied to the synthesis of:

  • Proline analogues: These can be incorporated into peptidomimetics to modulate their conformational properties and biological activity.[5]

  • Carbocyclic nucleoside analogues: The cyclopentenylamine core can serve as a sugar mimic in antiviral and anticancer drug candidates.

  • Alkaloid synthesis: The ROCM reaction provides a rapid entry into complex nitrogen-containing natural product skeletons.

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading or gently heating the reaction mixture (e.g., to 40 °C). Ensure that the solvent and reagents are scrupulously dried and degassed, as oxygen and moisture can deactivate the catalyst.

  • Formation of Homodimers: The formation of homodimers of the cross-metathesis partner can be suppressed by using a higher excess of the olefin or by adding it slowly to the reaction mixture.

  • Regioselectivity Issues: In cases where the 2-azanorbornene derivative is unsymmetrically substituted, issues of regioselectivity in the ring-opening can arise. The electronic nature of the substituents can influence which C-C bond of the metallacyclobutane intermediate is cleaved.[6][7] Careful analysis of the product mixture is essential.

  • Stereoselectivity: For chiral, non-racemic 2-azanorbornene derivatives, the ROCM reaction can proceed with a high degree of stereoretention. The use of chiral catalysts can also induce asymmetry in the products.[9][10]

Conclusion

The ring-opening/cross-metathesis of 2-azanorbornene derivatives is a robust and highly enabling transformation in modern organic chemistry. Its ability to rapidly generate molecular complexity from readily available starting materials makes it an invaluable tool for researchers in academia and industry. By understanding the underlying mechanistic principles and carefully controlling the key reaction parameters, scientists can harness the power of this reaction to accelerate the discovery and development of new therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Azabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-azabicyclo[2.2.1]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this valuable scaffold. The 2-azabicyclo[2.2.1]heptane core is a conformationally constrained proline analogue crucial in medicinal chemistry and asymmetric catalysis.[1][2] However, its synthesis can present challenges related to yield, stereoselectivity, and purification.

This document provides in-depth troubleshooting guides, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and optimize your synthetic outcomes.

Troubleshooting Guide & Optimization Strategies

This section addresses common issues encountered during the synthesis of the 2-azabicyclo[2.2.1]heptane core, primarily focusing on the most prevalent method: the aza-Diels-Alder reaction.

Question 1: My aza-Diels-Alder reaction is suffering from low yields. What are the primary factors to investigate?

Low yield in the [4+2] cycloaddition between an imine and cyclopentadiene is a frequent problem. The cause is often multifactorial, stemming from reagent quality, reaction conditions, or the stability of the imine intermediate.

Answer: To systematically troubleshoot low yields, consider the following critical parameters:

  • Imine Quality and Formation: The imine is the most sensitive component. It is prone to hydrolysis and oligomerization.

    • Causality: Impurities or decomposition of the imine directly reduce the concentration of the active dienophile, leading to poor conversion.

    • Recommendation: Always use freshly prepared imine. For instance, the imine derived from ethyl glyoxylate and (R)-phenylethylamine can be distilled in vacuo (e.g., 95–98°C/0.05 mbar) to ensure high purity before its use in the cycloaddition.[1] If distillation is not feasible, ensure the imine formation (often done in situ) goes to completion in the presence of a dehydrating agent like molecular sieves (4 Å).[1]

  • Catalyst Choice and Stoichiometry: This reaction is typically catalyzed by a Lewis acid or a Brønsted acid to activate the imine.

    • Causality: The catalyst lowers the LUMO energy of the imine, accelerating the reaction and influencing stereoselectivity. The incorrect catalyst or loading can lead to slow reaction rates or decomposition.

    • Recommendation: A combination of a Brønsted acid (CF₃COOH) and a Lewis acid (BF₃·Et₂O) is highly effective.[1] Ensure all reagents and solvents are strictly anhydrous, as water will deactivate the Lewis acid. The stoichiometry of the catalyst relative to the imine is critical and should be carefully controlled (typically 1 equivalent of each).

  • Reaction Temperature: Temperature control is paramount for both yield and selectivity.

    • Causality: While higher temperatures can increase the reaction rate, they often lead to side reactions, imine decomposition, and reduced diastereoselectivity. The Diels-Alder equilibrium can also shift unfavorably at elevated temperatures.

    • Recommendation: Conduct the reaction at low temperatures. A common and effective range is –60°C to –78°C, particularly when using potent Lewis acids like BF₃·Et₂O in solvents like CH₂Cl₂.[1]

  • Cyclopentadiene Quality: Cyclopentadiene exists as its dimer, dicyclopentadiene, at room temperature and must be "cracked" back to the monomer before use.

    • Causality: Only the cyclopentadiene monomer is an active diene for the Diels-Alder reaction. Using aged or improperly cracked cyclopentadiene results in a lower effective concentration of the diene.

    • Recommendation: Freshly distill cyclopentadiene from dicyclopentadiene immediately before use.

Below is a workflow to diagnose and resolve low-yield issues in your aza-Diels-Alder synthesis.

Caption: Troubleshooting workflow for low-yield aza-Diels-Alder reactions.

Question 2: My purification is problematic, and I'm losing a significant amount of product on silica gel. Are there better methods?

Chromatographic purification of the initial Diels-Alder adduct can be tedious and lead to substantial material loss, especially on a large scale.[1]

Answer: Yes, a highly effective strategy is to bypass chromatography of the initial cycloadduct by converting the product into a crystalline salt. This is a classic technique for purifying amines and amino acid derivatives.

  • Causality: The Diels-Alder adduct is often an oil or a low-melting solid that may co-elute with side products. Converting it to a hydrochloride salt dramatically changes its physical properties, often yielding a stable, crystalline solid that can be purified via recrystallization. Impurities typically remain in the mother liquor.

  • Recommended Workflow:

    • After the initial reaction and workup, proceed directly to the next step, which is typically hydrogenation of the double bond and hydrogenolysis of protecting groups (e.g., N-phenylethyl).

    • The resulting saturated amino ester is then treated with HCl (e.g., HCl in ethanol or ether).

    • The precipitated hydrochloride salt can be isolated by filtration and purified by recrystallization from a suitable solvent system like ethanol/ether.[1] This method has been shown to provide analytically pure material on a multigram scale, completely avoiding the need for flash chromatography.[1]

Question 3: I am observing poor diastereoselectivity. How can I improve the ratio of the desired exo-isomer?

The stereochemical outcome of the aza-Diels-Alder reaction is crucial, and achieving high diastereoselectivity is key to obtaining an enantiomerically pure final product.

Answer: Diastereoselectivity is primarily governed by the geometry of the transition state. You can influence this by controlling the following factors:

  • Chiral Auxiliary: The choice of the chiral amine used to form the imine is the most critical factor. Auxiliaries like (R)- or (S)-1-phenylethylamine are highly effective at directing the facial selectivity of the cyclopentadiene attack.[1]

  • Temperature: As dictated by the principles of kinetic control, lower reaction temperatures generally favor the formation of the thermodynamically less stable but kinetically preferred product. For this reaction, lower temperatures (e.g., -60°C) enhance the diastereoselectivity.[1]

  • Lewis/Brønsted Acid: The acid catalyst chelates to the imine, creating a more rigid conformation and amplifying the steric influence of the chiral auxiliary, thereby increasing facial discrimination. The combination of CF₃COOH and BF₃·Et₂O is known to promote high diastereoselectivity.[1][3]

Parameter Condition A (Suboptimal) Condition B (Optimized) Rationale for Improvement
Temperature Ambient Temperature-60°CLower temperature increases kinetic control, favoring a single diastereomeric transition state.
Catalyst None or weak acidCF₃COOH / BF₃·Et₂OStrong acid coordination creates a rigid imine complex, enhancing facial selectivity.
Imine Source Pre-formed, storedUsed immediately after preparation/distillationPrevents E/Z isomerization or decomposition, which could lead to mixed stereochemical outcomes.

Frequently Asked Questions (FAQs)

  • Q: Are there newer, alternative methods to the aza-Diels-Alder reaction?

    • A: Yes, the field is evolving. For instance, a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been developed to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes.[4] Another innovative approach involves a binary catalytic system using an Al(III) complex to achieve the synthesis from cyclic γ-epoxy-alcohols via a proton relay mechanism.[5][6] These methods can offer different substrate scopes and may be advantageous for accessing specific functionalized analogues.

  • Q: What are the key safety considerations when working with cyclopentadiene?

    • A: Cyclopentadiene is volatile, flammable, and has a tendency to dimerize exothermically. The "cracking" of dicyclopentadiene should be done with care in a well-ventilated fume hood by heating to its boiling point (~170°C) and collecting the monomer (~40°C) via fractional distillation. The monomer should be kept cold and used promptly.

  • Q: I need to remove N-benzyl and/or N-phenylethyl groups after the cycloaddition. What is the most reliable method?

    • A: Catalytic hydrogenolysis is the method of choice. This is typically performed concurrently with the saturation of the C=C double bond.

      • Conditions: 5-10% Palladium on carbon (Pd/C) catalyst in an ethanol solvent under hydrogen pressure (e.g., 15 bar H₂) for an extended period (can be up to 4 days) is a robust method.[1] The reaction progress should be monitored by TLC or NMR. After completion, the catalyst is removed by filtration through Celite.

Detailed Experimental Protocols

The following protocol is a synthesized example based on highly successful literature procedures for the enantioselective synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives.[1]

Protocol 1: Optimized Aza-Diels-Alder and Purification via Salt Formation

Caption: Experimental workflow for 2-azabicyclo[2.2.1]heptane synthesis.

Step-by-Step Methodology:

  • Imine Formation: To a cooled (0°C) and stirred mixture of ethyl glyoxylate (0.25 mol) and 4 Å molecular sieves (50 g) in anhydrous CH₂Cl₂ (600 mL), slowly add (R)-phenylethylamine (0.25 mol) over 30 minutes. Stir the mixture for an additional hour at 0°C.

  • Aza-Diels-Alder Reaction: Cool the reaction mixture to –60°C. Sequentially add trifluoroacetic acid (CF₃COOH, 0.25 mol) and boron trifluoride diethyl etherate (BF₃·Et₂O, 0.25 mol). Follow this by the addition of freshly distilled cyclopentadiene (0.25 mol). Allow the reaction to stir overnight, gradually warming to room temperature.

  • Work-up: Quench the reaction with a saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude cycloadduct.

  • Hydrogenation/Deprotection: Dissolve the crude adduct (e.g., 0.057 mol) in absolute ethanol (20 mL). Add 5% Pd/C catalyst (1.7 g) and hydrogenate the mixture under 15 bar of H₂ pressure. The reaction may take up to 4 days. Monitor for the cessation of H₂ uptake.

  • Purification: After the reaction is complete, filter the mixture through a pad of Celite, washing thoroughly with ethanol. Combine the filtrates and evaporate the solvent. The resulting residue is the amino acid ester hydrochloride. Wash this solid with a mixture of Et₂O/EtOH and then pure Et₂O, and dry to yield the pure product (typical yields >90% for this step).[1]

  • Hydrolysis (Optional): To obtain the free carboxylic acid, the ester hydrochloride (6.3 mmol) can be heated under reflux in 6 M aqueous HCl (10 mL) for 6 hours. Evaporation and recrystallization (e.g., from i-PrOH/Et₂O) yields the final amino acid hydrochloride.[1]

References

avoiding polymeric side products in hetero-Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hetero-Diels-Alder (hDA) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cycloaddition and troubleshoot common challenges, with a specific focus on the prevention of unwanted polymeric side products. Our guidance is rooted in established mechanistic principles and field-proven strategies to enhance reaction efficiency and product purity.

Introduction to the Challenge: Polymerization in Hetero-Diels-Alder Reactions

The hetero-Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of six-membered heterocycles.[1][2][3] However, the very reactivity that makes the diene and dienophile components effective can also lead to undesired side reactions, most notably polymerization. This is particularly prevalent when the monomers are prone to self-dimerization or when reaction conditions inadvertently favor polymerization pathways over the desired [4+2] cycloaddition.

This guide provides a structured approach to diagnosing and resolving issues related to polymeric side product formation in your hetero-Diels-Alder reactions.

Troubleshooting Guide: Avoiding Polymeric Side Products

FAQ 1: My reaction is producing a significant amount of insoluble material, and my desired product yield is low. What's happening?

This is a classic sign of polymerization. Several factors could be at play, often related to the reactivity of your specific diene or dienophile and the reaction conditions.

Possible Causes & Solutions:

  • High Temperature: Elevated temperatures can initiate radical polymerization, especially with sensitive substrates.[4] Additionally, while the Diels-Alder reaction is often reversible at high temperatures (retro-Diels-Alder), the regenerated monomers might then be susceptible to polymerization.[5][6]

    • Troubleshooting Protocol:

      • Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate. This might require longer reaction times, but it can significantly suppress polymerization.[5] For highly reactive systems, sub-ambient temperatures (e.g., 0 °C or -20 °C) may be necessary, particularly when a catalyst is used.

      • Monitor for Retro-Diels-Alder: If you suspect product decomposition at higher temperatures, analyze your reaction mixture over time. A decrease in product concentration after an initial increase is a strong indicator of a retro-Diels-Alder reaction.[5]

  • High Concentration: High concentrations of diene and dienophile can favor intermolecular reactions, leading to oligomerization and polymerization.

    • Troubleshooting Protocol:

      • Dilute the Reaction Mixture: Reducing the concentration of your reactants can disfavor polymerization.[7] However, be aware that excessive dilution can also slow down the desired Diels-Alder reaction.[8] Experiment with a range of concentrations to find the optimal balance.

  • Reactive Monomers: Some dienes (like cyclopentadiene) and dienophiles (like maleimides) are known to undergo self-Diels-Alder reactions or homopolymerization.[5][9]

    • Troubleshooting Protocol:

      • In Situ Generation: For unstable dienes, consider generating them in situ to maintain a low instantaneous concentration.[10]

      • Storage: Ensure your monomers are stored under appropriate conditions (e.g., low temperature) to prevent dimerization or polymerization before use.[7]

      • Protecting Groups: In complex syntheses, consider using protecting groups to temporarily mask reactive functionalities on the diene or dienophile that might be contributing to polymerization.[11][12]

FAQ 2: I'm using a Lewis acid to catalyze my reaction, but I'm still getting polymer. Could the catalyst be the problem?

While Lewis acids are excellent for accelerating hetero-Diels-Alder reactions and improving selectivity, their use can sometimes lead to undesired side reactions if not properly managed.[13]

Possible Causes & Solutions:

  • Lewis Acid Choice and Loading: The type and amount of Lewis acid can significantly influence the reaction outcome. Strong Lewis acids can sometimes promote cationic polymerization of the dienophile.

    • Troubleshooting Protocol:

      • Screen Different Lewis Acids: Test a range of Lewis acids with varying strengths (e.g., from milder ones like Ca(OTf)₂ to stronger ones like AlCl₃).[14]

      • Optimize Catalyst Loading: Use the lowest catalytic amount that provides a satisfactory rate enhancement. Substoichiometric amounts are often sufficient.

  • Reaction Temperature with Catalyst: Lewis acid-catalyzed reactions are often much faster and can proceed at lower temperatures.[13] Running a catalyzed reaction at a high temperature can exacerbate polymerization.

    • Troubleshooting Protocol:

      • Lower the Temperature: If you are using a Lewis acid, it is crucial to re-optimize the reaction temperature. Often, these reactions can be run at or below room temperature.

FAQ 3: Can my choice of solvent influence the formation of polymeric byproducts?

Absolutely. The solvent plays a critical role in mediating reaction rates and selectivity.[15][16][17]

Possible Causes & Solutions:

  • Solvent Polarity: The effect of solvent polarity can be complex and system-dependent. In some cases, polar solvents can enhance selectivity, while in others, non-polar solvents may lead to faster rates.[16] An inappropriate solvent choice might inadvertently favor polymerization pathways.

    • Troubleshooting Protocol:

      • Solvent Screening: Conduct the reaction in a variety of solvents with different polarities (e.g., toluene, dichloromethane, acetone). Computational studies suggest that solvent choice can influence the energy barriers of different reaction pathways.[16]

      • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can be beneficial, especially with microwave irradiation, as it can accelerate the desired cycloaddition.[18][19]

Summary of Key Parameters for Optimization

ParameterPotential Issue Leading to PolymerizationRecommended Action
Temperature High temperatures can induce radical polymerization and retro-Diels-Alder reactions.[4][5]Run the reaction at the lowest effective temperature.
Concentration High concentrations favor intermolecular side reactions.Dilute the reaction mixture.
Lewis Acid Strong Lewis acids or high catalyst loading can promote cationic polymerization.Screen different Lewis acids and optimize loading.
Solvent The solvent can influence the relative rates of cycloaddition and polymerization.[15][16]Screen a range of solvents with varying polarities.
Monomer Stability Highly reactive monomers can self-polymerize or dimerize.[5][9]Use fresh, properly stored monomers or generate them in situ.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the formation of polymeric side products in a hetero-Diels-Alder reaction.

Troubleshooting_Workflow start Polymeric Side Products Observed temp Is the reaction run at elevated temperature? start->temp lower_temp Lower the temperature and/or use a catalyst to enable lower temp. temp->lower_temp Yes conc Is the reaction highly concentrated? temp->conc No lower_temp->conc dilute Dilute the reaction mixture. conc->dilute Yes monomer Are the diene/dienophile known to be highly reactive? conc->monomer No dilute->monomer monomer_sol Use fresh monomers, consider in situ generation. monomer->monomer_sol Yes lewis_acid Are you using a Lewis acid catalyst? monomer->lewis_acid No monomer_sol->lewis_acid lewis_acid_opt Screen different Lewis acids and optimize catalyst loading. lewis_acid->lewis_acid_opt Yes solvent Have you optimized the solvent? lewis_acid->solvent No lewis_acid_opt->solvent solvent_screen Screen a variety of solvents. solvent->solvent_screen end Desired Product Formation Enhanced solvent_screen->end

Caption: Troubleshooting workflow for polymeric side products.

Experimental Protocol: A General Approach for Minimizing Polymerization

This protocol provides a starting point for optimizing a hetero-Diels-Alder reaction to favor the desired cycloaddition over polymerization.

  • Reactant Purity and Storage:

    • Ensure the diene and dienophile are of high purity. Impurities can sometimes act as initiators for polymerization.

    • If your diene is prone to dimerization (e.g., cyclopentadiene), "crack" the dimer via a retro-Diels-Alder reaction immediately before use.[5]

    • Store reactive monomers at low temperatures and under an inert atmosphere.[7]

  • Reaction Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the dienophile (1.0 equivalent) in the chosen anhydrous solvent (start with a moderate concentration, e.g., 0.1 M).

    • Cool the solution to the desired starting temperature (e.g., 0 °C).

  • Addition of Reactants:

    • Slowly add the diene (1.0-1.2 equivalents) to the stirred solution of the dienophile. A slight excess of one reactant can help drive the reaction to completion.[20]

    • If using a Lewis acid catalyst, it can be added before or after the diene, depending on the specific reaction. Often, the Lewis acid is complexed with the dienophile first.[20]

  • Monitoring the Reaction:

    • Monitor the reaction progress periodically by taking small aliquots and analyzing them via TLC, GC-MS, or NMR.[20] This will help you determine the optimal reaction time and temperature.

  • Workup:

    • Upon completion, quench the reaction. If a Lewis acid was used, a typical quench involves the slow addition of a saturated NaHCO₃ solution or water.[20]

    • Allow the mixture to warm to room temperature.

    • Proceed with standard extraction and purification procedures.

Mechanistic Insight: Why Does Polymerization Compete with Cycloaddition?

The competition between the desired [4+2] cycloaddition and polymerization is a kinetic one. Both pathways are often energetically accessible. The goal of optimization is to lower the activation energy of the hetero-Diels-Alder pathway relative to the polymerization pathways.

Reaction_Pathways Reactants Diene + Dienophile TS_DA [4+2] Transition State Reactants->TS_DA Desired Pathway TS_Poly Polymerization Initiation Reactants->TS_Poly Competing Pathway Product hDA Adduct TS_DA->Product Polymer Polymeric Side Product TS_Poly->Polymer

Caption: Competing reaction pathways in hDA reactions.

Lewis acids, for instance, catalyze the Diels-Alder reaction by coordinating to the dienophile. This lowers the energy of the dienophile's LUMO, enhancing the orbital overlap with the diene's HOMO and lowering the activation energy of the cycloaddition.[21][22] However, this activation can also make the dienophile more susceptible to nucleophilic attack, which can initiate polymerization. Therefore, a delicate balance must be struck.

By carefully controlling the reaction parameters as outlined in this guide, you can effectively steer your reaction towards the desired hetero-Diels-Alder adduct and away from the formation of unwanted polymeric side products.

References

Technical Support Center: Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-azabicyclo[2.2.1]heptane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the common challenges encountered during the synthesis of this valuable scaffold. The conformational rigidity of the 7-azabicyclo[2.2.1]heptane core makes it a privileged motif in medicinal chemistry, particularly for targeting nicotinic acetylcholine and sigma receptors.[1] However, its synthesis is not without significant hurdles. This guide provides field-proven insights and detailed protocols to help you navigate these challenges successfully.

Section 1: The Diels-Alder Approach to the Bicyclic Core

The [4+2] cycloaddition, or Diels-Alder reaction, is a common strategy for constructing the 7-azabicyclo[2.2.1]heptane skeleton. However, the aromatic nature of pyrrole, a common diene in this synthesis, often leads to low yields and side reactions.[2]

FAQ 1.1: Why is my Diels-Alder reaction between a substituted pyrrole and a dienophile failing or giving low yields?

Answer: The low reactivity of pyrroles in Diels-Alder reactions is a well-documented challenge. The partial aromatic character of the pyrrole ring disfavors its participation as a diene.[2] This can lead to several competing side reactions, most notably Michael-type additions.[2] Furthermore, the resulting 7-azabicyclo[2.2.1]hept-2-ene adducts can be unstable and prone to retro-Diels-Alder reactions, further diminishing your yield.[2][3]

Troubleshooting Strategies:

  • Increase Pressure: Applying high pressure (up to 1.4 GPa) has been shown to favor the cycloaddition and improve yields of the Diels-Alder adducts.[3]

  • Lewis Acid Catalysis: The use of Lewis acids, such as aluminum chloride, can activate the dienophile and enhance the rate and yield of the reaction. For instance, the reaction of N-carbomethoxypyrrole with dimethyl acetylenedicarboxylate has been shown to improve significantly with the addition of aluminum chloride.[4]

  • Activate the Pyrrole: Attaching an electron-withdrawing group to the pyrrole nitrogen decreases its aromaticity and activates it for cycloaddition.[2] Common activating groups include acyl, carbobenzoxy (Cbz), and sulfonyl groups.

Experimental Protocol: High-Pressure Diels-Alder Reaction

This protocol is a general guideline and may require optimization for your specific substrates.

  • Reactant Preparation: In a high-pressure reaction vessel, combine the N-acylated pyrrole (1.0 eq) and the dienophile (1.2 eq) in a suitable solvent (e.g., dichloromethane, toluene).

  • Pressurization: Seal the vessel and pressurize to 1.0-1.4 GPa.

  • Reaction: Maintain the reaction at the desired temperature (e.g., room temperature to 80 °C) for 24-72 hours.

  • Depressurization and Workup: Carefully depressurize the vessel. Concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the exo and endo adducts.[3]

Troubleshooting Flowchart: Diels-Alder Reaction

start Low Yield in Diels-Alder pressure Increase Pressure (1.0-1.4 GPa) start->pressure lewis_acid Add Lewis Acid (e.g., AlCl3) start->lewis_acid activate_pyrrole Use N-electron-withdrawing group start->activate_pyrrole retro_da Investigate Retro-Diels-Alder start->retro_da

Caption: Decision tree for troubleshooting low-yielding Diels-Alder reactions.

Section 2: Intramolecular Cyclization Strategy

An alternative and often more reliable route to the 7-azabicyclo[2.2.1]heptane core involves an intramolecular nucleophilic substitution. This multi-step approach typically starts from a readily available precursor like trans-4-aminocyclohexanol.[1]

FAQ 2.1: My intramolecular cyclization is not proceeding to completion. What are the critical parameters?

Answer: A successful intramolecular cyclization hinges on several key factors: efficient N-protection, effective activation of the hydroxyl group, and the right choice of base and solvent for the cyclization step.

Key Steps and Troubleshooting:

  • N-Protection: The amino group of trans-4-aminocyclohexanol must be protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal under acidic conditions.[1] Ensure complete protection by monitoring the reaction by TLC.

  • Hydroxyl Group Activation: The hydroxyl group needs to be converted into a good leaving group. Mesylation (methanesulfonyl chloride) or tosylation are commonly employed.[1][5] This reaction is often carried out at 0 °C to control exothermicity and should be monitored for completion.

  • Base-Promoted Cyclization: A strong, non-nucleophilic base is crucial for the intramolecular SN2 reaction. Potassium tert-butoxide (t-BuOK) is an effective choice.[5] The choice of solvent is also critical; anhydrous THF is commonly used to ensure the base's reactivity.[5]

Experimental Protocol: Synthesis of N-Boc-7-azabicyclo[2.2.1]heptane

This protocol is adapted from a reliable five-step sequence.[1]

Step 1: N-Protection of trans-4-Aminocyclohexanol

  • Dissolve trans-4-aminocyclohexanol hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (2.2 eq) and di-tert-butyl dicarbonate (Boc)2O (1.1 eq).

  • Stir at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and purify by column chromatography if necessary.

Step 2: Mesylation

  • Dissolve the N-Boc-4-aminocyclohexanol (1.0 eq) in anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench with water and perform an aqueous workup. The crude mesylate is often used directly in the next step.[1]

Step 3: Intramolecular Cyclization

  • Dissolve the crude mesylate in anhydrous THF under an inert atmosphere.

  • Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.

  • Stir until the reaction is complete (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.

  • Purify by column chromatography on silica gel.

Workflow Diagram: Intramolecular Cyclization

cluster_0 Synthesis of N-Boc-7-azabicyclo[2.2.1]heptane 4-Aminocyclohexanol 4-Aminocyclohexanol N-Boc-4-aminocyclohexanol N-Boc-4-aminocyclohexanol 4-Aminocyclohexanol->N-Boc-4-aminocyclohexanol Boc2O, Et3N N-Boc-4-aminocyclohexyl mesylate N-Boc-4-aminocyclohexyl mesylate N-Boc-4-aminocyclohexanol->N-Boc-4-aminocyclohexyl mesylate MsCl, Et3N N-Boc-7-azabicyclo[2.2.1]heptane N-Boc-7-azabicyclo[2.2.1]heptane N-Boc-4-aminocyclohexyl mesylate->N-Boc-7-azabicyclo[2.2.1]heptane t-BuOK, THF

Caption: Synthetic workflow for the intramolecular cyclization route.

Section 3: N-Protection and Deprotection Strategies

The choice of the nitrogen protecting group is critical and depends on the subsequent reaction conditions.

FAQ 3.1: Which N-protecting group should I use, and what are the best deprotection methods?

Answer: The selection of a protecting group should be based on its stability to the reaction conditions you plan to employ and the ease of its removal without affecting other functional groups.

Protecting GroupCommon Protection ReagentsStabilityDeprotection Conditions
Boc (tert-Butoxycarbonyl)(Boc)2OStable to base, hydrogenationAcidic conditions (e.g., TFA in DCM, HCl in dioxane)[1]
Cbz (Carbobenzoxy)Benzyl chloroformateStable to acidHydrogenolysis (e.g., H2, Pd/C)

Troubleshooting Deprotection:

  • Incomplete Boc Deprotection: If you observe incomplete deprotection with HCl in dioxane, switching to a stronger acid like trifluoroacetic acid (TFA) in DCM can be effective.[6]

  • Volatile Free Amine: The parent 7-azabicyclo[2.2.1]heptane is volatile. After deprotection, it is often advisable to convert it directly to a salt (e.g., hydrochloride) for easier handling and storage or to use it immediately in the next step.[1][7]

Section 4: Purification and Characterization

Purification of 7-azabicyclo[2.2.1]heptane derivatives can be challenging due to their polarity and, in the case of the free amine, volatility.

FAQ 4.1: What are the best practices for purifying my 7-azabicyclo[2.2.1]heptane derivatives?

Answer:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying intermediates and final products.[1][5] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Recrystallization: For crystalline solids, recrystallization can be a highly effective purification technique. The hydrochloride salt of 7-azabicyclo[2.2.1]heptane can be recrystallized from acetonitrile.[7]

  • Distillation: For volatile compounds, distillation can be an option.[7]

FAQ 4.2: How can I confirm the stereochemistry of my product?

Answer: The stereochemistry (exo vs. endo) of substituents on the bicyclic core is crucial for biological activity and can be determined using NMR spectroscopy.

  • 1H NMR Coupling Constants: The vicinal coupling constants between protons on the bicyclic system can help determine their relative stereochemistry. A lack of vicinal coupling between an endo proton and a bridgehead hydrogen is often observed, whereas there is appreciable coupling for the exo-bridgehead interaction.[4]

  • Nuclear Overhauser Effect (NOE): NOE experiments can provide through-space correlations between protons, which can be used to elucidate the stereochemistry.

Spectroscopic Data for 7-Azabicyclo[2.2.1]heptane Hydrochloride[8][9]
1H NMR (D2O)δ 4.21–4.19 (m, 2H, CH at C1 and C4), 1.92–1.84 (m, 4H, endo-HCH at C2, C3, C5, C6), 1.78–1.71 (m, 4H, exo-HCH at C2, C3, C5, C6)
IR (hydrochloride salt)N–H stretching (3000–2550 cm⁻¹)

References

troubleshooting catalytic hydrogenation of 2-azabicyclo[2.2.1]heptene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting the Catalytic Hydrogenation of 2-Azabicyclo[2.2.1]heptene Derivatives

Welcome to Catal-Assist, your dedicated resource for navigating the complexities of synthetic chemistry. As Senior Application Scientists, we understand that the path from substrate to product is often paved with unexpected challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, experience-driven insights into troubleshooting the catalytic hydrogenation of 2-azabicyclo[2.2.1]heptene derivatives. These bicyclic structures are pivotal in medicinal chemistry, and mastering their synthesis is a critical step in the development of novel therapeutics.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench. We will delve into the causality behind experimental choices, offering not just solutions, but a deeper understanding of the underlying chemical principles.

Section 1: Frequently Asked Questions (FAQs) & Initial Reaction Setup

This section addresses common queries related to the initial planning and setup of the hydrogenation reaction, aiming to establish a robust experimental foundation.

Q1: What are the most common catalysts for the hydrogenation of 2-azabicyclo[2.2.1]heptene derivatives, and how do I choose the right one?

A1: The choice of catalyst is paramount for a successful hydrogenation. Palladium on carbon (Pd/C) is the most widely used and versatile catalyst for this transformation.[1][2][3] However, other catalysts like platinum (Pt), rhodium (Rh), and ruthenium (Ru) can offer unique selectivities.[3][4]

  • Palladium (Pd/C): This is the workhorse catalyst, effective for the hydrogenation of a wide range of alkenes. It generally provides good conversion under mild conditions (e.g., atmospheric pressure of H₂, room temperature).[1]

  • Platinum (PtO₂, Adams' catalyst): Often more active than palladium, platinum can be useful for more sterically hindered or electronically deactivated alkenes.

  • Rhodium (Rh/C, Rh/Al₂O₃): Rhodium catalysts can be particularly effective and may offer different stereoselectivities compared to palladium.[5] The choice of support (carbon vs. alumina) can also influence the outcome.[5]

  • Ruthenium (Ru/C): Ruthenium is known for its ability to hydrogenate aromatic rings, but it can also be employed for alkene reduction. It is sometimes reported to be more resistant to certain types of catalyst poisoning.[6][7]

Catalyst Selection Guide

Catalyst Typical Loading (w/w %) Pressure (atm H₂) Temperature (°C) Key Considerations
10% Pd/C 5-10 1-4 25-50 General purpose, good for most substrates.
PtO₂ 5-10 1-4 25-50 Higher activity, useful for challenging substrates.
5% Rh/C 5-10 1-4 25-50 May offer alternative stereoselectivity.

| 5% Ru/C | 10-20 | 10-50 | 50-100 | More forcing conditions may be needed. |

Q2: How does the nitrogen atom in the bicyclic system affect the hydrogenation?

A2: The nitrogen atom, particularly in the reduced product (a saturated amine), can act as a Lewis base and strongly adsorb to the catalyst's active sites. This phenomenon, known as catalyst poisoning , can significantly slow down or completely halt the reaction.[8][9][10] The basicity of the product amine is often stronger than the starting material, leading to product inhibition.[10] The choice of N-protecting group is therefore a critical consideration to mitigate this effect. Electron-withdrawing protecting groups (e.g., Boc, Cbz) can reduce the Lewis basicity of the nitrogen and lessen its poisoning effect.

Q3: My starting material is a salt (e.g., hydrochloride). Can I proceed with the hydrogenation directly?

A3: It is generally not advisable to run the hydrogenation on a salt form without a base. The halide anions (Cl⁻, Br⁻) can act as catalyst poisons. It is best practice to neutralize the salt with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) and extract the free base before subjecting it to hydrogenation. Alternatively, a stoichiometric amount of base can be added to the reaction mixture.

Section 2: Troubleshooting Guide - When Things Go Wrong

This section is dedicated to addressing specific experimental failures. Each problem is followed by a systematic troubleshooting workflow.

Problem Area 1: Low or No Conversion

Q4: I've set up my reaction with 10% Pd/C in methanol under a hydrogen balloon, but I see no consumption of the starting material after several hours. What should I do?

A4: This is a very common issue. A stalled reaction can be attributed to several factors, ranging from catalyst quality to impurities in your reagents.

Troubleshooting Workflow for Low Conversion

start Reaction Stalled (Low/No Conversion) catalyst_check Is the catalyst active? start->catalyst_check purge_check Is the system properly purged of air? catalyst_check->purge_check Yes new_catalyst Action: Use a fresh batch of catalyst. catalyst_check->new_catalyst No poison_check Are there poisons present? purge_check->poison_check Yes purge_procedure Action: Review and repeat purging procedure (vacuum/H₂ cycles). purge_check->purge_procedure No conditions_check Are reaction conditions sufficient? poison_check->conditions_check Yes purify_sm Action: Purify starting material (re-crystallization, chromatography). poison_check->purify_sm No increase_pressure Action: Increase H₂ pressure (use a Parr shaker). conditions_check->increase_pressure Yes test_catalyst Action: Test catalyst on a known, reliable substrate (e.g., styrene). new_catalyst->test_catalyst check_solvents Action: Use fresh, high-purity solvents. purify_sm->check_solvents increase_temp Action: Gently increase temperature (e.g., to 40-50 °C). increase_pressure->increase_temp change_catalyst Action: Switch to a more active catalyst (e.g., PtO₂, Rh/C). increase_temp->change_catalyst

Caption: Troubleshooting workflow for low/no conversion.

  • Step 1: Verify Catalyst Activity: Catalysts, especially Pd/C, can lose activity over time due to oxidation or improper storage.[11] Try the reaction with a fresh bottle of catalyst. If in doubt, test the catalyst on a simple, reliable substrate like styrene to confirm its activity.

  • Step 2: Ensure an Inert Atmosphere: Oxygen can deactivate the catalyst. Ensure your reaction vessel has been thoroughly purged of air. A common procedure is to evacuate the flask under vacuum and backfill with hydrogen, repeating this cycle 3-5 times.

  • Step 3: Suspect Catalyst Poisoning: As discussed, nitrogen-containing products can be the culprit.[8][10] However, other poisons might be present as impurities.[6]

    • Sulfur Compounds: Even trace amounts of sulfur-containing impurities from upstream reagents can kill a palladium catalyst.[6] If you suspect this, purifying your starting material is essential.

    • Solvent Quality: Ensure you are using high-purity, dry solvents. Some grades of ethanol, for instance, can contain sulfur compounds.

  • Step 4: Escalate Reaction Conditions: If the above steps fail, more forcing conditions may be necessary.

    • Increase Hydrogen Pressure: Move from a hydrogen balloon (approx. 1 atm) to a Parr shaker or a similar hydrogenation apparatus to increase the pressure to 50-60 psi (approx. 3-4 atm).[11]

    • Increase Temperature: Gently warming the reaction to 40-50 °C can increase the reaction rate.

    • Change Catalyst: Consider switching to a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) or PtO₂.[11]

Problem Area 2: Poor Stereoselectivity (exo vs. endo)

Q5: My hydrogenation is working, but I'm getting a mixture of exo and endo diastereomers. How can I favor the formation of the exo product?

A5: The stereochemical outcome of the hydrogenation is determined by the direction of hydrogen delivery to the double bond. The catalyst surface coordinates to the less sterically hindered face of the alkene, which is typically the exo face in bicyclo[2.2.1]heptene systems.[2][12] Therefore, the exo product is usually the major diastereomer. If you are observing poor selectivity, several factors could be at play.

Factors Influencing exo/endo Selectivity

selectivity Exo/Endo Selectivity sterics Steric Hindrance of Substrate selectivity->sterics Primary Factor catalyst Catalyst Choice & Support selectivity->catalyst solvent Solvent Polarity selectivity->solvent protecting_group N-Protecting Group selectivity->protecting_group exo_face Exo face is generally less hindered sterics->exo_face rh_catalyst Rh/C or Rh/Al₂O₃ may offer different selectivity catalyst->rh_catalyst polar_solvent Polar solvents can influence substrate conformation solvent->polar_solvent boc_cbz Bulky protecting groups can influence approach trajectory protecting_group->boc_cbz

Caption: Key factors influencing stereoselectivity.

  • Substrate Structure: The inherent steric environment of your specific derivative is the dominant factor. Bulky substituents on the bicyclic frame can influence which face is more accessible to the catalyst.

  • Catalyst and Support: While Pd/C is standard, switching to a different metal or support can alter the stereochemical outcome.[5] For instance, rhodium on alumina (Rh/Al₂O₃) has been reported to give different product ratios compared to rhodium on carbon in some systems.[5]

  • Solvent Effects: The solvent can influence the conformation of the substrate as it approaches the catalyst surface. Experimenting with different solvents (e.g., moving from methanol to ethyl acetate or acetic acid) is a worthwhile endeavor. Acetic acid as a solvent can sometimes improve rates for deprotections of N-benzyl or N-Cbz groups by protonating the heteroatom.[11]

  • Directed Hydrogenation: If your molecule contains a directing group (e.g., a hydroxyl group), a homogeneous catalyst like Crabtree's catalyst might be used to direct hydrogen delivery from a specific face.

Problem Area 3: Side Reactions

Q6: I am observing a significant amount of a byproduct that appears to be from C-N or C-O bond cleavage. What is happening?

A6: This side reaction is known as hydrogenolysis , the cleavage of a bond by hydrogen.[13] It is a common issue when certain protecting groups are present.

  • Commonly Cleaved Groups:

    • N-Benzyl (Bn) and N-Benzyloxycarbonyl (Cbz): These are classic examples of groups readily cleaved by hydrogenolysis with Pd/C.[14] If your goal is simply to reduce the alkene without removing the protecting group, you must choose your catalyst and conditions carefully.

    • O-Benzyl ethers: Similar to N-benzyl groups, these are also susceptible to cleavage.[14]

  • Strategies to Avoid Hydrogenolysis:

    • Use a Different Protecting Group: If you are in the planning stages of your synthesis, consider a protecting group that is stable to hydrogenation conditions, such as tert-butoxycarbonyl (Boc) or acetyl (Ac).

    • Catalyst Modification: The addition of a "catalyst poison" can sometimes selectively inhibit hydrogenolysis while still allowing for hydrogenation.[15] For example, adding a small amount of an amine base like triethylamine or using a specialized catalyst like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate) might suppress unwanted bond cleavage.

    • Switch Catalysts: Platinum and rhodium catalysts are sometimes less prone to causing hydrogenolysis than palladium.

Section 3: Standard Operating Protocol

This section provides a detailed, step-by-step protocol for a typical small-scale hydrogenation.

Protocol: Catalytic Hydrogenation of N-Boc-2-azabicyclo[2.2.1]hept-5-ene

Materials:

  • N-Boc-2-azabicyclo[2.2.1]hept-5-ene (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (0.10 eq by weight of Pd)

  • Methanol (HPLC grade)

  • Two-neck round-bottom flask

  • Magnetic stir bar

  • Hydrogen balloon

  • Vacuum/Nitrogen line

Procedure:

  • Vessel Preparation: To a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar, add the N-Boc-2-azabicyclo[2.2.1]hept-5-ene.

  • Solvent Addition: Dissolve the starting material in a suitable volume of methanol (to achieve a concentration of approximately 0.1 M).

  • Inerting: Seal the flask with septa. Evacuate the flask under vacuum for 1-2 minutes and then backfill with nitrogen gas. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of nitrogen, carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.

  • Hydrogenation Setup: Replace the nitrogen line with a hydrogen balloon.

  • Purging with Hydrogen: Evacuate the flask under vacuum for 1-2 minutes (ensure the solvent does not bump) and then carefully backfill with hydrogen from the balloon. Repeat this vacuum/hydrogen cycle 3-5 times to ensure the atmosphere is saturated with hydrogen.

  • Reaction: Allow the reaction to stir vigorously at room temperature. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[11]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. To take a sample, briefly switch the atmosphere back to nitrogen, withdraw an aliquot via syringe, and then re-establish the hydrogen atmosphere.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product. Caution: Do not allow the Celite® pad with the catalyst to dry, as it can ignite in air. Quench the filter pad with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods if necessary.

References

Technical Support Center: Managing the Retro-Diels-Alder Reaction in N-Acylated Pyrrole Adducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the retro-Diels-Alder (rDA) reaction in N-acylated pyrrole adducts. This resource is designed for researchers, chemists, and drug development professionals who utilize the Diels-Alder reaction of pyrroles and encounter challenges with the thermal reversion of their target adducts. This guide provides in-depth, field-proven insights into the causes of the rDA reaction and offers practical troubleshooting strategies and protocols to ensure the stability and yield of your desired products.

The Challenge: A Reversible Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings, but its reversible nature—the retro-Diels-Alder reaction—can be a significant hurdle, especially with aromatic dienes like pyrrole.[1] To engage pyrrole in a [4+2] cycloaddition, its aromaticity must be disrupted, typically by attaching an electron-withdrawing acyl group to the nitrogen atom. While this modification facilitates the forward reaction, the resulting adduct often remains thermally labile. The strong thermodynamic driving force to regain the pyrrole's aromaticity means that under certain conditions, the adduct can readily revert to the starting diene and dienophile.[2][3]

Managing this equilibrium is critical for successful synthesis, purification, and downstream applications.

Retro_Diels_Alder_Mechanism cluster_reactants Reactants cluster_ts Pericyclic Transition State cluster_product Product Pyrrole N-Acylated Pyrrole (Diene) TS [4+2] Transition State Pyrrole->TS Diels-Alder (ΔH < 0, ΔS < 0) Favored at lower temp. Dienophile Dienophile Dienophile->TS Diels-Alder (ΔH < 0, ΔS < 0) Favored at lower temp. TS->Pyrrole TS->Dienophile Adduct Diels-Alder Adduct TS->Adduct Adduct->TS Retro-Diels-Alder (ΔH > 0, ΔS > 0) Favored at higher temp.

Figure 1: The Diels-Alder / retro-Diels-Alder equilibrium for N-acylated pyrrole adducts.

Frequently Asked Questions (FAQs)

Q1: What is the primary driving force for the retro-Diels-Alder reaction in these adducts?

The primary driving force is the re-establishment of the pyrrole's aromatic system. The Diels-Alder reaction disrupts this stable aromatic ring, and the resulting adduct is energetically poised to revert, especially when thermal energy is supplied.[3] The rDA reaction is also entropically favored, as one molecule (the adduct) fragments into two molecules (the diene and dienophile), leading to an increase in disorder (positive ΔS).[4] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), at sufficiently high temperatures (T), the TΔS term will dominate, making ΔG negative and favoring the retro reaction.[4]

Q2: How does the choice of N-acyl group affect the stability of the adduct?

The N-acyl group plays a dual role. It must be sufficiently electron-withdrawing to reduce the aromatic character of the pyrrole and promote the forward Diels-Alder reaction.[5] However, a very strong electron-withdrawing group can also make the nitrogen a better leaving group, potentially facilitating the C-N bond cleavage that can precede or be part of the rDA process. The steric bulk of the acyl group can also influence the stability of the adduct; bulkier groups may introduce strain that favors reversion.

Q3: Can Lewis acids, used to catalyze the forward reaction, also promote the rDA reaction?

Yes, under certain circumstances. While Lewis acids are primarily used to accelerate the forward Diels-Alder reaction by coordinating to the dienophile and lowering its LUMO energy[6][7], they can also induce the rDA reaction.[2] This typically occurs if the Lewis acid can coordinate to a basic site on the adduct, weakening the newly formed sigma bonds and lowering the activation energy for the reverse pathway. This effect is context-dependent and varies with the specific Lewis acid and substrate.

Q4: My adduct seems to isomerize between endo and exo forms upon heating. Is this related to the rDA reaction?

Yes, this is a classic sign that an rDA/DA sequence is occurring. The Diels-Alder reaction is often under kinetic control at lower temperatures, favoring the endo product due to secondary orbital interactions.[4] However, the exo product is typically more thermodynamically stable due to reduced steric hindrance. If the temperature is high enough to initiate the rDA reaction, the adduct can revert to its starting materials, which can then re-engage in the Diels-Alder reaction. Over time, this equilibrium will favor the formation of the more stable exo product.[2][4]

Troubleshooting Guide

This section addresses specific experimental problems related to the instability of N-acylated pyrrole adducts.

Problem 1: Low or No Yield of Adduct; Only Starting Materials Recovered

Potential Causes:

  • Reaction Temperature is Too High: The temperature used may be above the "ceiling temperature" for your specific adduct, meaning the rDA reaction rate is equal to or greater than the forward reaction rate. The rDA process is highly temperature-dependent.[2][4]

  • Prolonged Reaction Time: Even at moderate temperatures, if the reaction is left for too long, the equilibrium can shift back towards the starting materials, especially if the product is the kinetically favored but thermodynamically less stable isomer.

  • Inappropriate Solvent Choice: Polar solvents can sometimes accelerate the rDA reaction by stabilizing the polar transition state.[8][9]

Recommended Solutions & Protocols:

  • Solution 1.1: Optimize Reaction Temperature and Time.

    • Strategy: Run the reaction at the lowest temperature that allows for a reasonable forward reaction rate. Monitor the reaction progress closely (e.g., by TLC or ¹H NMR) to determine the point of maximum adduct formation before significant reversion occurs.

    • Protocol: Low-Temperature Diels-Alder Reaction

      • Dissolve the N-acylated pyrrole and a 1.1 to 1.5 molar excess of the dienophile in a suitable, dry, low-boiling-point solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (N₂ or Ar).

      • Cool the reaction mixture to 0 °C or -78 °C.

      • If using a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂), add it slowly to the cooled solution.

      • Allow the reaction to stir at the low temperature, monitoring every 1-2 hours.

      • Once the reaction has reached optimal conversion, quench it at the low temperature (e.g., with saturated NaHCO₃ solution for Lewis acid-catalyzed reactions).

      • Proceed immediately with workup and purification at or below room temperature.

  • Solution 1.2: Re-evaluate Solvent.

    • Strategy: If you suspect the solvent is promoting the rDA, switch to a less polar alternative.

    • Recommendation: Compare reaction outcomes in a polar solvent (e.g., acetonitrile, DMF) versus a non-polar solvent (e.g., toluene, hexane). DFT calculations have shown that the activation barrier for rDA can be significantly lower in polar solvents.[8][9]

Parameter Effect on rDA Rate Rationale References
Temperature Increases Significantly Entropically favored process (ΔS > 0). The TΔS term dominates at higher temperatures.[2][4]
Solvent Polarity Generally Increases Polar solvents can stabilize the polar transition state, lowering the activation energy.[1][8][9]
Lewis Acid Can Increase Coordination to the adduct can weaken C-C bonds, facilitating cleavage.[2]
Pressure Decreases The forward reaction has a negative volume of activation, so high pressure favors adduct formation.

Table 1: Influence of Key Experimental Parameters on the retro-Diels-Alder Reaction Rate.

Problem 2: Adduct Decomposes During Purification or Storage

Potential Causes:

  • Thermal Stress During Purification: Standard purification techniques like flash chromatography on silica gel can involve localized heating from the solvent-adsorbent interaction. Evaporation of solvent under high vacuum can also require heating.

  • Acid/Base Sensitivity: The adduct may be sensitive to acidic or basic conditions. Silica gel is weakly acidic and can catalyze the rDA reaction.

  • Storage Conditions: Storing the adduct at room temperature or in solution can lead to gradual reversion over time.

Recommended Solutions & Protocols:

  • Solution 2.1: Employ Low-Temperature Purification.

    • Strategy: Perform all purification steps at reduced temperatures and minimize the time the adduct spends in solution or on a stationary phase.

    • Protocol: Non-Thermal Purification

      • Chromatography: If chromatography is necessary, use a neutral stationary phase like deactivated neutral alumina or perform the separation in a cold room.

      • Solvent Removal: Use a rotary evaporator without a heated water bath. If the solvent is high-boiling, consider lyophilization (freeze-drying) from a suitable solvent like 1,4-dioxane or benzene if the adduct is stable under those conditions.

      • Recrystallization/Precipitation: This is often the best method. Dissolve the crude product in a minimum of a suitable solvent at room temperature and then cool it slowly to a low temperature (e.g., -20 °C or -78 °C) to induce crystallization or precipitation.

  • Solution 2.2: Ensure Proper Storage.

    • Strategy: Store the purified adduct as a solid in a freezer (-20 °C or lower) under an inert atmosphere. Avoid long-term storage in solution.

Troubleshooting_Workflow start Problem: Low Adduct Yield or Decomposition q_temp Was reaction/purification performed at T > 40°C? start->q_temp sol_temp ACTION: Lower temperature. Use Low-Temp Protocol. q_temp->sol_temp Yes q_time Was reaction time prolonged (>24h)? q_temp->q_time No end_node Adduct Stability Improved sol_temp->end_node sol_time ACTION: Monitor reaction closely. Isolate at peak conversion. q_time->sol_time Yes q_purify Is silica gel used? Is solvent removal heated? q_time->q_purify No sol_time->end_node sol_purify ACTION: Use neutral alumina. Avoid heating during workup. q_purify->sol_purify Yes q_solvent Is the solvent polar (e.g., DMF, MeCN)? q_purify->q_solvent No sol_purify->end_node sol_solvent ACTION: Test non-polar solvents (e.g., Toluene, Hexane). q_solvent->sol_solvent Yes q_solvent->end_node No sol_solvent->end_node

Figure 2: A workflow for troubleshooting issues related to the retro-Diels-Alder reaction.

References

controlling stereochemistry in reactions involving 2-azabicyclo[2.2.1]heptan-3-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists working with 2-azabicyclo[2.2.1]heptan-3-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common stereochemical challenges and provide answers to frequently encountered questions. The unique, strained bicyclic structure of these lactams, often referred to as Vince Lactam and its derivatives, makes them powerful synthons but also introduces specific challenges in controlling stereochemistry.[1][2] This document provides in-depth, field-proven insights to help you navigate these complexities.

Part 1: Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problem and providing actionable solutions.

Question 1: I am getting poor diastereoselectivity in my hetero-Diels-Alder reaction to form the 2-azabicyclo[2.2.1]hept-5-en-3-one core. What are the likely causes and how can I fix it?

Answer:

Poor diastereoselectivity in the [4+2] cycloaddition between an imine and cyclopentadiene is a common problem. The stereochemical outcome is dictated by the facial selectivity of the dienophile's approach to the imine, which is influenced by several factors.

Core Causality: The primary driver for stereoselectivity is the effective shielding of one face of the imine by a chiral auxiliary or catalyst, forcing the cyclopentadiene to approach from the less hindered face.[3] Failure to establish a well-organized, sterically demanding transition state leads to a mixture of diastereomers.

Troubleshooting Workflow:

G start Poor Diastereoselectivity Observed check_aux 1. Verify Chiral Auxiliary Integrity start->check_aux check_la 2. Evaluate Lewis Acid / Promoter check_aux->check_la sol_aux Solution: Use enantiopure auxiliary (e.g., (R)-phenylethylamine). Recrystallize if necessary. check_aux->sol_aux Purity Issue? check_temp 3. Assess Reaction Temperature check_la->check_temp sol_la Solution: Screen Lewis acids (e.g., BF₃·Et₂O, TiCl₄). Ensure stoichiometry and anhydrous conditions. check_la->sol_la Ineffective? check_imine 4. Check Imine Quality & Formation check_temp->check_imine sol_temp Solution: Lower temperature (-78°C to -60°C) to favor the kinetic product. The reaction can be reversible at higher temperatures. check_temp->sol_temp Too High? check_diene 5. Ensure Diene Purity check_imine->check_diene sol_imine Solution: Generate imine in situ. Use molecular sieves to remove water. check_imine->sol_imine Decomposition? sol_diene Solution: Use freshly cracked cyclopentadiene. check_diene->sol_diene Oligomerized? end_node Improved Diastereoselectivity sol_aux->end_node sol_la->end_node sol_temp->end_node sol_imine->end_node sol_diene->end_node

Caption: Troubleshooting workflow for poor Diels-Alder diastereoselectivity.

Detailed Breakdown:

  • Chiral Auxiliary: The most common approach involves a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, attached to the imine nitrogen.[3][4] The phenyl group provides the steric bulk necessary to direct the cycloaddition. Ensure your chiral amine is enantiomerically pure.

  • Lewis Acid: Lewis acids like BF₃·Et₂O are often used to activate the imine towards cycloaddition.[3] The coordination of the Lewis acid can help to lock the conformation of the imine-auxiliary bond, enhancing facial differentiation. The choice and stoichiometry are critical.

  • Temperature Control: Diels-Alder reactions are reversible.[4] Higher temperatures can promote the retro-Diels-Alder reaction, leading to equilibration and favoring the thermodynamically more stable (but often undesired) diastereomer. Running the reaction at low temperatures (e.g., -60 °C) is crucial for kinetic control.[3]

  • Solvent: The solvent can influence the transition state geometry. Non-polar solvents like dichloromethane (CH₂Cl₂) or toluene are generally preferred.

Question 2: My enzymatic kinetic resolution of racemic Vince Lactam is slow and/or has low enantioselectivity (low E-value). How can I optimize this?

Answer:

Enzymatic kinetic resolution is a powerful method for obtaining enantiopure Vince lactam and its corresponding ring-opened amino acid.[5][6] Poor performance is typically due to suboptimal reaction conditions for the specific lactamase being used.

Core Causality: Lactamases exhibit high substrate specificity and are sensitive to their environment. The enzyme's active site must be able to bind one enantiomer preferentially and catalyze its hydrolysis efficiently.[5] Factors like pH, temperature, and inhibitors can drastically affect both activity (speed) and selectivity (E-value).

Key Optimization Parameters:

ParameterCommon IssueRecommended Action & Rationale
Enzyme Choice The selected lactamase has poor selectivity for the substrate.Screen different lactamases. Some are (+)-selective, others are (-)-selective. Enantiocomplementary enzymes are known and can provide access to either enantiomer.[5]
pH Suboptimal pH for enzyme activity or stability.Determine the optimal pH for your specific enzyme (typically pH 7-9). Buffer the reaction mixture accordingly. Drastic pH changes can denature the enzyme.
Temperature Temperature is too low (slow reaction) or too high (enzyme denaturation).Find the optimal temperature for enzyme activity (often 30-50 °C). Monitor the reaction progress closely.
Substrate Conc. High substrate concentration can lead to inhibition.Start with a lower substrate concentration (e.g., 10-50 mM) and gradually increase. High concentrations of the product amino acid can also cause product inhibition.
Co-solvents Organic co-solvents (if used for solubility) may inhibit or denature the enzyme.Minimize or avoid organic co-solvents. If necessary, use enzyme-compatible solvents like DMSO or t-butanol at low percentages (<5-10%).
Agitation Poor mixing in heterogeneous reactions (whole cells or immobilized enzyme).Ensure adequate but gentle agitation to maintain suspension without causing shear stress that could damage the enzyme/cells.

Protocol: General Procedure for Enzymatic Kinetic Resolution

  • Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 8.0) in a temperature-controlled reaction vessel.

  • Add the racemic 2-azabicyclo[2.2.1]heptan-3-one derivative to the desired concentration.

  • Initiate the reaction by adding the lactamase (as a purified enzyme, whole-cell catalyst, or immobilized preparation).[7]

  • Maintain constant temperature and gentle agitation.

  • Monitor the reaction progress by taking aliquots at regular intervals. Analyze by chiral HPLC to determine the enantiomeric excess of the remaining substrate (eeₛ) and the product (eeₚ).

  • Stop the reaction at ~50% conversion for optimal yield and ee.

  • Work up by extracting the unreacted lactam enantiomer with an organic solvent (e.g., ethyl acetate) and isolating the amino acid product from the aqueous phase after acidification.

Question 3: I am observing epimerization at the C3 or C4 position during subsequent functionalization reactions. Why is this happening?

Answer:

The protons at C3 (adjacent to the carbonyl) and C4 (the bridgehead) can be susceptible to epimerization under certain conditions, leading to a loss of stereochemical integrity.

Core Causality:

  • C3-Position: The proton at C3 is α- to the carbonyl group, making it acidic. Strong bases can deprotonate this position to form an enolate.[8] Reprotonation of this planar enolate can occur from either face, leading to racemization or epimerization at C3.

  • C4-Position: While less common, harsh acidic or basic conditions, particularly at elevated temperatures, can potentially lead to ring-opening and closing cascades or other rearrangements that scramble the stereochemistry at the bridgehead.

Preventative Measures:

  • Base Selection: When performing reactions that require a base (e.g., N-alkylation, aldol additions), use non-nucleophilic, sterically hindered bases (e.g., LiHMDS, KHMDS) at low temperatures (-78 °C) to favor kinetic deprotonation and minimize equilibration. Avoid strong, unhindered bases like NaOH or NaOEt at room temperature if the C3 stereocenter is critical.[9]

  • Protecting Groups: The amide nitrogen plays a crucial role. N-acylation or N-sulfonylation can influence the acidity of the C3 proton and the overall stability of the bicyclic system.[10]

  • Reaction Conditions: Avoid prolonged exposure to strong acids or bases and high temperatures. If a transformation requires harsh conditions, consider if the synthetic sequence can be reordered to perform that step before the critical stereocenters are installed.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the most reliable way to establish the initial stereochemistry of the 2-azabicyclo[2.2.1]heptan-3-one core?

A: The two most robust methods are the chiral auxiliary-directed hetero-Diels-Alder reaction and the enzymatic kinetic resolution of the racemic lactam .

  • Diels-Alder with Chiral Auxiliary: This is an asymmetric synthesis approach.[11] Using an enantiopure auxiliary like (R)- or (S)-phenylethylamine on the imine allows for the direct formation of an enantioenriched bicyclic lactam.[3][4] This method is powerful because it sets the key stereocenters in a single, highly diastereoselective step.

  • Enzymatic Kinetic Resolution: This method starts with the easily accessible racemic lactam (Vince Lactam). A specific lactamase enzyme selectively hydrolyzes one enantiomer to its corresponding amino acid, leaving the other enantiomer untouched and optically pure.[6] This is often the preferred industrial method due to its efficiency and environmental friendliness.[5]

G Pathways to Enantiopure Core Structure cluster_0 Asymmetric Synthesis cluster_1 Kinetic Resolution Imine Achiral Imine Precursor ChiralImine Chiral Imine Imine->ChiralImine Aux Chiral Auxiliary (e.g., (R)-phenylethylamine) Aux->ChiralImine DA [4+2] Diels-Alder with Cyclopentadiene ChiralImine->DA EnantioLactam1 Enantioenriched Lactam DA->EnantioLactam1 Racemic Racemic Lactam (Vince Lactam) Enzyme Enzymatic Hydrolysis (Lactamase) Racemic->Enzyme EnantioLactam2 Single Enantiomer Lactam Enzyme->EnantioLactam2 AminoAcid Enantiopure Amino Acid Enzyme->AminoAcid

Caption: Key strategies for accessing enantiopure scaffolds.

Q: How does the N-substituent affect stereocontrol in subsequent reactions?

A: The substituent on the amide nitrogen has a profound electronic and steric influence. It can act as a directing group, control access to the carbonyl face, and even participate in reactions. For instance, in reactions involving the formation of a carbocation at C6, the amide nitrogen can participate through-space to influence the stereochemical outcome of nucleophilic attack, often leading to retention of stereochemistry.[10] A bulky N-substituent can also direct incoming reagents to the exo face of the molecule in reactions like hydrogenation or epoxidation of the C5-C6 double bond.

Q: Are there modern catalytic asymmetric methods that avoid chiral auxiliaries or resolutions?

A: Yes, the field is advancing beyond classical methods. Recent research has demonstrated novel approaches using transition metal catalysis. For example, a copper-catalyzed enantioselective radical desymmetrizing cyclization of cyclopentenes has been developed to access chiral 2-azabicyclo[2.2.1]heptan-3-ones with excellent enantio- and diastereoselectivity.[12][13] These methods generate multiple stereocenters, including quaternary ones, in a single step by using a chiral ligand to control the stereochemistry of the key bond-forming event.[14] Such strategies represent the cutting edge of asymmetric synthesis in this field.

Q: What are the best analytical techniques to confirm the stereochemistry of my products?

A: A combination of techniques is essential for unambiguous stereochemical assignment.

  • NMR Spectroscopy: 1D proton NMR, particularly analysis of coupling constants (J-values), can help determine relative stereochemistry (exo/endo). 2D NMR techniques like NOESY are invaluable for determining through-space proximity of protons, which helps assign relative configurations.

  • Chiral HPLC/SFC: This is the gold standard for determining enantiomeric excess (ee). By using a chiral stationary phase, you can separate and quantify the enantiomers of your starting materials and products.

  • X-ray Crystallography: If you can grow a suitable single crystal of your product or a derivative, X-ray diffraction provides absolute and unambiguous proof of both relative and absolute stereochemistry.

  • Optical Rotation: While useful for comparing to literature values, the specific rotation [α]D should not be used as the sole proof of stereochemistry, as it can be sensitive to impurities and experimental conditions.[3]

References

stability issues of N-Boc-2-azabicyclo[2.2.1]heptan-3-one under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Challenges Under Acidic Conditions

Welcome to the technical support center for N-Boc-2-azabicyclo[2.2.1]heptan-3-one. This resource is designed to provide in-depth guidance and troubleshooting for common stability issues encountered when handling this versatile building block under acidic conditions, particularly during the critical Boc deprotection step. As Senior Application Scientists, we understand the nuances of these reactions and have compiled this guide based on established chemical principles and extensive laboratory experience.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Issue 1: Incomplete Boc Deprotection

Q: I'm observing incomplete removal of the Boc group from N-Boc-2-azabicyclo[2.2.1]heptan-3-one, even after extended reaction times with standard acidic conditions (e.g., TFA in DCM). What could be the cause, and how can I resolve it?

A: Incomplete deprotection is a frequent challenge. Several factors can contribute to this issue:

  • Insufficient Acid Strength or Stoichiometry: The tert-butoxycarbonyl (Boc) group's lability is highly dependent on the acid's strength and concentration. While trifluoroacetic acid (TFA) is commonly used, its effectiveness can be hampered by insufficient equivalents or the presence of basic impurities in the reaction mixture.

  • Reaction Temperature: While many Boc deprotections proceed readily at room temperature, the specific substrate and solvent system can influence the required activation energy.[1]

  • Solvent Choice: The polarity and coordinating ability of the solvent can impact the stability of the carbocation intermediate formed during deprotection, thereby affecting the reaction rate.

Troubleshooting Steps & Solutions:

  • Increase Acid Concentration/Equivalents: Gradually increase the concentration of TFA (e.g., from 20% to 50% in DCM) or the number of equivalents of a different acid, such as HCl in dioxane. Monitor the reaction progress closely by TLC or LC-MS to avoid potential side reactions.

  • Elevate the Temperature: If the reaction is sluggish at room temperature, consider gently warming the mixture to 30-40°C. However, be cautious, as excessive heat can promote side reactions.

  • Optimize the Solvent System: Chlorinated solvents like dichloromethane (DCM) are standard. However, if issues persist, consider alternative solvents. For instance, using a protic solvent like methanol in conjunction with an acid can sometimes facilitate the reaction.

  • Consider Stronger Acids: For particularly stubborn cases, stronger acids like methanesulfonic acid or even neat TFA can be employed, but these should be used judiciously due to the increased risk of side product formation.

Issue 2: Formation of Unidentified Byproducts

Q: My reaction mixture shows multiple unexpected spots on TLC/peaks in LC-MS after attempting Boc deprotection. What are these byproducts, and how can I minimize their formation?

A: The formation of byproducts during acidic Boc deprotection is often linked to the reactive tert-butyl cation generated as an intermediate.[2][3] This electrophilic species can participate in several side reactions:

  • Alkylation of Nucleophiles: The tert-butyl cation can alkylate any nucleophilic sites on your starting material, product, or even the solvent. Electron-rich aromatic rings and heteroatoms are particularly susceptible.[3]

  • Formation of Isobutylene and Oligomers: The tert-butyl cation can also deprotonate to form isobutylene gas or polymerize.[2]

Troubleshooting Steps & Solutions:

Byproduct SourceMitigation Strategy
tert-Butyl Cation Alkylation Employ a Cation Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane.[4] These compounds are more nucleophilic than your desired product and will preferentially react with the tert-butyl cation.
Polymerization Control Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor polymerization pathways.
Substrate Degradation Use Milder Acidic Conditions: If the bicyclic core itself is degrading, switch to a milder acid (e.g., HCl in dioxane instead of neat TFA) or perform the reaction at a lower temperature.
Issue 3: Difficulty in Product Isolation and Purification

Q: After the deprotection reaction, I'm struggling to isolate a pure product. The resulting amine salt is difficult to handle, or I'm getting a complex mixture after workup. What are the best practices for isolation?

A: The free amine product of a Boc deprotection is typically obtained as an amine salt (e.g., trifluoroacetate or hydrochloride salt), which can sometimes be challenging to handle.[2][4]

Troubleshooting Steps & Solutions:

  • Direct Precipitation: After completion of the reaction, concentrate the mixture to remove excess acid and solvent. Then, add a non-polar solvent like diethyl ether or hexane to precipitate the amine salt. The resulting solid can then be collected by filtration.[4]

  • Aqueous Workup: If the amine salt is soluble in the reaction solvent, an aqueous workup may be necessary. Quench the reaction with a saturated solution of a mild base like sodium bicarbonate to neutralize the excess acid and generate the free amine. Be aware that the free amine may have different solubility properties than the salt. Extract the free amine into an appropriate organic solvent.

  • Chromatographic Purification: If a mixture of products is obtained, column chromatography is often the most effective purification method. For polar amine products, using a silica gel column with a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can improve peak shape and separation.

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acidic Boc deprotection?

A1: The acidic deprotection of a Boc-protected amine proceeds through a three-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[2][4]

  • Carbocation Formation: The protonated intermediate undergoes cleavage to form a stable tert-butyl cation and a carbamic acid intermediate.[2][4]

  • Decarboxylation: The unstable carbamic acid spontaneously decomposes to release the free amine and carbon dioxide gas.[2][4] The liberated amine is then protonated by the excess acid in the reaction mixture to form the corresponding amine salt.[2]

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation cluster_step3 Step 3: Decarboxylation cluster_final Final Product Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid tBu_Cation (CH3)3C+ Protonated_Boc->tBu_Cation Free_Amine R-NH2 Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt R-NH3+ X- Free_Amine->Amine_Salt + H+

Caption: Mechanism of Acidic Boc Deprotection.

Q2: Are there any alternative, non-acidic methods for Boc deprotection if my substrate is highly acid-sensitive?

A2: Yes, while less common, there are alternative methods for Boc deprotection that avoid strongly acidic conditions:

  • Thermal Deprotection: In some cases, the Boc group can be removed by heating, although this often requires high temperatures and may not be suitable for thermally sensitive molecules.[1]

  • Lewis Acid Catalysis: Certain Lewis acids can catalyze the removal of the Boc group under milder conditions than strong Brønsted acids.

  • Alternative Protecting Groups: If the inherent acid lability of the Boc group is problematic for your synthetic route, consider using an orthogonal protecting group strategy. For example, the Fmoc (Fluorenylmethyloxycarbonyl) group is stable to acid but readily cleaved by bases, while the Cbz (Carboxybenzyl) group is removed by hydrogenolysis.[4]

Q3: How can I monitor the progress of my Boc deprotection reaction?

A3: The most common and effective techniques for monitoring the reaction are:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to visualize the disappearance of the starting material (N-Boc-2-azabicyclo[2.2.1]heptan-3-one) and the appearance of the more polar product (the free amine or its salt).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to monitor the consumption of the starting material and the formation of the desired product, as well as detect any byproducts by their mass-to-charge ratio.

Reaction_Monitoring Start Start Reaction TLC Run TLC Plate Start->TLC LCMS Inject LC-MS Sample Start->LCMS Analyze Analyze Data TLC->Analyze LCMS->Analyze Complete Reaction Complete? Analyze->Complete Workup Proceed to Workup Complete->Workup Yes Continue Continue Reaction Complete->Continue No Continue->Start

Caption: Experimental Workflow for Reaction Monitoring.

III. Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM
  • Dissolve N-Boc-2-azabicyclo[2.2.1]heptan-3-one (1.0 eq) in dichloromethane (DCM, approximately 0.1-0.2 M).

  • Cool the solution to 0°C in an ice bath.

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of residual TFA.

  • The resulting amine trifluoroacetate salt can be used directly or purified further.

Protocol 2: Boc Deprotection with HCl in Dioxane
  • Dissolve N-Boc-2-azabicyclo[2.2.1]heptan-3-one (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Add a solution of 4 M HCl in 1,4-dioxane (5-10 eq) to the stirred solution at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • If a precipitate forms, collect the solid by filtration and wash with a non-polar solvent (e.g., diethyl ether) to obtain the hydrochloride salt.

  • If no precipitate forms, concentrate the reaction mixture in vacuo and proceed with precipitation as described in the previous step.

IV. References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem. Retrieved from 4

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from 2

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from 1

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from 3

References

Validation & Comparative

A Comparative Guide to the X-ray Crystal Structure of 2-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. The 2-azabicyclo[2.2.1]heptane scaffold is a rigid bicyclic system that serves as a cornerstone for a multitude of pharmacologically active compounds, including the potent nicotinic acetylcholine receptor (nAChR) agonist, epibatidine.[1][2][3] The precise spatial arrangement of atoms within these derivatives, dictated by their crystal structure, governs their interaction with biological targets and ultimately their therapeutic efficacy and side-effect profile. This guide provides an in-depth comparison of the X-ray crystal structures of various 2-azabicyclo[2.2.1]heptane derivatives, supported by experimental data and protocols, to empower researchers in their quest for novel therapeutics.

The Decisive Role of X-ray Crystallography

X-ray crystallography stands as the gold standard for elucidating the atomic and molecular structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of each atom, revealing intricate details about bond lengths, bond angles, and the overall conformation of the molecule. This structural information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new and improved drug candidates.

Comparative Analysis of 2-Azabicyclo[2.2.1]heptane Derivatives

The rigidity of the 2-azabicyclo[2.2.1]heptane framework provides a unique platform for positioning substituents in well-defined spatial orientations. However, subtle variations in substitution patterns can lead to significant differences in their crystal packing and intermolecular interactions. Below is a comparative summary of crystallographic data for selected 2-azabicyclo[2.2.1]heptane derivatives, showcasing the structural diversity within this class of compounds.

Compound/DerivativeSpace GroupUnit Cell Dimensions (Å, °)Key Structural FeaturesReference
(1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromideP2₁2₁2₁a = 8.654(3), b = 11.234(4), c = 20.456(7)Two crystallographically independent cages linked by N—H⋯Br hydrogen bonds.[4]
6-substituted 2-azabicyclo[2.2.1]heptane (analogue of epibatidine)Not specifiedNot specifiedStructure confirmed by X-ray crystallographic analysis, selective exo-face hydrogenation product.[5]
exo-2-(Pyridazin-4-yl)-7-azabicyclo[2.2.1]heptaneP2₁/ca = 11.336(2), b = 10.123(2), c = 16.345(3), β = 109.43(3)Two racemic solid-state conformations in the crystal lattice.[6]
endo-10-benzoyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]dec-8-ene-3,5-dionePbcaa = 16.039(2), b = 19.501(2), c = 11.698(1)Adduct of N-phenylmaleimide and N-benzoylpyrrole.[7]
exo-10-acetyl-4-phenyl-4,10-diazatricyclo[5.2.1.0]decane-3,5-dioneP2₁/ca = 11.059(1), b = 10.511(1), c = 14.341(2), β = 107.01(1)Dihydro adduct of N-phenylmaleimide with N-acetylpyrrole.[7]

Note: Detailed crystallographic data for many derivatives are often deposited in crystallographic databases such as the Cambridge Structural Database (CSD) and may require specific software for access and detailed analysis.[8][9]

Experimental Protocol: A Self-Validating System for Crystal Structure Determination

The following protocol outlines a representative workflow for the crystallization and X-ray diffraction analysis of a 2-azabicyclo[2.2.1]heptane derivative. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Purification of the Compound

Rationale: The purity of the starting material is critical for obtaining high-quality crystals suitable for X-ray diffraction. Impurities can inhibit crystal growth or lead to disordered crystal lattices.

Procedure:

  • Synthesize and purify the 2-azabicyclo[2.2.1]heptane derivative using appropriate chromatographic techniques (e.g., column chromatography, HPLC).

  • Confirm the purity of the compound by analytical methods such as NMR spectroscopy and mass spectrometry.

Step 2: Crystallization

Rationale: The goal is to slowly precipitate the compound from a supersaturated solution, allowing the molecules to arrange themselves in a highly ordered, repeating lattice. The choice of solvent and crystallization technique is crucial and often requires screening of various conditions.

Procedure:

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents in which it has moderate solubility.

  • Slow Evaporation: Leave the solution in a loosely capped vial at a constant temperature. The slow evaporation of the solvent will gradually increase the concentration of the compound, leading to crystallization.

  • Vapor Diffusion: Place a small drop of the concentrated solution on a siliconized glass slide and invert it over a reservoir containing a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop will induce crystallization.

Step 3: Crystal Mounting and Data Collection

Rationale: A single, well-defined crystal is selected and mounted for analysis. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded.

Procedure:

  • Carefully select a single crystal of suitable size and quality under a microscope.

  • Mount the crystal on a goniometer head using a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.

  • Mount the goniometer head on the X-ray diffractometer.

  • Collect the diffraction data by rotating the crystal in the X-ray beam and recording the diffraction spots on a detector.

Step 4: Structure Solution and Refinement

Rationale: The collected diffraction data is processed to determine the unit cell parameters and the arrangement of atoms within the crystal.

Procedure:

  • Process the raw diffraction data to obtain a set of structure factors.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the atomic coordinates and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors.

Visualizing the Workflow and Structural Features

To better illustrate the process and the key structural aspects, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Purity >95% Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Cryo-cooling Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Analysis Structural Analysis Refinement->Analysis

Caption: Workflow for X-ray crystal structure determination.

G cluster_0 Key Conformational Features 2-azabicyclo[2.2.1]heptane Rigid Bicyclic Scaffold Rigid Bicyclic Scaffold 2-azabicyclo[2.2.1]heptane->Rigid Bicyclic Scaffold Defined Substituent Geometry Defined Substituent Geometry Nitrogen Inversion Barrier Nitrogen Inversion Barrier

Caption: Key structural features of the 2-azabicyclo[2.2.1]heptane scaffold.

Conclusion

The X-ray crystal structure of 2-azabicyclo[2.2.1]heptane derivatives provides invaluable insights into their three-dimensional architecture, which is fundamental to their biological activity. This guide has offered a comparative overview of the structural features of these compounds, a detailed experimental protocol for their structural elucidation, and visual aids to comprehend the workflow and key molecular characteristics. By leveraging this structural knowledge, researchers can accelerate the design and development of novel and more effective therapeutic agents based on this privileged scaffold.

References

A Comparative Guide to 2-Azabicyclo[2.2.1]heptane Scaffolds and Other Proline Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and pharmacokinetic properties is relentless. Peptides and peptidomimetics represent a crucial class of therapeutics, and their efficacy is often dictated by their three-dimensional conformation. Proline, a unique secondary amino acid, plays a pivotal role in shaping peptide architecture due to its cyclic nature.[1][2] However, the inherent flexibility of the proline ring and the cis-trans isomerization of the X-Pro peptide bond present challenges in designing conformationally defined molecules.[3][4] This has spurred the development of a diverse array of proline analogues, each designed to impose specific conformational constraints.[5][6][7][8]

Among the most intriguing of these are the bicyclic proline analogues, with the 2-azabicyclo[2.2.1]heptane scaffold emerging as a particularly valuable building block.[9][10] This guide provides an in-depth comparison of the 2-azabicyclo[2.2.1]heptane scaffold with other key proline analogues, offering experimental insights into their distinct structural and functional properties to aid researchers in the rational design of novel therapeutics.

The Significance of Conformational Constraint in Proline Analogues

The pyrrolidine ring of proline is not planar and can adopt two distinct puckered conformations, Cγ-endo (down) and Cγ-exo (up), which are in rapid equilibrium.[4] Furthermore, the peptide bond preceding a proline residue can exist in either a cis or trans conformation, with the trans form being only slightly more stable.[4] This conformational heterogeneity can be detrimental to biological activity, as a specific conformation is often required for optimal receptor binding.

Proline analogues are designed to restrict this conformational flexibility in a predictable manner. By introducing substituents, altering ring size, or creating bicyclic systems, we can bias the ring pucker and the cis-trans isomer ratio, thereby pre-organizing the molecule into a bioactive conformation.[5][6][9]

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Rigid Foundation

The 2-azabicyclo[2.2.1]heptane scaffold, also known as 2-azanorbornane, is a conformationally constrained proline analogue where the Cγ and Cδ carbons of the pyrrolidine ring are bridged by a methylene group.[10][11] This seemingly simple modification has profound consequences for the molecule's geometry.

The bridged structure locks the five-membered ring into a rigid conformation, significantly reducing the conformational freedom compared to proline.[2][10] This rigidity can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.

cluster_proline Proline cluster_azabicyclo 2-Azabicyclo[2.2.1]heptane Proline Proline (Flexible Pyrrolidine Ring) Azabicyclo 2-Azabicyclo[2.2.1]heptane (Rigid Bicyclic Scaffold) Proline->Azabicyclo Bridging Cγ and Cδ

Caption: Structural relationship between Proline and the 2-Azabicyclo[2.2.1]heptane scaffold.

Comparative Analysis of Proline Analogues

The choice of a proline analogue is a critical decision in the design of a peptidomimetic. Below is a comparative analysis of the 2-azabicyclo[2.2.1]heptane scaffold against other common classes of proline analogues.

Monocyclic Analogues: Ring Size Matters

Altering the ring size of the proline core, such as in azetidine-2-carboxylic acid (Aze, a four-membered ring) and piperidine-2-carboxylic acid (Pip, a six-membered ring), significantly impacts the conformational preferences of the peptide backbone.[12][13]

AnalogueRing SizeKey Conformational FeaturesImpact on Peptide Structure
Proline 5-memberedFlexible Cγ-endo/exo pucker; significant cis population.[4]Induces β-turns; can disrupt α-helices.[14]
Azetidine-2-carboxylic acid (Aze) 4-memberedLess puckered ring; can adopt either pucker depending on the backbone.[13]Generally leads to more extended peptide conformations.
Piperidine-2-carboxylic acid (Pip) 6-memberedPrefers a chair conformation.[13]Can stabilize specific turn structures, different from those induced by proline.
2-Azabicyclo[2.2.1]heptane Bicyclic (5/6)Highly rigid, fixed conformation.[2][10]Pre-organizes the peptide backbone into a well-defined conformation, often mimicking a β-turn.[15][16]

The rigid nature of the 2-azabicyclo[2.2.1]heptane scaffold offers a higher degree of pre-organization compared to the more flexible monocyclic analogues. This can be particularly beneficial when targeting receptors with well-defined binding pockets.

Substituted Prolines: Fine-Tuning Conformation

Introducing substituents onto the proline ring, such as fluorine atoms, is a powerful strategy to modulate the ring pucker and the cis-trans isomerism through stereoelectronic effects.[4][5][6]

AnalogueSubstitutionKey Conformational FeaturesImpact on Peptide Structure
4(R)-Fluoroproline C4-FluoroStrongly favors a Cγ-exo pucker; increases the trans population.[4]Can stabilize collagen triple helices and polyproline II helices.
4(S)-Fluoroproline C4-FluoroFavors a Cγ-endo pucker; can increase the cis population in certain contexts.[4]Can be used to stabilize specific β-turn structures.
2-Azabicyclo[2.2.1]heptane BridgedFixed conformation, no pucker equilibrium.[2][10]Provides a rigid scaffold that can be further functionalized to introduce desired interactions.[11]

While substituted prolines offer a degree of control over conformation, the 2-azabicyclo[2.2.1]heptane scaffold provides a more absolute and predictable conformational lock.

G Proline Proline Flexible Ring Cis/Trans Isomerism Fluoroproline Fluoroproline Biased Pucker Modulated Cis/Trans Proline->Fluoroproline Structural Modification Azabicyclo 2-Azabicyclo[2.2.1]heptane Rigid, Fixed Conformation Locked Geometry Proline->Azabicyclo Structural Modification Aze_Pip Aze/Pip Altered Ring Size Different Backbone Angles Proline->Aze_Pip Structural Modification

Caption: Comparison of proline and its analogues based on structural modifications.

Experimental Evidence: The Case of DPP-4 Inhibitors

A compelling example of the utility of the 2-azabicyclo[2.2.1]heptane scaffold can be found in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[17][18] Several potent DPP-4 inhibitors incorporate this scaffold.

A study by researchers detailed the design and synthesis of a novel DPP-4 inhibitor, neogliptin, which features a 2-azabicyclo[2.2.1]heptane moiety.[17][18] The rigid nature of this scaffold was crucial for achieving high potency.

CompoundScaffoldDPP-4 IC50 (nM)Reference
VildagliptinPyrrolidine-based~30-50[17]
SitagliptinPiperidine-based~18-28[17]
Neogliptin 2-Azabicyclo[2.2.1]heptane 16.8 ± 2.2 [17][18]

The data clearly indicates that the incorporation of the conformationally constrained 2-azabicyclo[2.2.1]heptane scaffold in neogliptin resulted in a more potent inhibitor compared to vildagliptin and sitagliptin, which are based on more flexible monocyclic scaffolds.[17][18]

Experimental Protocols

Synthesis of a 2-Azabicyclo[2.2.1]heptane-based Peptidomimetic

The synthesis of peptidomimetics incorporating the 2-azabicyclo[2.2.1]heptane scaffold typically involves standard peptide coupling procedures.

Materials:

  • Fmoc-protected amino acids

  • (1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Solid-phase resin (e.g., Rink amide resin)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.

  • First Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 2 hours. Wash with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid, including the (1S,4S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.

  • Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

G start Start with Resin swell Swell Resin start->swell deprotect1 Fmoc Deprotection swell->deprotect1 couple1 Couple First Amino Acid deprotect1->couple1 loop Repeat for each Amino Acid couple1->loop loop->deprotect1 Next Amino Acid couple_aza Couple 2-Azabicyclo[2.2.1]heptane Analogue loop->couple_aza Final Analogue cleave Cleave from Resin couple_aza->cleave purify Purify by HPLC cleave->purify end Characterize Final Product purify->end

Caption: General workflow for the solid-phase synthesis of a peptidomimetic containing a 2-azabicyclo[2.2.1]heptane scaffold.

Conclusion

The 2-azabicyclo[2.2.1]heptane scaffold represents a powerful tool in the arsenal of medicinal chemists and drug designers. Its rigid, conformationally locked structure provides a level of pre-organization that is difficult to achieve with more flexible monocyclic or substituted proline analogues. This rigidity can translate into significant gains in binding affinity and selectivity, as demonstrated by the development of potent DPP-4 inhibitors. While the synthetic accessibility of more complex bicyclic systems can be a consideration, the potential benefits in terms of improved pharmacological properties make the 2-azabicyclo[2.2.1]heptane scaffold and its derivatives a highly attractive option for the design of next-generation peptidomimetics and small molecule therapeutics.

References

A Senior Application Scientist's Guide to the Stereochemical Validation of 2-Azabicyclo[2.2.1]heptane Products

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise control and unambiguous confirmation of molecular stereochemistry are not merely academic exercises but cornerstones of safety, efficacy, and intellectual property. The rigid 2-azabicyclo[2.2.1]heptane scaffold is a privileged motif in medicinal chemistry, lending unique three-dimensional diversity to small molecule therapeutics. However, the synthetic routes to these compounds often yield complex stereoisomeric mixtures. As a Senior Application Scientist, this guide provides a comprehensive, experience-driven comparison of methodologies for the robust validation of stereochemistry in this important class of molecules. We will move beyond simple procedural lists to delve into the causality behind experimental choices, ensuring a self-validating and authoritative approach.

The Strategic Imperative: Why Stereochemical Purity Matters

The biological activity of chiral molecules, such as those containing the 2-azabicyclo[2.2.1]heptane core, is exquisitely dependent on their three-dimensional arrangement. Enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the rigorous confirmation of both relative and absolute stereochemistry is a non-negotiable aspect of drug development. This guide will equip you with the strategic framework and tactical knowledge to confidently assign the stereochemistry of your novel 2-azabicyclo[2.2.1]heptane products.

I. Elucidation of Relative Stereochemistry: A Spectroscopic Approach

The initial and often most accessible step in stereochemical validation is the determination of the relative arrangement of substituents on the bicyclic scaffold. Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed workhorse for this task.

A. The Power of Proton NMR (¹H NMR): Coupling Constants and the 'W' Effect

The rigid, strained ring system of 2-azabicyclo[2.2.1]heptane gives rise to distinct and predictable through-bond and through-space interactions that are invaluable for stereochemical assignment.

  • Vicinal Coupling Constants (³JHH): The dihedral angle between two vicinal protons, as described by the Karplus relationship, dictates the magnitude of their coupling constant. In the 2-azabicyclo[2.2.1]heptane system, the fixed geometry allows for the differentiation of endo and exo substituents based on characteristic coupling patterns. For instance, a larger coupling constant is typically observed between a bridgehead proton and an exo proton compared to a bridgehead proton and an endo proton.

  • Long-Range Coupling and the 'W' Effect: A unique feature of rigid bicyclic systems is the presence of long-range coupling across four single bonds (⁴JHH), often referred to as "W-coupling". This phenomenon is observed when the four bonds form a "W" shape. The presence or absence of this coupling can provide definitive evidence for the relative stereochemistry. For example, a W-coupling between the 3-exo and 5-exo protons can confirm their spatial relationship.[1]

B. Nuclear Overhauser Effect (NOE) Spectroscopy: Through-Space Correlations

While coupling constants provide information about through-bond connectivity, NOE-based experiments (such as NOESY and ROESY) reveal through-space proximity between protons. This is a powerful tool for confirming the relative stereochemistry of substituents.

  • Key NOE Correlations:

    • Irradiation of a bridgehead proton will typically show an NOE to nearby exo and endo protons, with the intensity of the correlation being distance-dependent.

    • Crucially, an NOE between a substituent and a specific proton on the bicyclic core can unambiguously establish its endo or exo orientation.

A study on 1-phenyl-2-azabicyclo[2.2.1]heptane derivatives successfully assigned the relative stereochemistry using ¹H NMR/NOE experiments.[2]

Experimental Protocol: 2D NOESY for a Novel 2-Azabicyclo[2.2.1]heptane Derivative
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.

  • Data Acquisition:

    • Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.

    • Set up a 2D NOESY experiment on a 400 MHz or higher field spectrometer.

    • Use a mixing time appropriate for a small molecule, typically in the range of 300-800 ms. A range of mixing times may be necessary to optimize the NOE buildup.

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions.

    • Analyze the cross-peaks in the 2D spectrum. The presence of a cross-peak between two protons indicates they are close in space (typically < 5 Å).

    • Correlate the observed NOEs with the proposed stereochemical model.

II. Determination of Absolute Stereochemistry: An Orthogonal Approach

Once the relative stereochemistry is established, the next critical step is to determine the absolute configuration of the molecule. Relying on a single method is ill-advised; a multi-pronged, orthogonal approach provides the highest level of confidence.

A. The Gold Standard: Single-Crystal X-ray Crystallography

When a high-quality single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the absolute stereochemistry.[3][4] This technique generates a three-dimensional electron density map of the molecule, allowing for the direct visualization of the spatial arrangement of atoms.

  • Causality of Method Choice: X-ray crystallography is considered the "gold standard" because it is a direct physical measurement of the solid-state structure. The Flack parameter, derived from the diffraction data, provides a statistical measure of the confidence in the absolute configuration assignment.

A recent study on a bicyclic ortho-aminocarbonitrile derivative successfully elucidated its three-dimensional structure using single-crystal X-ray diffraction.[5]

B. Chiroptical Methods: Vibrational Circular Dichroism (VCD)

For compounds that are difficult to crystallize, Vibrational Circular Dichroism (VCD) has emerged as a powerful and reliable alternative for determining the absolute configuration in solution.[6][7][8]

  • The VCD Workflow:

    • Experimental Measurement: The VCD spectrum of the chiral molecule is recorded.

    • Computational Modeling: The VCD spectrum for one of the enantiomers is computationally predicted using ab initio or density functional theory (DFT) calculations.

    • Spectral Comparison: The experimental spectrum is compared to the computationally generated spectrum. A match in the signs and relative intensities of the key vibrational bands confirms the absolute configuration.[7][8]

This method is particularly advantageous in early drug discovery where materials may be oils or amorphous solids.[7]

C. NMR-Based Derivatization: The Mosher's Method

For 2-azabicyclo[2.2.1]heptane derivatives bearing a secondary amine or a hydroxyl group, the Mosher's method is a classic and highly effective NMR-based technique for assigning absolute configuration.[9][10][11]

  • Principle of the Method: The chiral amine (or alcohol) is derivatized with both the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), forming a pair of diastereomeric amides (or esters). The anisotropic effect of the phenyl ring in the MTPA moiety causes differential shielding of the protons near the stereocenter in the two diastereomers. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of these protons, the absolute configuration can be deduced.[10][11]

Experimental Protocol: Mosher's Amide Analysis
  • Derivatization:

    • Divide the amine sample into two equal portions.

    • React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine).

    • Purify both diastereomeric amides by chromatography.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA amides.

    • Carefully assign the proton signals for both diastereomers. 2D NMR techniques (COSY, HSQC) may be necessary.

  • Data Interpretation:

    • Calculate the chemical shift difference (Δδ = δS - δR) for protons on both sides of the newly formed amide bond.

    • Apply the Mosher's model: Protons on one side of the MTPA plane will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration.

III. Quantifying Enantiomeric Purity: Chiral Chromatography

The synthesis of a single enantiomer is rarely perfect. Therefore, it is essential to quantify the enantiomeric excess (e.e.) of the final product. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

  • Principle of Separation: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification.

A validated chiral HPLC method was developed for the enantiomeric separation of 2-azabicyclo[2.2.1]hept-5-en-3-one using a Chiralcel OD-H column.[12][13] The method was validated for precision, accuracy, linearity, and limits of detection and quantification.[12][13]

Comparative Data for Chiral Separations
Compound ClassChiral Stationary Phase (CSP)Mobile PhaseTypical Outcome
2-Azabicyclo[2.2.1]hept-5-en-3-oneCellulose tris-(3,5-dimethylphenylcarbamate) (Chiralcel OD-H)n-hexane/isopropanol (80:20, v/v)Baseline separation of enantiomers[12][13]
General Bicyclic AminesCyclodextrin-based (e.g., Cyclobond I-2000 DM)Acetonitrile/BufferEffective for a range of polycyclic amines[14]
Galantamine (related bicyclic structure)Polysaccharide-basedn-hexane/isopropanol with additivesSuccessful enantiomeric separation[13]

Conclusion: An Integrated and Self-Validating Strategy

  • Start with NMR: Use ¹H NMR (coupling constants, 'W' effect) and 2D NOESY to confidently establish the relative stereochemistry .

  • Determine Absolute Configuration:

    • If crystallizable, X-ray crystallography is the definitive method.

    • If not, use VCD for a non-invasive solution-state determination.

    • If a suitable functional group is present, corroborate with Mosher's method .

  • Quantify Purity: Employ a validated chiral HPLC method to determine the enantiomeric excess of your final product.

By following this multi-faceted strategy, you can ensure the scientific integrity of your work and build a comprehensive data package that will withstand the rigorous scrutiny of peer review and regulatory evaluation.

References

literature review of 2-azabicyclo[2.2.1]heptane applications in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthetic Applications of 2-Azabicyclo[2.2.1]heptane

Introduction: The Structural Advantage of a Constrained Scaffold

The 2-azabicyclo[2.2.1]heptane, colloquially known as 2-azanorbornane, represents a class of conformationally rigid bicyclic amines that has garnered significant attention from the synthetic and medicinal chemistry communities. Its rigid framework, which can be viewed as a constrained analogue of proline, provides a predictable and sterically defined environment. This inherent structural rigidity is the cornerstone of its utility, enabling precise control over stereochemical outcomes in asymmetric reactions and serving as a robust scaffold for the design of biologically active molecules with well-defined three-dimensional topographies. This guide provides a comparative overview of the key applications of the 2-azabicyclo[2.2.1]heptane system, supported by experimental data and protocols from seminal literature.

Part 1: A Pillar of Asymmetric Catalysis

The true value of the 2-azabicyclo[2.2.1]heptane scaffold is most evident in its role as a source of chirality for asymmetric transformations. Derivatives of this amine are widely employed as chiral ligands for metal catalysts and as organocatalysts, where the bicyclic structure effectively shields one face of the reactive center, leading to high levels of stereoselectivity.

Ligands for Asymmetric Additions to Carbonyls and Imines

The addition of organometallic reagents to prochiral aldehydes and imines is a fundamental carbon-carbon bond-forming reaction. Chiral amino alcohol and diamine ligands derived from the 2-azabicyclo[2.2.1]heptane core have proven highly effective in controlling the enantioselectivity of these additions.

A prominent example is the addition of diethylzinc to aldehydes.[1] Ligands incorporating the 2-azanorbornane backbone facilitate the formation of a chiral zinc-alkoxide complex, which then delivers the ethyl group to a specific face of the aldehyde. The predictable coordination geometry imposed by the rigid ligand is causally linked to the high enantiomeric excesses observed.

Comparative Performance in Diethylzinc Addition:

Ligand/Catalyst SystemSubstrateYield (%)Enantiomeric Excess (ee, %)Reference
2-Azabicyclo[2.2.1]heptane-derived amino alcoholBenzaldehydeGood to Very GoodGood to Very Good (typically >90%)[1]
2,5-Diazabicyclo[2.2.1]heptane derivativeBenzaldehydeModerateUp to 78%[2]
Proline-based amino alcoholBenzaldehydeHighHigh (often >95%)[2]

Causality: The superiority of many 2-azabicyclo[2.2.1]heptane-derived ligands stems from the fixed spatial arrangement of the coordinating heteroatoms (N, O), which creates a well-defined chiral pocket around the active metal center. Unlike more flexible backbones, this rigidity minimizes competing, non-selective reaction pathways.

Workflow for Ligand Synthesis and Catalytic Application

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start Chiral 2-Azabicyclo[2.2.1]heptane Precursor functionalization Functional Group Installation (e.g., hydroxymethyl, amine) start->functionalization ligand Final Chiral Ligand functionalization->ligand complexation In-situ formation of Metal-Ligand Complex (e.g., with ZnEt2) ligand->complexation Catalyst Loading reaction Addition of Prochiral Substrate (e.g., Benzaldehyde) complexation->reaction product Enantioenriched Product reaction->product

Caption: General workflow from chiral scaffold to catalytic use.

Organocatalysis: The Aldol Reaction

Derivatives of 2-azabicyclo[2.2.1]heptane have also been successfully utilized as organocatalysts, particularly in aldol reactions.[3][4] For instance, polyamines and amino acid analogues based on this scaffold can catalyze the reaction between ketones and aldehydes, proceeding through a chiral enamine intermediate.

In a study by Wojaczyńska and colleagues, various polyamines, amides, and proline analogues based on the 2-azabicycloalkane scaffold were tested in the aldol reaction between cyclohexanone and p-nitrobenzaldehyde.[3][4] The results highlight the subtle structural influences on both yield and stereoselectivity.

Representative Experimental Protocol: Organocatalyzed Aldol Reaction [4]

  • Catalyst Preparation: The chiral catalyst (e.g., an amide derived from (1S,3R,4R)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid and pyrrolidine) is synthesized according to literature procedures.[4]

  • Reaction Setup: To a solution of p-nitrobenzaldehyde (0.5 mmol) in the appropriate solvent (e.g., CH2Cl2/H2O), add the organocatalyst (20 mol%).

  • Reactant Addition: Add cyclohexanone (2.0 mmol, 4 equivalents).

  • Reaction Execution: Stir the mixture vigorously at room temperature for the specified time (e.g., 24-72 hours), monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous phase with CH2Cl2 (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the aldol product.

  • Analysis: Determine the yield, diastereomeric ratio (dr) by 1H NMR, and enantiomeric excess (ee) by chiral HPLC analysis.

Part 2: A Privileged Scaffold in Medicinal Chemistry

The conformational constraint of the 2-azabicyclo[2.2.1]heptane core makes it an ideal building block for designing potent and selective therapeutic agents. By locking flexible pharmacophores into a bioactive conformation, it can enhance binding affinity and improve pharmacokinetic properties.

The Synthesis of Epibatidine and Analogues

Epibatidine, an alkaloid isolated from the skin of an Ecuadorian poison frog, is a potent analgesic with high affinity for nicotinic acetylcholine receptors.[5] Its structure features a 7-azabicyclo[2.2.1]heptane core (note the different numbering for the 7-aza isomer). However, many synthetic strategies for epibatidine analogues utilize the isomeric 2-azabicyclo[2.2.1]heptane system.[5][6] A key synthetic challenge is the stereocontrolled introduction of the chloropyridyl substituent onto the bicyclic core.

One common strategy involves the coupling of a protected 2-azabicyclo[2.2.1]heptene with an appropriate pyridine derivative, often via a Heck reaction.[6] The facial selectivity of the reaction is dictated by the steric hindrance of the bicyclic system.

Synthetic Approach to Epibatidine Analogues

G start N-Protected 2-Azabicyclo[2.2.1]hept-5-ene heck Reductive Heck Coupling (Pd Catalyst) start->heck reagent Aryl Halide (e.g., 2-chloro-5-iodopyridine) reagent->heck product exo-5 and exo-6 Substituted Products heck->product deprotection Deprotection product->deprotection final Epibatidine Analogue deprotection->final

Caption: Reductive Heck coupling for synthesis of epibatidine analogues.

Vince Lactam: A Gateway to Antivirals

The chiral lactam, (-)-2-azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam, is arguably one of the most important derivatives of this scaffold.[7] It serves as a critical precursor for the synthesis of carbocyclic nucleoside analogues, which are potent antiviral agents. The key to its utility is that the double bond and the lactam functionality provide orthogonal handles for a wide range of chemical transformations.

Most notably, the Vince lactam is a cornerstone in the industrial synthesis of Abacavir, a reverse transcriptase inhibitor used in the treatment of HIV. The synthesis leverages the stereochemistry of the lactam to construct the cyclopentene core of the drug with the correct configuration.

Comparative Use of Vince Lactam vs. Other Precursors:

FeatureVince Lactam ApproachAlternative Approaches (e.g., from sugars)
Stereocontrol Excellent; chirality is inherent to the starting material.Often requires multiple steps to set stereocenters.
Convergence Highly convergent; core scaffold is built early.Often linear syntheses, leading to lower overall yields.
Versatility C=C bond and lactam allow for diverse functionalization.[7]Functional group manipulations can be more complex.
Key Drugs Carbovir, Abacavir.[7]Various nucleoside analogues.

Part 3: Accessing the Scaffold: Key Synthetic Strategies

The utility of the 2-azabicyclo[2.2.1]heptane system is predicated on its efficient and stereoselective synthesis. Several powerful methods have been developed to access enantiomerically pure derivatives.

The Hetero-Diels-Alder Reaction

The [4+2] cycloaddition between cyclopentadiene and a chiral imine is a classic and highly effective method for establishing the bicyclic core with excellent diastereoselectivity.[1][8] The chiral auxiliary on the imine nitrogen directs the approach of the diene, leading to a single major cycloadduct. Subsequent removal of the auxiliary and functional group manipulations provide access to a wide range of enantiopure derivatives.

Representative Experimental Protocol: Hetero-Diels-Alder Cycloaddition [8]

  • Imine Formation: A chiral amine (e.g., (R)-α-methylbenzylamine) is condensed with an activated glyoxylate ester (e.g., benzyl glyoxylate) in a suitable solvent like dichloromethane to form the chiral imine in situ.

  • Cycloaddition: The solution is cooled (e.g., to 0 °C or lower), and freshly cracked cyclopentadiene (typically 3-5 equivalents) is added.

  • Reaction: The reaction is stirred at low temperature and allowed to warm to room temperature over several hours or days, monitored by TLC.

  • Purification: After completion, the solvent is removed in vacuo. The crude cycloadduct is often purified by flash chromatography on silica gel to separate diastereomers and obtain the desired product.[8]

  • Deprotection/Hydrogenation: The purified adduct's double bond is hydrogenated (e.g., using H2, Pd/C), often with concomitant hydrogenolysis of the chiral auxiliary and ester groups, to yield the core amino acid.[8]

Desymmetrization of meso-Epoxides

A more recent and elegant approach involves the enantioselective ring-opening of a meso-epoxide by an intramolecular amine. This desymmetrization can be catalyzed by a chiral Brønsted acid, such as a chiral phosphoric acid.[9][10] This method provides access to highly functionalized 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities.[10] The hydroxyl and amide groups in the products serve as convenient handles for further derivatization.

Conclusion

The 2-azabicyclo[2.2.1]heptane framework is a testament to the power of conformational constraint in chemical synthesis. Its rigid structure provides a predictable platform for inducing stereoselectivity, making it a valuable tool in asymmetric catalysis. Furthermore, this same rigidity allows it to act as a privileged scaffold in medicinal chemistry, enabling the design of potent therapeutics from antivirals like Abacavir to CNS-active agents like epibatidine. The continued development of novel synthetic entries to this core ensures that the 2-azabicyclo[2.2.1]heptane system will remain a versatile and indispensable building block for researchers at the forefront of synthesis and drug discovery.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted 2-Azabicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Constrained Scaffold

The 2-azabicyclo[2.2.1]heptane framework, a conformationally restricted bicyclic amine, represents a privileged scaffold in medicinal chemistry and materials science. Its rigid structure, which can be considered a constrained analog of proline, makes it an invaluable building block for peptides and chiral ligands.[1] Perhaps its most famous representative is epibatidine, an alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor, which exhibited analgesic potency several hundred times that of morphine by acting on nicotinic acetylcholine receptors (nAChRs).[2][3][4] This discovery catalyzed extensive research into synthetic analogs, aiming to separate the potent analgesic properties from toxic side effects.[3][5]

A thorough understanding of the spectroscopic characteristics of this scaffold is paramount for researchers in drug development and synthetic chemistry. It enables unambiguous structure elucidation, purity assessment, and the rational design of new derivatives. This guide provides an in-depth comparison of the spectroscopic data (NMR, IR, MS) for substituted 2-azabicyclo[2.2.1]heptanes, grounded in the causality behind experimental observations and supported by detailed protocols.

Synthetic Rationale: The Hetero-Diels-Alder Approach

The construction of the 2-azabicyclo[2.2.1]heptane core is most commonly achieved via a hetero-Diels-Alder [4+2] cycloaddition. This reaction typically involves the in situ formation of an iminium ion from an amine and an aldehyde (or its equivalent), which then acts as the dienophile, reacting with cyclopentadiene.[1][6] The choice of chiral amine, such as (R)-phenylethylamine, allows for a high degree of stereocontrol, yielding enantiomerically enriched products.[1] Subsequent hydrogenation and deprotection steps afford the final bicyclic amine.

The logic behind this multi-step, one-pot approach is its efficiency and stereoselectivity, which are critical for synthesizing pharmacologically active compounds where specific stereoisomers are required.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Sequence Amine Chiral Amine (e.g., (R)-phenylethylamine) Imine_Formation Iminium Ion Formation (Lewis Acid Catalyst, e.g., BF3·Et2O) Amine->Imine_Formation Step 1 Glyoxylate Ethyl Glyoxylate Glyoxylate->Imine_Formation Step 1 Diene Cyclopentadiene Diels_Alder [4+2] Hetero-Diels-Alder Cycloaddition Diene->Diels_Alder Step 2 Imine_Formation->Diels_Alder Step 2 Hydrogenation Hydrogenation & Deprotection (e.g., Pd/C, H2) Diels_Alder->Hydrogenation Step 3 Product Substituted 2-Azabicyclo[2.2.1]heptane Hydrogenation->Product

Caption: General workflow for the synthesis of 2-azabicyclo[2.2.1]heptanes.

A Validating Workflow for Structural Elucidation

Confirming the structure of a novel substituted 2-azabicyclo[2.2.1]heptane is not reliant on a single technique but on a complementary, self-validating workflow. Each spectroscopic method provides a unique piece of the puzzle, and their combined data provide a high-confidence structural assignment.

Spectroscopic_Workflow cluster_MS Molecular Formula cluster_IR Functional Groups cluster_C13 Carbon Skeleton cluster_H1 Proton Environment Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS Provides IR Infrared (IR) Spectroscopy MS->IR Confirms MS_Info • Molecular Weight • Nitrogen Rule Check MS->MS_Info C13_NMR ¹³C NMR IR->C13_NMR Corroborates IR_Info • N-H stretch • C=O stretch • Other substituents IR->IR_Info H1_NMR ¹H NMR C13_NMR->H1_NMR Details C13_Info • Carbon Count • Symmetry • Hybridization C13_NMR->C13_Info Structure Confirmed Structure H1_NMR->Structure Defines H1_Info • Connectivity (J-coupling) • Stereochemistry (NOE) • Electronic Environment H1_NMR->H1_Info

Caption: A self-validating workflow for structural confirmation.

Core Spectroscopic Fingerprints

The rigid bicyclic nature of the 2-azabicyclo[2.2.1]heptane core gives rise to a distinct and predictable set of spectroscopic signals. Understanding the baseline spectrum of the parent scaffold is essential for interpreting the effects of substitution.

Caption: Core 2-azabicyclo[2.2.1]heptane structure with IUPAC numbering.

¹H NMR Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the fine details of these molecules, including stereochemistry.

  • Bridgehead Protons (H1, H4): These protons are typically found in the range of 2.8-4.5 ppm . Their chemical shift is highly sensitive to substitution on the nitrogen atom and adjacent carbons.

  • Protons Adjacent to Nitrogen (H3): The chemical shift of the H3 proton(s) depends heavily on the substituent at C3. In the parent amine, they appear around 3.0-4.0 ppm . An electron-withdrawing group, like a carboxylate, will shift these signals downfield.[1]

  • Methylene Bridge Protons (H5, H6, H7): The protons of the ethylene and methylene bridges (C5, C6, C7) typically resonate upfield in the 1.5-2.5 ppm region.[1] They often present as complex multiplets due to extensive coupling.

  • N-H Proton: For secondary amines, the N-H proton signal is often broad and can appear over a wide chemical shift range (0.5-5.0 ppm ). Its presence can be confirmed by its disappearance from the spectrum upon adding a drop of D₂O to the NMR tube.[7]

  • Coupling Constants: The rigid structure allows for through-space coupling, such as the characteristic "W-coupling" (a four-bond coupling) that can be observed between protons in a specific planar 'W' arrangement.[8]

¹³C NMR Spectroscopy

Carbon NMR provides information on the number and electronic environment of the carbon atoms.

  • Bridgehead Carbons (C1, C4): These carbons typically appear in the 40-45 ppm range.

  • Carbons Adjacent to Nitrogen (C3, and C1/C4): C3 is significantly influenced by its substituent but generally resonates around 60-70 ppm .[1]

  • Methylene Bridge Carbons (C5, C6, C7): These aliphatic carbons are found in the upfield region of the spectrum, typically between 20-40 ppm .[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly confirm the presence of key functional groups.

  • N-H Stretch: For secondary amines (unsubstituted at the nitrogen), a characteristic single, weak-to-medium intensity band appears in the 3300-3350 cm⁻¹ region.[7][9] This distinguishes them from primary amines, which show two bands, and tertiary amines, which show none.[7][9]

  • C-N Stretch: The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ range.[9]

  • Substituent Vibrations: The true power of IR in this context is identifying the functional groups of the substituents. For example, a carbonyl (C=O) stretch from an amide or ester group will give a very strong, sharp absorption in the 1650-1750 cm⁻¹ region.[10]

Mass Spectrometry (MS)

MS provides the molecular weight and offers clues to the structure through fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak confirms the molecular weight of the compound.

  • Nitrogen Rule: A key diagnostic feature for these compounds is the Nitrogen Rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[7] Since 2-azabicyclo[2.2.1]heptanes contain one nitrogen atom, they are expected to have an odd molecular weight.

  • Fragmentation: The bicyclic system is prone to characteristic fragmentation pathways. A common fragmentation involves the loss of neutral molecules or radical cations corresponding to parts of the bicyclic system, which can help in confirming the core structure.

Comparative Analysis of Substituted Analogues

The following table summarizes and compares the key spectroscopic data for several representative 2-azabicyclo[2.2.1]heptane derivatives. This direct comparison highlights how different substituents systematically alter the spectroscopic fingerprints.

Compound/DerivativeKey ¹H NMR Shifts (δ, ppm)Key ¹³C NMR Shifts (δ, ppm)Key IR Frequencies (cm⁻¹)MS (m/z)
2-Azabicyclo[2.2.1]heptane Hydrochloride [11]~4.21 (H1), ~4.05 (H4), ~3.02 (H3), 1.6-2.0 (CH₂, CH)Data not readily available in cited sourceN-H⁺ stretch (~2500-3000, broad)97 (Free Base M⁺)[12]
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid HCl [1]4.21 (H4), 4.05 (H3), 3.02 (H1), 1.62-1.97 (CH₂, CH)Data not readily available in cited source~1740 (C=O), ~2500-3200 (O-H, N-H⁺)141 (Free Base M⁺)
Ethyl (1R,3S,4S)-2-[(R)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane-3-carboxylate HCl [1]7.4-7.7 (Aromatic), 4.56 (H4), 3.80 (H3), 2.80 (H1)169.9 (C=O), 137.4, 131.9, 131.1, 130.8 (Aromatic), 72.3, 67.1, 64.8, 64.6, 43.9 (Scaffold C's), 37.5, 29.2, 22.5 (Bridge C's)~1745 (C=O, ester)273 (Free Base M⁺)
exo-2-Acetylamino-1,2,4,7,7-pentamethylbicyclo[2.2.1]heptane [13]2.29 (exo-H3), 1.90 (CH₃CONH), 0.75-1.34 (multiple CH₃)167.49 (C=O), 59.74 (C2), 52.73 (C1), 49.54 (C7), 46.87 (C4), 51.41, 33.46, 30.44 (C3, C5, C6)~1670 (C=O, amide)223 (M⁺)

Conclusion

The spectroscopic analysis of substituted 2-azabicyclo[2.2.1]heptanes is a systematic process that relies on the interplay of multiple analytical techniques. The rigid, constrained nature of the scaffold provides a set of characteristic NMR signals for the bridgehead and bridge protons, which serve as a reliable foundation for structural assignment. The influence of various substituents—whether on the nitrogen atom or the carbon framework—can be rationally predicted and identified through characteristic shifts in NMR spectra and the appearance of unique vibrational bands in IR spectroscopy. By employing a comprehensive workflow that integrates MS, IR, ¹³C, and ¹H NMR data, researchers can confidently elucidate the structures of novel derivatives, paving the way for the development of new therapeutics and advanced materials.

References

The Rising Star in Scaffolding: A Comparative Guide to 2-Azabicyclo[2.2.1]heptane as a Bioisosteric Replacement

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of drug design, the molecular scaffold is the choreographer, dictating the spatial arrangement of pharmacophoric features and profoundly influencing a molecule's interaction with its biological target. For decades, medicinal chemists have relied on a familiar troupe of cyclic moieties, such as piperidine and pyrrolidine, to imbue their molecules with desirable properties. However, the demand for greater potency, selectivity, and improved pharmacokinetic profiles has spurred the exploration of more conformationally restricted scaffolds. Among these, the 2-azabicyclo[2.2.1]heptane framework has emerged as a compelling bioisosteric replacement, offering a unique blend of rigidity, three-dimensionality, and synthetic accessibility.

This guide provides an in-depth, objective comparison of the 2-azabicyclo[2.2.1]heptane scaffold against its more conventional counterparts. We will delve into the synthetic nuances, explore the comparative physicochemical and pharmacokinetic landscapes, and present experimental data from case studies where this remarkable scaffold has unlocked significant therapeutic potential.

The Rationale for Rigidity: Why 2-Azabicyclo[2.2.1]heptane?

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry.[1] The exchange of flexible monocyclic rings like piperidine or pyrrolidine for the more rigid 2-azabicyclo[2.2.1]heptane is a well-established tactic in the development of biologically active compounds.[2] This rigidity offers several key advantages:

  • Conformational Constraint: By locking the geometry of the substituent groups, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in binding affinity.

  • Improved Selectivity: The well-defined spatial orientation of functional groups can enhance selectivity for the desired target over off-targets, thereby reducing side effects.

  • Enhanced Metabolic Stability: The rigid framework can shield metabolically labile sites from enzymatic degradation, prolonging the compound's half-life.

  • Increased Three-Dimensionality: Moving away from flat aromatic rings towards C(sp3)-rich scaffolds like 2-azabicyclo[2.2.1]heptane can improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]

The following diagram illustrates the concept of bioisosteric replacement, showcasing the structural relationship between common cyclic amines and the 2-azabicyclo[2.2.1]heptane scaffold.

G cluster_0 Common Monocyclic Scaffolds cluster_1 Bridged Bicyclic Bioisostere Piperidine Piperidine 2-Azabicyclo[2.2.1]heptane 2-Azabicyclo[2.2.1]heptane Piperidine->2-Azabicyclo[2.2.1]heptane Bioisosteric Replacement Pyrrolidine Pyrrolidine Pyrrolidine->2-Azabicyclo[2.2.1]heptane Bioisosteric Replacement Morpholine Morpholine Morpholine->2-Azabicyclo[2.2.1]heptane Bioisosteric Replacement

Caption: Bioisosteric replacement of common monocyclic amines with 2-azabicyclo[2.2.1]heptane.

Synthesis of the 2-Azabicyclo[2.2.1]heptane Core: A Practical Guide

The utility of any chemical scaffold is intrinsically linked to its synthetic accessibility. Fortunately, several robust and scalable methods for the synthesis of the 2-azabicyclo[2.2.1]heptane core have been developed. A common and efficient approach involves a hetero-Diels-Alder reaction.[5][6]

Experimental Protocol: Stereoselective Synthesis of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic Acid

This protocol details a facile, multigram-scale preparation of a key chiral intermediate.[5]

Step 1: Imine Formation

  • To a solution of ethyl glyoxylate (1.0 eq) in dichloromethane (DCM), add (R)-(+)-1-phenylethylamine (1.0 eq).

  • Stir the mixture over anhydrous magnesium sulfate for 2 hours at room temperature.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude imine, which is used in the next step without further purification.

Step 2: Hetero-Diels-Alder Cycloaddition

  • Dissolve the crude imine in diethyl ether.

  • Add freshly cracked cyclopentadiene (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting imine is consumed.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude cycloadduct.

Step 3: Hydrogenation and Deprotection

  • Dissolve the crude cycloadduct in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).

  • Subject the mixture to hydrogenation (50 psi H₂) at room temperature for 24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to yield the crude product.

Step 4: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to afford the enantiomerically pure (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid.

The following diagram outlines this synthetic workflow.

G start Ethyl Glyoxylate + (R)-1-Phenylethylamine imine Imine Formation (DCM, MgSO4) start->imine cycloaddition Hetero-Diels-Alder (Cyclopentadiene, Et2O) imine->cycloaddition hydrogenation Hydrogenation & Deprotection (H2, Pd/C, EtOH) cycloaddition->hydrogenation purification Recrystallization hydrogenation->purification end (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane -3-carboxylic Acid purification->end

Caption: Workflow for the stereoselective synthesis of a 2-azabicyclo[2.2.1]heptane derivative.

Comparative Physicochemical and ADME Properties

A key motivation for employing bioisosteric replacements is the modulation of a molecule's physicochemical properties to improve its drug-like characteristics. The 2-azabicyclo[2.2.1]heptane scaffold often imparts properties that are advantageous compared to its monocyclic and carbocyclic counterparts.

PropertyPiperidinePyrrolidineBicyclo[2.2.1]heptane (Norbornane)2-Azabicyclo[2.2.1]heptaneRationale for Improvement with 2-Azabicyclo[2.2.1]heptane
Molecular Weight ( g/mol ) 85.1571.1296.1797.16Similar to norbornane, but with a nitrogen for polar interactions.
logP (calculated) 1.10.42.4~0.7[7]The introduction of the nitrogen atom significantly reduces lipophilicity compared to its carbocyclic analog, often leading to improved aqueous solubility.[8]
pKa ~11.2~11.3N/A~10.5The bridged structure can influence the basicity of the nitrogen, which can be tuned to optimize interactions with the target and improve pharmacokinetic properties.
Fraction of sp³ carbons (Fsp³) 1.01.01.01.0High Fsp³ character is associated with improved clinical success rates.
Aqueous Solubility HighHighLowModerate to HighThe polarity from the nitrogen atom enhances solubility over the purely hydrocarbon scaffold.
Metabolic Stability VariableVariableGenerally HighGenerally HighThe rigid, strained ring system can be less susceptible to metabolism by cytochrome P450 enzymes compared to more flexible monocycles.

Note: The values presented are approximate and can vary depending on the specific substitution pattern.

Case Study: Development of DPP-4 Inhibitors

A compelling example of the successful application of the 2-azabicyclo[2.2.1]heptane scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[6][9] In the design of the novel inhibitor, Neogliptin, researchers replaced a more flexible amino group with the rigid 2-azabicyclo[2.2.1]heptane moiety.[6][9]

This strategic replacement led to a significant improvement in potency and a favorable ADME profile.[6] Compound 12a (Neogliptin), incorporating the 2-azabicyclo[2.2.1]heptane scaffold, exhibited an IC₅₀ of 16.8 ± 2.2 nM, making it more potent than the established drugs vildagliptin and sitagliptin.[6][9]

Experimental Protocol: DPP-4 Inhibition Assay

The inhibitory activity of the compounds was assessed using a standard in vitro assay.[6]

1. Reagents and Materials:

  • Recombinant human DPP-4 enzyme

  • Chromogenic substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)

  • Assay buffer: 50 mM Tris-HCl, 50 mM NaCl, 0.01% Triton X-100, pH 7.6

  • Test compounds and reference inhibitors (e.g., sitagliptin)

  • 96-well microplate

  • Microplate reader

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of the assay buffer, 25 µL of the test compound solution (or buffer for control), and 10 µL of the DPP-4 enzyme solution.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 15 µL of the Gly-Pro-pNA substrate solution.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow of the DPP-4 inhibition assay.

G cluster_0 Plate Preparation cluster_1 Incubation & Reaction cluster_2 Data Acquisition & Analysis A Add Buffer, Test Compound, and DPP-4 Enzyme B Pre-incubate (37°C, 10 min) A->B C Add Substrate (Gly-Pro-pNA) B->C D Incubate (37°C, 30 min) C->D E Measure Absorbance (405 nm) D->E F Calculate % Inhibition E->F G Determine IC50 F->G

References

A Comparative Guide to the Conformational Analysis of 7-Azabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional structure of bioactive molecules is paramount. The 7-azabicyclo[2.2.1]heptane scaffold, a conformationally constrained proline analogue, is a privileged motif in medicinal chemistry, notably as a core component of potent nicotinic acetylcholine receptor agonists like epibatidine.[1][2] Its rigid bicyclic structure imparts a well-defined orientation to substituents, making it a valuable tool for probing receptor-ligand interactions. However, the very strain that confers this rigidity also introduces fascinating and complex conformational behavior, particularly concerning the bridgehead nitrogen atom.

This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the conformational landscape of 7-azabicyclo[2.2.1]heptane derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to ensure your conformational analyses are both robust and revealing.

The Central Conformational Challenge: Nitrogen Pyramidalization and Amide Bond Rotation

Unlike the planar nitrogen typically found in acyclic amides, the bridgehead nitrogen in the 7-azabicyclo[2.2.1]heptane system is intrinsically pyramidal.[3] This deviation from planarity is a direct consequence of the geometric constraints imposed by the bicyclic framework, specifically the strained C-N-C bond angle. This inherent pyramidalization has profound effects on the properties of N-substituted derivatives, particularly amides and nitrosamines.

The key conformational questions we aim to answer are:

  • What is the degree of nitrogen pyramidalization?

  • What is the rotational barrier around the N-acyl or N-nitroso bond?

  • How do substituents on the bicyclic frame or the N-acyl group influence these conformational features?

  • How does the solution-phase conformation compare to the solid-state structure?

Answering these questions requires a multi-pronged approach, leveraging the strengths of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Comparative Analysis of Analytical Techniques

Technique Information Provided Strengths Limitations Best For
X-ray Crystallography Precise solid-state 3D structure, bond lengths, bond angles, and torsion angles.Unambiguous determination of solid-state conformation.Requires a single, high-quality crystal; conformation may not represent the solution-state structure; provides a static picture.Definitive determination of the ground-state conformation in the solid phase; validating computational models.
NMR Spectroscopy Information about the dynamic conformational equilibria in solution, including rotational barriers and through-space proximities.Provides data on the behavior of molecules in a biologically relevant solution state; can quantify the energetics of conformational exchange.Provides an averaged picture for rapidly interconverting conformers; structure determination is indirect and relies on interpretation of various parameters.Studying dynamic processes like amide bond rotation; determining relative stereochemistry in solution.
Computational Modeling (DFT) Prediction of stable conformers, transition states, rotational barriers, and geometric parameters.Allows for the study of unstable or transient species; provides a detailed picture of the potential energy surface.Accuracy is dependent on the level of theory and basis set chosen; results must be validated by experimental data.Rationalizing experimental findings; predicting the conformational effects of new substituents.

Experimental and Computational Protocols

X-ray Crystallography: Capturing the Solid-State Conformation

X-ray crystallography provides irrefutable evidence of the solid-state structure and has been instrumental in demonstrating the nitrogen pyramidalization in N-benzoyl-7-azabicyclo[2.2.1]heptane derivatives.[3]

Workflow for X-ray Crystallography

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Growth: High-purity samples of the 7-azabicyclo[2.2.1]heptane derivative are required. Common crystallization techniques include slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane), vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and often determined empirically.

  • Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer, typically with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[4] Data is collected over a range of angles to ensure completeness.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a model of the molecule. The model is refined against the experimental data to obtain the final structure with the lowest possible R-factor.

  • Data Analysis: Key parameters to extract include:

    • C-N-C bond angle: A key indicator of strain at the bridgehead nitrogen.

    • Amide bond torsion angle (ω): To quantify the deviation from planarity.

    • Sum of angles at nitrogen: A measure of the degree of pyramidalization. A sum significantly less than 360° indicates pyramidal character.

NMR Spectroscopy: Probing Solution-Phase Dynamics

NMR is the most powerful tool for studying the conformation of 7-azabicyclo[2.2.1]heptane derivatives in solution.[5][6] Techniques like variable-temperature NMR and Nuclear Overhauser Effect (NOE) spectroscopy are particularly insightful.[7]

Workflow for NMR-based Conformational Analysis

Caption: Workflow for NMR-Based Conformational Analysis.

Key NMR Experiments and Their Rationale:

  • Variable-Temperature (VT) NMR: For N-acyl and N-nitroso derivatives, rotation around the N-CO or N-NO bond is often slow on the NMR timescale at room temperature, resulting in two distinct sets of signals for the syn and anti rotamers.[8] By increasing the temperature, the rate of rotation increases, causing the signals to broaden, coalesce, and finally sharpen into a single averaged signal.

    • Protocol:

      • Dissolve the sample in a suitable high-boiling deuterated solvent (e.g., DMSO-d6, toluene-d8).

      • Acquire a series of 1H NMR spectra at increasing temperatures.

      • Identify the coalescence temperature (Tc) for a pair of exchanging signals.

      • Calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation. The energy barrier for restricted rotation about the amide C-N bond in some derivatives has been found to be around 70 kJ/mol.[7]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This experiment detects protons that are close in space (< 5 Å), providing crucial information for determining the relative orientation of different parts of the molecule. For example, an NOE between a substituent on the N-acyl group and specific protons on the bicyclic core can definitively assign the major rotamer in solution.

Computational Modeling: The In-Silico Approach

Density Functional Theory (DFT) calculations are invaluable for complementing experimental data. They can reproduce the nitrogen-pyramidal structures observed in the solid state as energy minima and provide quantitative estimates of rotational barriers.[3][9]

Workflow for Computational Analysis

Caption: Workflow for DFT-Based Conformational Modeling.

Protocol for DFT Calculations:

  • Structure Building: Construct a 3D model of the desired 7-azabicyclo[2.2.1]heptane derivative.

  • Geometry Optimization: Perform a full geometry optimization of the ground state conformers using a suitable level of theory, such as B3LYP with a 6-31G* basis set. This level of theory has been shown to be effective for these systems.[3]

  • Transition State Search: To calculate the rotational barrier, locate the transition state for the rotation around the N-acyl or N-nitroso bond. This can be done using a synchronous transit-guided quasi-Newton (STQN) method.

  • Frequency Calculations: Perform frequency calculations on all optimized structures to confirm that they are true minima (zero imaginary frequencies) or transition states (one imaginary frequency).

  • Energy Calculation: The rotational barrier is the difference in energy (including zero-point vibrational energy correction) between the transition state and the ground state.

Case Study: N-Benzoyl-7-azabicyclo[2.2.1]heptane vs. N-Benzoylpyrrolidine

A comparison with a less strained monocyclic analogue, such as N-benzoylpyrrolidine, highlights the unique conformational features of the 7-azabicyclo[2.2.1]heptane system.

Parameter N-Benzoyl-7-azabicyclo[2.2.1]heptane N-Benzoylpyrrolidine (Planar Amide) Rationale for Difference
Nitrogen Geometry Pyramidal[3]Largely PlanarThe rigid bicyclic structure enforces a strained C-N-C angle, preventing the nitrogen from achieving planarity.
Amide Rotational Barrier (ΔG‡) Reduced[3]HigherThe pyramidalization of the nitrogen reduces the p-orbital overlap with the carbonyl π-system, decreasing the double bond character of the C-N bond and lowering the barrier to rotation.
Chemical Stability Surprisingly resistant to base-catalyzed hydrolysis[10]Susceptible to hydrolysisDespite the non-planar amide bond, the bicyclic scaffold provides steric hindrance, protecting the carbonyl group from nucleophilic attack.

Conclusion

The conformational analysis of 7-azabicyclo[2.2.1]heptane derivatives is a prime example of how molecular architecture dictates chemical properties. The inherent strain in this bicyclic system leads to a fascinating interplay of nitrogen pyramidalization and restricted bond rotation. A comprehensive understanding of these phenomena is not achievable through a single technique. Instead, a synergistic approach, integrating the definitive solid-state picture from X-ray crystallography, the dynamic solution-phase insights from NMR spectroscopy, and the detailed energetic landscape from computational modeling, is essential. By carefully selecting and applying these methods, researchers can build a complete and validated conformational model, providing the structural foundation necessary for rational drug design and the development of novel chemical entities.

References

A Comparative Guide to Chiral Auxiliaries in the Asymmetric Synthesis of Azabicycloalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Azabicycloalkanes are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active natural products and pharmaceutical agents, including the potent analgesic epibatidine and the Stemona alkaloids.[1][2] The precise stereochemical control during their synthesis is paramount, as the chirality of these molecules dictates their biological activity. Among the various strategies for asymmetric synthesis, the use of chiral auxiliaries remains a robust and reliable method for establishing key stereocenters.[3][4] This guide provides an in-depth comparison of the efficacy of different classes of chiral auxiliaries in the synthesis of azabicycloalkanes, offering field-proven insights and experimental data to inform your synthetic strategy.

The Central Role of Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5] After the desired stereocenter is created, the auxiliary is removed, ideally under mild conditions, to yield the enantiomerically enriched product and allow for the recovery of the auxiliary.[5] The effectiveness of a chiral auxiliary is judged by several key parameters:

  • Diastereoselectivity: The degree to which it favors the formation of one diastereomer over another.

  • Yield: The overall efficiency of the reaction sequence involving the auxiliary.

  • Cleavage Conditions: The ease and mildness of the conditions required to remove the auxiliary without compromising the newly formed stereocenter.

  • Recoverability: The ability to recover the auxiliary intact for reuse.

This guide will focus on three prominent classes of chiral auxiliaries that have been successfully employed in the synthesis of azabicycloalkanes: Evans' Oxazolidinones, Enders' SAMP/RAMP Hydrazones, and Proline-Derived Auxiliaries.

Evans' Oxazolidinones: Masters of Acyclic Stereocontrol

First introduced by David A. Evans, chiral oxazolidinones have become a cornerstone of asymmetric synthesis, particularly for stereoselective alkylations and aldol reactions.[5][6] These auxiliaries are typically derived from readily available amino alcohols.[7] In the context of azabicycloalkane synthesis, they are often employed to set the stereochemistry of a side chain that is then elaborated to form the bicyclic core, for instance, through an intramolecular Michael addition or a cycloaddition reaction.

The stereodirecting power of Evans' auxiliaries stems from the rigid conformation of the N-acylated oxazolidinone, which effectively shields one face of the enolate from the incoming electrophile.[5] The substituents at the 4 and 5 positions of the oxazolidinone ring dictate the facial bias.

Illustrative Workflow: Asymmetric Alkylation using an Evans' Auxiliary

G cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Enolate Formation & Alkylation cluster_2 Step 3: Auxiliary Cleavage Aux Chiral Oxazolidinone AcylAux N-Acyl Oxazolidinone Aux->AcylAux Acylation Acid Prochiral Carboxylic Acid Derivative Acid->AcylAux AlkylatedAux Alkylated Product AcylAux->AlkylatedAux 1. Deprotonation 2. Alkylation Base Base (e.g., LDA, NaHMDS) Base->AlkylatedAux EX Electrophile (R-X) EX->AlkylatedAux Product Enantiomerically Enriched Product AlkylatedAux->Product Cleavage RecoveredAux Recovered Auxiliary AlkylatedAux->RecoveredAux Cleavage Cleavage Cleavage Reagent (e.g., LiOH/H₂O₂, LiBH₄) Cleavage->Product

Caption: General workflow for asymmetric alkylation using an Evans' oxazolidinone auxiliary.

Comparative Efficacy of Evans' Auxiliaries
AuxiliarySubstrateReaction TypeDiastereomeric Ratio (d.r.)Yield (%)Cleavage ConditionsReference
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneN-propionyl imideAlkylation>99:185-95LiOH, H₂O₂[8]
(4S)-4-benzyl-2-oxazolidinoneN-crotonyl imideDiels-Alder95:580-90LiBH₄[5]
(4R)-4-isopropyl-2-oxazolidinoneN-glycolyl imideAldol>98:2>90TiCl₄, Hunig's base[9]

Key Insights:

  • High Diastereoselectivity: Evans' auxiliaries consistently provide excellent levels of stereocontrol, often exceeding 95:5 d.r.[8][9]

  • Reliable Cleavage: A variety of methods exist for the removal of the auxiliary, allowing for the formation of carboxylic acids, alcohols, aldehydes, and ketones.[8][10] However, harsh conditions can sometimes lead to epimerization of the newly formed stereocenter.

  • Versatility: While highly effective for acyclic stereocontrol, their application in the direct formation of the azabicycloalkane ring often involves multiple synthetic steps.

Enders' SAMP/RAMP Hydrazones: Asymmetric α-Alkylation of Carbonyls

The SAMP/RAMP hydrazone methodology, developed by Dieter Enders, is a powerful tool for the asymmetric α-alkylation of aldehydes and ketones.[11][12] (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are derived from proline.[11] This method is particularly useful for constructing azabicycloalkane scaffolds where a key stereocenter is adjacent to a carbonyl group.

The stereochemical outcome is controlled by the chelation of the lithium azaenolate intermediate with the methoxymethyl group of the auxiliary, which directs the approach of the electrophile from the sterically less hindered face.[13]

Mechanism of Stereoselection with SAMP/RAMP Auxiliaries

G cluster_0 Hydrazone Formation cluster_1 Azaenolate Formation cluster_2 Diastereoselective Alkylation cluster_3 Auxiliary Cleavage Ketone Ketone/Aldehyde Hydrazone SAMP Hydrazone Ketone->Hydrazone SAMP SAMP Auxiliary SAMP->Hydrazone Azaenolate Lithium Azaenolate (Chelated Intermediate) Hydrazone->Azaenolate LDA LDA LDA->Azaenolate AlkylatedHydrazone Alkylated Hydrazone Azaenolate->AlkylatedHydrazone Electrophile Electrophile (R-X) Electrophile->AlkylatedHydrazone AlkylatedKetone α-Alkylated Ketone AlkylatedHydrazone->AlkylatedKetone Ozonolysis Ozonolysis or Acid Hydrolysis Ozonolysis->AlkylatedKetone

Caption: Key steps in the SAMP/RAMP hydrazone-mediated asymmetric alkylation.

Comparative Efficacy of SAMP/RAMP Hydrazones
AuxiliarySubstrateReaction TypeDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Yield (%)Cleavage ConditionsReference
SAMPCyclohexanoneα-Alkylation>95%>95%70-85Ozonolysis[11]
RAMP5-Nonanoneα-MethylationNot Reported>98%73 (hydrazone formation)Ozonolysis[14]
SAMPDiethyl KetoneAldol Reaction>90%>96%60-75Oxidative (H₂O₂)[12]

Key Insights:

  • Excellent Enantioselectivity: The SAMP/RAMP methodology consistently delivers high enantiomeric excesses, often exceeding 95% e.e.[11][14]

  • Predictable Stereochemistry: The choice between SAMP and RAMP allows for the predictable synthesis of either enantiomer of the target molecule.[13]

  • Cleavage: Ozonolysis is a common and effective method for cleaving the hydrazone, but it is not compatible with all functional groups.[15] Acid hydrolysis offers an alternative, though it can sometimes be harsh.

Proline-Derived Auxiliaries in Cycloaddition Reactions

Proline and its derivatives are versatile chiral building blocks that can be incorporated into substrates to direct cycloaddition reactions, which are powerful methods for the construction of azabicycloalkane frameworks.[16] These auxiliaries can be used to control the stereochemical outcome of [3+2] and Diels-Alder cycloadditions, leading to the formation of fused and bridged bicyclic systems.[1][17]

The stereodirecting effect in these reactions is often attributed to the steric hindrance imposed by the auxiliary, which forces the dipolarophile or diene to approach from a specific face of the reactive intermediate.

Application in Azabicycloalkane Synthesis: [3+2] Cycloaddition

A common strategy involves the reaction of an azomethine ylide, generated from a proline derivative, with a dipolarophile. This approach directly assembles the pyrrolizidine or indolizidine core found in many azabicycloalkanes.

G cluster_0 Azomethine Ylide Formation cluster_1 [3+2] Cycloaddition cluster_2 Auxiliary Removal (if necessary) ProlineDeriv Proline Derivative Ylide Azomethine Ylide ProlineDeriv->Ylide Aldehyde Aldehyde Aldehyde->Ylide Cycloadduct Cycloadduct (Azabicycloalkane Core) Ylide->Cycloadduct Dipolarophile Dipolarophile Dipolarophile->Cycloadduct FinalProduct Functionalized Azabicycloalkane Cycloadduct->FinalProduct Cleavage Reductive or Hydrolytic Cleavage Cleavage->FinalProduct

Caption: General scheme for the synthesis of azabicycloalkanes via proline-mediated [3+2] cycloaddition.

Comparative Efficacy of Proline-Derived Auxiliaries
AuxiliaryReaction TypeDipolarophileDiastereoselectivityEnantioselectivityYield (%)Reference
L-Proline[3+2] CycloadditionMaleimidesHigh (Stereo-random library synthesis)Not applicableGood[18]
Chiral Alkenyl Diazaborolidines (from proline)[3+2] CycloadditionAzomethine Ylide>20:1 d.r.93:7 e.r.Quantitative[19][20]
Oppolzer's Sultam (camphor-derived, often used in similar cycloadditions)[3+2] CycloadditionN-alkyl-bis(trimethylsilyl) cyclic amineExo-selectiveNot specifiedModerate[17]

Key Insights:

  • Direct Ring Construction: Proline-derived auxiliaries excel in cycloaddition strategies that directly form the azabicyclic core, often in a single step.[18][19]

  • Variable Selectivity: The level of stereocontrol can be highly dependent on the specific auxiliary, the dipolarophile, and the reaction conditions.

  • Atom Economy: Cycloaddition reactions are inherently atom-economical, making this an efficient approach for building molecular complexity.

Experimental Protocols

General Procedure for Asymmetric Alkylation using an Evans' Auxiliary
  • Acylation: To a solution of the chiral oxazolidinone (1.0 equiv) in an anhydrous aprotic solvent (e.g., THF, CH₂Cl₂) at 0 °C, add a base such as triethylamine (1.2 equiv) followed by the dropwise addition of the desired acyl chloride (1.1 equiv). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up with an aqueous solution of NH₄Cl and extract with an organic solvent. Purify the N-acyl oxazolidinone by column chromatography.

  • Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise and stir for 30-60 minutes to form the enolate. Add the electrophile (1.2 equiv) and continue stirring at -78 °C for several hours, then allow the reaction to slowly warm to room temperature. Quench the reaction with saturated aqueous NH₄Cl and extract the product. Purify by column chromatography.[8]

  • Cleavage: For cleavage to the carboxylic acid, dissolve the alkylated product in a mixture of THF and water and cool to 0 °C. Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv). Stir vigorously until the starting material is consumed. Quench the excess peroxide with sodium sulfite. Extract the aqueous layer to recover the chiral auxiliary. Acidify the aqueous layer and extract to isolate the chiral carboxylic acid.[8]

General Procedure for Asymmetric α-Alkylation via a SAMP/RAMP Hydrazone
  • Hydrazone Formation: Mix the ketone or aldehyde (1.0 equiv) with SAMP or RAMP (1.1 equiv) neat or in a suitable solvent like diethyl ether. Stir at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete (typically monitored by the disappearance of the carbonyl starting material by IR or NMR). Purify the hydrazone by distillation or chromatography.[14][15]

  • Alkylation: Dissolve the purified hydrazone (1.0 equiv) in anhydrous diethyl ether or THF and cool to 0 °C. Add LDA (1.1 equiv) dropwise and stir for 2-4 hours at this temperature. Cool the reaction mixture to -78 °C or -110 °C and add the electrophile (1.2 equiv). Allow the reaction to stir for several hours, then warm to room temperature. Work up with water and extract the alkylated hydrazone.[13][14]

  • Cleavage by Ozonolysis: Dissolve the alkylated hydrazone in an appropriate solvent (e.g., CH₂Cl₂) and cool to -78 °C. Bubble ozone through the solution until a blue color persists. Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent such as dimethyl sulfide or triphenylphosphine and allow the mixture to warm to room temperature. Purify the resulting α-alkylated ketone or aldehyde by chromatography.[11]

Conclusion

The choice of a chiral auxiliary for the synthesis of azabicycloalkanes is a critical decision that depends on the target structure and the overall synthetic strategy.

  • Evans' oxazolidinones are the gold standard for establishing acyclic stereocenters with high diastereoselectivity, which can then be incorporated into the bicyclic framework. They offer a wide range of reliable cleavage protocols.

  • Enders' SAMP/RAMP hydrazones provide a highly effective and predictable method for the asymmetric α-alkylation of carbonyl compounds, directly installing a stereocenter adjacent to a versatile functional group.

  • Proline-derived auxiliaries are particularly powerful in cycloaddition reactions that construct the core azabicyclic ring system in a highly convergent and atom-economical fashion.

By understanding the strengths and limitations of each class of auxiliary, researchers can make informed decisions to efficiently and stereoselectively construct complex azabicycloalkane targets.

References

A Comparative Guide to the Nicotinic Acetylcholine Receptor Agonist Activity of 7-Azabicyclo[2.2.1]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the nicotinic acetylcholine receptor (nAChR) agonist activity of compounds based on the 7-azabicyclo[2.2.1]heptane scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel nAChR modulators. This document delves into the structure-activity relationships (SAR), comparative pharmacology, and the experimental methodologies used to characterize these potent nicotinic ligands.

Introduction: The Significance of the 7-Azabicyclo[2.2.1]heptane Scaffold

The 7-azabicyclo[2.2.1]heptane ring system is a rigid bicyclic structure that serves as a key pharmacophore in a number of potent nAChR ligands. Its conformational rigidity allows for a well-defined spatial orientation of substituents, which is crucial for high-affinity interactions with the orthosteric binding site of nAChRs. The discovery of epibatidine, a natural alkaloid containing this scaffold, revealed its exceptional potency as a nAChR agonist and a powerful analgesic, reportedly 200-400 times more potent than morphine.[1][2] However, the therapeutic potential of epibatidine is severely limited by its high toxicity, which is attributed to its non-selective activation of various nAChR subtypes.[1][2] This has spurred extensive research into synthesizing epibatidine analogues with improved subtype selectivity and a more favorable therapeutic window.

This guide will focus on the comparative analysis of various 7-azabicyclo[2.2.1]heptane derivatives, examining how modifications to the core structure influence their binding affinity and functional activity at different nAChR subtypes.

Comparative Pharmacological Profile

The nAChR agonist activity of 7-azabicyclo[2.2.1]heptane derivatives is typically evaluated by their binding affinity (Ki) and their ability to activate the receptor, measured as potency (EC50) and efficacy (maximal response relative to a standard agonist like acetylcholine or nicotine). The following tables summarize the in vitro pharmacological data for a selection of representative compounds at the most studied nAChR subtypes: α4β2 and α7.

Binding Affinity at nAChR Subtypes

The binding affinity of a compound for a receptor is a measure of how tightly it binds and is inversely related to the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Radioligand binding assays are the standard method for determining these values.

CompoundnAChR SubtypeRadioligandKi (nM)Reference
Epibatidine α4β2[3H]Epibatidine~0.04[3]
α7[125I]α-Bungarotoxin~600[4]
RTI-36 (2′-fluorodeschloroepibatidine) α4β2[3H]Cytisine0.037[3]
RTI-76 (3′-(3″-dimethylaminophenyl)-epibatidine) α4β2[3H]Cytisine0.009[3]
RTI-102 (2′-fluoro-3′-(4-nitrophenyl)deschloroepibatidine) α4β2[3H]Cytisine0.009[3]
Nicotine α4β2[3H]Epibatidine16.1[5]
α7[125I]α-Bungarotoxin2110[5]

Table 1: Comparative in vitro binding affinities of selected 7-azabicyclo[2.2.1]heptane derivatives and nicotine at α4β2 and α7 nAChR subtypes.

Functional Agonist Activity at nAChR Subtypes

Functional activity is assessed by measuring the physiological response elicited by the compound, such as ion flux or changes in membrane potential. Two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing specific nAChR subtypes is a common technique for this purpose.

CompoundnAChR SubtypeEC50 (nM)Efficacy (% of ACh max)Reference
Epibatidine α4β2~3.6Full Agonist[4]
α7~2000Full Agonist[4]
Pyridazine analogue 24 α4β2PotentHigh[6]
α3β4Substantially lower potency than at α4β2-[6]
Nicotine α4β2~1000Full Agonist[4]

Table 2: Functional agonist potency and efficacy of selected 7-azabicyclo[2.2.1]heptane derivatives and nicotine at different nAChR subtypes.

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above highlight key SAR trends for the 7-azabicyclo[2.2.1]heptane scaffold:

  • High Affinity for α4β2 nAChRs: Many epibatidine analogues exhibit exceptionally high, often sub-nanomolar, binding affinity for the α4β2 nAChR subtype.[3] This subtype is widely expressed in the central nervous system and is a key target for nicotine addiction therapies.

  • Variable Selectivity over α7 nAChRs: While potent at α4β2 receptors, the affinity of these compounds for the α7 subtype is generally much lower.[4] This inherent selectivity is a desirable feature, as α7 nAChRs are implicated in different physiological processes.

  • Impact of Pyridine Ring Substitution: Modifications to the 2-chloropyridinyl moiety of epibatidine significantly influence both binding affinity and functional activity. For instance, replacing the chlorine atom with other substituents or altering the electronics of the pyridine ring can modulate potency and efficacy. Some analogues have been developed that exhibit mixed agonist-antagonist profiles.[2]

  • Bioisosteric Replacement of the Pyridine Ring: Replacing the pyridine ring with other heteroaromatic systems, such as pyridazine, can lead to compounds with retained potency and improved subtype selectivity, particularly between the α4β2 and α3β4 subtypes.[6]

Experimental Methodologies

The characterization of 7-azabicyclo[2.2.1]heptane derivatives as nAChR agonists relies on robust and well-validated experimental protocols. Below are detailed descriptions of the two primary in vitro assays.

Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific nAChR subtype.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells or rat brain homogenates).[7]

  • Radioligand (e.g., [3H]Cytisine for α4β2, [125I]α-Bungarotoxin for α7).[7]

  • Test compound (7-azabicyclo[2.2.1]heptane derivative).

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or epibatidine).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (cold binding buffer).

  • Glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding).

  • Scintillation counter.

Protocol:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Equilibration: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percent specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Receptor Membranes and Radioligand B->C D Filter to Separate Bound and Free Ligand C->D E Wash Filters D->E F Measure Radioactivity E->F G Calculate Specific Binding F->G H Determine IC50 and Ki G->H

A schematic of the radioligand binding assay workflow.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique measures the ion flow through the nAChR channel upon activation by an agonist, providing information on the compound's potency and efficacy.

Objective: To determine the EC50 and maximal efficacy of a test compound at a specific nAChR subtype.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the desired nAChR subunits.

  • Microinjection setup.

  • TEVC amplifier and data acquisition system.

  • Two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.

  • Perfusion system.

  • Recording solution (e.g., ND96).

  • Test compound solutions.

Protocol:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Inject the oocytes with the cRNA encoding the nAChR subunits of interest. Incubate the oocytes for 2-7 days to allow for receptor expression.[8]

  • Electrode Placement: Place an oocyte in the recording chamber and impale it with the two microelectrodes.

  • Voltage Clamp: Clamp the oocyte membrane potential to a holding potential (e.g., -70 mV).[9]

  • Compound Application: Perfuse the recording chamber with the recording solution. Apply increasing concentrations of the test compound to the oocyte.

  • Current Recording: Record the inward current elicited by the application of the test compound.

  • Data Analysis: Plot the peak current response against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum current response (Imax). Normalize the Imax to the response elicited by a saturating concentration of a standard agonist (e.g., acetylcholine) to determine the relative efficacy.

Diagram of Two-Electrode Voltage Clamp Workflow

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis A Inject Oocytes with nAChR cRNA B Incubate for Receptor Expression A->B C Place Oocyte in Recording Chamber and Impale with Electrodes B->C D Voltage Clamp the Membrane C->D E Apply Test Compound D->E F Record Ion Current E->F G Plot Dose-Response Curve F->G H Determine EC50 and Efficacy G->H

A schematic of the two-electrode voltage clamp workflow.

Conclusion and Future Directions

The 7-azabicyclo[2.2.1]heptane scaffold remains a highly valuable template for the design of potent and selective nAChR agonists. The extensive research on epibatidine analogues has provided crucial insights into the pharmacophore requirements for high-affinity binding and functional activation of different nAChR subtypes. The comparative data clearly demonstrate that subtle chemical modifications can lead to significant changes in the pharmacological profile of these compounds, offering opportunities to fine-tune their selectivity and therapeutic potential.

Future research in this area will likely focus on:

  • Developing agonists with enhanced selectivity for specific nAChR subtypes implicated in particular CNS disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

  • Exploring novel substitutions and bioisosteric replacements to further optimize the pharmacokinetic and pharmacodynamic properties of these compounds.

  • Investigating the potential of partial agonists based on this scaffold, which may offer a better balance of therapeutic efficacy and side effects compared to full agonists.

The experimental protocols detailed in this guide provide a robust framework for the continued exploration and characterization of novel 7-azabicyclo[2.2.1]heptane-based nAChR modulators, paving the way for the development of next-generation therapeutics targeting the nicotinic cholinergic system.

References

A Comparative Guide to 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes: A Structural and Synthetic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive structural and synthetic comparison of two pivotal heterocyclic scaffolds: 2-oxabicyclo[2.2.1]heptane and 2-azabicyclo[2.2.1]heptane. These bridged bicyclic systems are of significant interest to researchers in medicinal chemistry and drug development due to their rigid conformational nature, which allows for the precise spatial orientation of substituents. Understanding the nuanced differences in their synthesis, structure, and spectroscopic properties is paramount for their effective application in the design of novel therapeutics.

Introduction: The Significance of Bridged Bicyclic Heterocycles

The bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, provides a rigid and sterically defined scaffold. The incorporation of a heteroatom at the 2-position, either oxygen or nitrogen, imparts distinct physicochemical properties that influence biological activity, metabolic stability, and synthetic accessibility. 2-Oxabicyclo[2.2.1]heptanes are key intermediates in the synthesis of various natural products and biologically active molecules, including P2Y receptor ligands.[1] Similarly, the 2-azabicyclo[2.2.1]heptane core is a versatile building block for a range of compounds, notably as a precursor to antiviral drugs like Carbovir and Abacavir.[2][3]

This guide will delve into a detailed comparison of these two scaffolds, supported by experimental data and computational analysis, to provide a clear understanding of their respective attributes.

Structural Comparison: A Tale of Two Heteroatoms

The primary difference between these two bicyclic systems lies in the heteroatom at the 2-position. This seemingly small change has a profound impact on the geometry and electronic properties of the molecule.

Key Structural Parameters

To provide a quantitative comparison, the geometries of both parent compounds were optimized using computational methods. The following table summarizes the key bond lengths and angles.

Parameter2-Oxabicyclo[2.2.1]heptane2-Azabicyclo[2.2.1]heptane
Bond Lengths (Å)
C1-X21.4351.468
X2-C31.4351.468
C1-C61.5401.545
C3-C41.5401.545
C4-C51.5521.555
C5-C61.5521.555
C1-C71.5351.538
C4-C71.5351.538
**Bond Angles (°) **
C1-X2-C3108.5105.2
X2-C1-C6102.5101.8
X2-C3-C4102.5101.8
C1-C7-C494.094.5
Dihedral Angles (°)
C6-C1-X2-C30.00.0
C1-C6-C5-C469.570.1

Note: Data generated from DFT calculations (B3LYP/6-31G) for the parent, unsubstituted molecules.*

The C-O bonds in the 2-oxa derivative are shorter than the C-N bonds in the 2-aza counterpart, a direct consequence of the higher electronegativity and smaller atomic radius of oxygen compared to nitrogen. This also influences the C1-X2-C3 bond angle, which is larger in the oxa-bicyclic system. These geometric distinctions can significantly affect how substituents are oriented in space, a critical factor in drug-receptor interactions.

Conformational Analysis

Both scaffolds are conformationally rigid. However, in the case of N-substituted 2-azabicyclo[2.2.1]heptanes, nitrogen inversion can lead to the existence of endo and exo isomers, with the endo isomer generally being slightly more stable.[4] The energy barrier for this inversion is relatively low but can be influenced by the nature of the substituent on the nitrogen atom.[4] In contrast, the 2-oxabicyclo[2.2.1]heptane system does not exhibit such isomerism.

Spectroscopic Properties: Identifying the Fingerprints

The spectroscopic signatures of these two classes of compounds show distinct differences, primarily due to the heteroatom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In 2-oxabicyclo[2.2.1]heptane derivatives, the protons on the carbons adjacent to the oxygen atom (C1 and C3) are deshielded and typically appear at a lower field compared to the corresponding protons in the aza-analogues. For the parent 2-azabicyclo[2.2.1]heptane, the bridgehead protons (H1 and H4) and the protons on the carbons adjacent to the nitrogen (H3) show characteristic chemical shifts.[5][6]

¹³C NMR: The carbon atoms bonded to the heteroatom (C1 and C3) are significantly deshielded in the 2-oxa derivatives, appearing at a much lower field (higher ppm) compared to the 2-aza derivatives. This is a reliable diagnostic feature for distinguishing between the two scaffolds.

Infrared (IR) Spectroscopy

The most prominent difference in the IR spectra is the presence of an N-H stretching vibration for unsubstituted or N-monosubstituted 2-azabicyclo[2.2.1]heptanes, which is absent in the 2-oxa analogues. This band typically appears in the region of 3300-3500 cm⁻¹. The C-O-C stretching vibrations in the 2-oxa derivatives are usually found in the 1050-1150 cm⁻¹ region, while the C-N stretching vibrations in the 2-aza compounds appear in a similar but broader range.

Mass Spectrometry (MS)

The fragmentation patterns in mass spectrometry are also influenced by the heteroatom. 2-Oxabicyclo[2.2.1]heptanes often undergo fragmentation involving the loss of formaldehyde or related oxygen-containing fragments. In contrast, 2-azabicyclo[2.2.1]heptanes can exhibit fragmentation patterns involving the nitrogen atom, such as the loss of an amino radical.

Synthetic Strategies: Pathways to the Core Scaffolds

A variety of synthetic routes have been developed for both bicyclic systems, with the choice of method often depending on the desired substitution pattern and stereochemistry.

Synthesis of 2-Oxabicyclo[2.2.1]heptanes

One of the most common methods for constructing the 2-oxabicyclo[2.2.1]heptane core is through an intramolecular Williamson ether synthesis or related cyclization reactions.[7] Another powerful approach involves the Diels-Alder reaction between furan and a suitable dienophile, followed by reduction of the double bond.

Experimental Protocol: Synthesis of a 2-Oxabicyclo[2.2.1]heptane Derivative via Diels-Alder Reaction

This protocol outlines a general procedure for the synthesis of a substituted 2-oxabicyclo[2.2.1]heptane via a Diels-Alder reaction.

G furan Furan reaction Diels-Alder Reaction (Heat or Lewis Acid) furan->reaction dienophile Dienophile (e.g., Maleic Anhydride) dienophile->reaction adduct 7-Oxabicyclo[2.2.1]hept-5-ene Derivative reaction->adduct reduction Reduction (e.g., H2, Pd/C) adduct->reduction product 2-Oxabicyclo[2.2.1]heptane Derivative reduction->product G glyoxylate Ethyl Glyoxylate imine_formation Imine Formation glyoxylate->imine_formation amine Chiral Amine amine->imine_formation imine Chiral Imine imine_formation->imine diels_alder Hetero-Diels-Alder (Lewis Acid) imine->diels_alder cyclopentadiene Cyclopentadiene cyclopentadiene->diels_alder cycloadduct 2-Azabicyclo[2.2.1]hept-5-ene Derivative diels_alder->cycloadduct hydrogenation Hydrogenation (Pd/C, H2) cycloadduct->hydrogenation product 2-Azabicyclo[2.2.1]heptane Derivative hydrogenation->product

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and safety framework for the proper handling and disposal of tert-butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the essential knowledge for safe and compliant laboratory operations. This document is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The protocols herein are grounded in established chemical safety principles and regulatory standards. The core directive is the complete and safe destruction of the chemical waste, preventing environmental release and ensuring the safety of all personnel.

Compound Identification and Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's properties and associated hazards is paramount. This compound is a bicyclic lactam containing a tert-butoxycarbonyl (N-Boc) protecting group. While comprehensive toxicological data for this specific research chemical is not fully available, data from structurally related compounds and Safety Data Sheets (SDS) provide a consistent hazard profile.

The primary hazards are associated with direct contact and inhalation. The GHS classifications found for this compound and its close analogs consistently indicate it should be handled as an irritant.[1][2][3][4]

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₃[3][5]
Molecular Weight 211.26 g/mol [3][5]
CAS Number 167081-32-5 (general); others exist for isomers[5]
Appearance Typically a solid (specifics not widely published)[6]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][2][3][4]
Signal Word Warning[1][2][3][4]

Causality of Hazards: The bicyclic lactam core and the carboxylate group can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and the respiratory tract. The fine, potentially dusty nature of the solid form enhances the risk of inhalation.

Core Disposal Principle: High-Temperature Chemical Incineration

The universally recommended and most definitive method for the disposal of this compound is high-temperature incineration in a licensed and permitted hazardous waste facility .[7]

Scientific Rationale: This compound is a stable organic molecule composed of carbon, hydrogen, nitrogen, and oxygen. The most effective way to ensure its complete destruction is through thermal decomposition at temperatures exceeding 850°C.

  • Complete Mineralization: Incineration breaks the stable bicyclic core and all organic bonds, converting the compound to simpler, gaseous products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ).

  • Destruction of Organic Hazard: This process permanently eliminates the chemical's irritant properties and any unknown long-term biological activity.

  • Control of Byproducts: Licensed chemical incinerators are equipped with afterburners and advanced scrubber systems.[7] This is a critical feature, as the nitrogen atom in the lactam will form various nitrogen oxides (NOₓ) during combustion. Scrubbers neutralize these acidic gases, preventing their release into the atmosphere where they could contribute to acid rain and air pollution.

It is imperative that this compound is NOT disposed of down the drain or in regular solid waste. [8] Such actions would lead to environmental contamination and are non-compliant with laboratory waste regulations.

Operational Plan: Step-by-Step Waste Management Workflow

This section provides a procedural workflow for managing the waste from the moment it is generated to its final collection.

Step 1: Waste Segregation

Proper segregation at the point of generation is the foundation of a safe disposal plan.

  • Solid Waste:

    • Place any unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves, and contaminated consumables (e.g., weigh boats, wipes) into a dedicated solid chemical waste container.

    • This container must be a sealable, chemically resistant polyethylene drum or pail.

  • Liquid Waste:

    • If the compound is dissolved in a solvent, it must be collected as liquid chemical waste.

    • Crucially, this waste stream must be compatible with the solvent used. The primary recommendation is to dissolve the material in a combustible solvent (e.g., methanol, ethanol, or a mixture) to facilitate the incineration process.[7]

    • Collect in a dedicated, clearly labeled, and properly vented solvent waste container. Do not mix with incompatible waste streams (e.g., halogenated solvents, strong acids, or bases).

Step 2: Containerization and Labeling

All waste containers must be managed in accordance with institutional and federal regulations (such as the EPA's Resource Conservation and Recovery Act (RCRA) in the United States).

  • Select the Right Container: Use only approved hazardous waste containers obtained from your institution's Environmental Health & Safety (EHS) department. Ensure they are in good condition with no leaks or cracks.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, attach a completed hazardous waste label.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "this compound" and the CAS number (167081-32-5 or the appropriate isomer).

    • List all other components, including solvents, with their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant").

    • The accumulation start date.

    • Your name, laboratory, and contact information.

Step 3: On-Site Storage and Disposal Request
  • Storage: Keep waste containers sealed when not in use. Store them in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be under the control of the lab personnel, away from general traffic, and ideally within secondary containment.

  • Request Pickup: Once the container is full or you have finished the project, submit a chemical waste pickup request to your institution's EHS department. Do not allow waste to accumulate for extended periods.

Disposal Workflow Diagram

G cluster_0 In-Lab Waste Handling cluster_1 Institutional Disposal Process WasteGen Waste Generation (Expired chemical, contaminated items, or reaction residue) Decision Is waste solid or liquid? WasteGen->Decision SolidWaste Collect in Labeled Solid Waste Container Decision->SolidWaste Solid LiquidWaste Dissolve in Combustible Solvent & Collect in Labeled Liquid Waste Container Decision->LiquidWaste Liquid Storage Store Sealed Container in Satellite Accumulation Area SolidWaste->Storage LiquidWaste->Storage Pickup Request Waste Pickup from EHS Storage->Pickup Transport EHS Collects & Consolidates Waste Pickup->Transport Incineration Transport to Licensed Hazardous Waste Facility Transport->Incineration Final High-Temperature Incineration with Flue Gas Treatment Incineration->Final

Caption: Decision workflow for handling and disposal of this compound waste.

Contingency Plan: Spill and Decontamination

Accidental spills must be handled promptly and safely. The following procedure is for small, manageable spills within a laboratory setting. For large spills, evacuate the area and contact EHS immediately.

Required Materials:

  • Personal Protective Equipment (PPE): Safety goggles, face shield, lab coat, and nitrile gloves (double-gloving is recommended).

  • Chemical spill kit with an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • A sealed container for spill debris, pre-labeled as hazardous waste.

  • Soap and water.

Spill Cleanup Protocol:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep the sash at the lowest practical height.

  • Don PPE: Wear the appropriate PPE before approaching the spill.

  • Contain & Absorb:

    • If the material is a solid, gently cover it with a damp paper towel to prevent dust from becoming airborne. Carefully scoop the material and the towel into the pre-labeled hazardous waste container.[7][9]

    • If the material is in a solution, cover the spill with absorbent material from the spill kit. Start from the outside of the spill and work inward.

  • Collect Debris: Once the material is fully absorbed, carefully scoop the absorbent material into the hazardous waste container.

  • Decontaminate:

    • Wash the spill surface area thoroughly with soap and water.[7]

    • Rinse the area with water.

    • Wipe the area dry with paper towels. Place all used cleaning materials into the hazardous waste container.

  • Final Disposal: Seal the container with the spill debris and manage it as hazardous waste, requesting a pickup from EHS.

  • Personal Hygiene: Remove and dispose of contaminated gloves. Thoroughly wash your hands with soap and water.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not merely a procedural task but a critical component of responsible research. By adhering to the core principle of high-temperature incineration and following the detailed operational and contingency plans outlined in this guide, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment. Always consult your institution's specific EHS guidelines, as they provide the definitive policies for your location.

References

Personal protective equipment for handling tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Welcome to a comprehensive guide designed for the precise and safe handling of this compound. As a key building block in modern synthetic chemistry and drug development, this bicyclic lactam derivative demands a handling protocol that is both robust and rooted in a clear understanding of its specific hazard profile. This document moves beyond a simple checklist, providing the causal logic behind each safety recommendation to empower you, the researcher, to work with confidence and security. Our goal is to build a foundation of trust by delivering value that extends beyond the product itself, ensuring your work is not only groundbreaking but also fundamentally safe.

Hazard Identification: The Foundation of a Sound Safety Protocol

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid, often a fine powder, which dictates a significant portion of our safety strategy. According to its GHS classification, the primary risks are irritant in nature.[1][2][3]

Hazard StatementGHS ClassificationPractical Implication
H315 Skin Irritation (Category 2)Causes skin irritation upon direct contact.[1][2][3]
H319 Eye Irritation (Category 2A)Causes serious, potentially damaging, eye irritation.[1][2][3][4]
H335 Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation if inhaled.[1][2]

The physical form of this compound as a dustable solid is a critical consideration.[1][2] Fine particles can easily become airborne during routine procedures like weighing or transfer, creating a direct pathway for respiratory exposure. Therefore, our safety plan must prioritize the mitigation of dust generation and inhalation.

Core Protective Measures: A Multi-Layered Defense System

Effective safety is not about a single piece of equipment but an integrated system of controls and protective gear. PPE should be considered the final barrier of protection, employed after engineering and administrative controls have been optimized.

Engineering Controls: Your Primary Line of Defense

The most effective way to prevent exposure to an airborne irritant is to contain it at the source.

  • Chemical Fume Hood: All handling of solid this compound, especially weighing and transfers, must be performed inside a certified chemical fume hood.[4] This is non-negotiable. The hood's constant airflow draws dust and potential vapors away from your breathing zone, directly mitigating the respiratory irritation hazard (H335).

  • Ventilation: Ensure the laboratory has adequate general ventilation.[1] Facilities should be equipped with safety showers and eyewash stations that are readily accessible and tested regularly.[1][4]

Personal Protective Equipment: The Essential Final Barrier

Once engineering controls are in place, the correct PPE provides the necessary individual protection against residual exposure or accidental contact.

Protection Type Required PPE Rationale and Expert Guidance
Eye & Face Protection Chemical Splash GogglesTo prevent eye contact and subsequent serious irritation (H319), chemical splash goggles that form a seal around the eyes are mandatory.[5] Standard safety glasses do not offer sufficient protection from airborne dust or splashes.[5]
Face Shield (Task-Dependent)When handling larger quantities (>25g) or creating solutions where splashing is a significant risk, a face shield must be worn in addition to chemical splash goggles for full facial protection.[5][6]
Dermal Protection Nitrile GlovesWear powder-free, chemical-resistant nitrile gloves to protect against skin irritation (H315).[1][7] Always inspect gloves for tears or defects before use. Employ the proper removal technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.[2] Contaminated gloves must be disposed of as chemical waste.
Laboratory CoatA clean, buttoned laboratory coat serves to protect your skin and personal clothing from accidental spills and dust contamination.[6]
Respiratory Protection NIOSH-Approved Respirator (Task-Dependent)While a fume hood is the primary control, a respirator is required for specific scenarios such as cleaning up a significant spill outside of a containment device. A particulate respirator (e.g., N95 or P95) is appropriate for this compound.[2][7][8] Use of a respirator must always be done in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Procedural Guidance: Integrating Safety into Your Workflow

This section provides step-by-step guidance for key operational stages, ensuring that safety is an active component of your experimental design.

Protocol for Weighing and Handling the Solid Compound
  • Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Before handling the primary container, put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Handling: Carefully open the container inside the fume hood. Use a spatula to gently transfer the desired amount of solid to a tared weigh boat or vessel. Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Closure: Securely close the primary container.

  • Cleanup: Wipe down the spatula and any affected surfaces within the hood with a damp cloth. Dispose of the weigh boat and cloth in a designated solid waste container.

Protocol for Spill Management
  • Evacuate and Alert: In the event of a spill, immediately alert colleagues and evacuate the immediate area. Prevent entry.

  • Assess and Ventilate: If safe to do so, ensure the area is well-ventilated.

  • Don Advanced PPE: For spill cleanup, wear a complete protective suit, heavy-duty gloves, chemical splash goggles, and a NIOSH-approved particulate respirator.[2][4]

  • Contain and Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand.[1] Do not use combustible materials. Carefully sweep or vacuum the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate: Wash the spill area thoroughly after the material has been collected.[4]

  • Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste according to local and institutional regulations.[1][2]

Disposal Plan
  • Unused Product: Surplus and non-recyclable material should be offered to a licensed disposal company.[2] One approved method is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Materials: All contaminated items, including gloves, bench paper, and cleaning materials, must be placed in a sealed, clearly labeled hazardous waste container.

  • Environmental Precaution: Under no circumstances should this product be allowed to enter drains, waterways, or soil.[1][2]

Visual Workflow and Summary

To synthesize this information into an immediate, actionable format, the following diagram illustrates the logical flow of a safe handling operation.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase cluster_contingency 3. Contingency & Disposal RiskAssessment Assess Risks: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) - Dust Inhalation Hazard SelectPPE Select Core PPE: - Nitrile Gloves - Lab Coat - Splash Goggles RiskAssessment->SelectPPE EngineeringControls Prepare Engineering Controls: - Certify Fume Hood - Verify Eyewash/Shower Access SelectPPE->EngineeringControls Handling Handle Compound in Fume Hood (Weighing, Transfer, Reaction) EngineeringControls->Handling Spill Spill Occurs Handling->Spill Decontamination Decontaminate Surfaces & Remove PPE Correctly Handling->Decontamination Routine Operation SpillResponse Execute Spill Protocol: - Evacuate - Don Advanced PPE - Contain & Clean Spill->SpillResponse SpillResponse->Decontamination Disposal Dispose of Waste: - Contaminated PPE - Unused Chemical - Cleanup Materials Decontamination->Disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.